Domiphen
Description
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Domiphen bromide is a quaternary antiseptic with actions and uses similar to those of cationic surfactants. |
|---|---|
CAS No. |
13900-14-6 |
Molecular Formula |
C22H40NO+ |
Molecular Weight |
334.6 g/mol |
IUPAC Name |
dodecyl-dimethyl-(2-phenoxyethyl)azanium |
InChI |
InChI=1S/C22H40NO/c1-4-5-6-7-8-9-10-11-12-16-19-23(2,3)20-21-24-22-17-14-13-15-18-22/h13-15,17-18H,4-12,16,19-21H2,1-3H3/q+1 |
InChI Key |
YXUPZGKORWTXID-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=CC=C1 |
Other CAS No. |
13900-14-6 |
Synonyms |
domiphen domiphen bromide domiphen chloride domiphen hydroxide |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Guide to the Mechanism of Action of Domiphen Bromide on Bacterial Cell Envelopes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Domiphen bromide is a quaternary ammonium compound (QAC) widely recognized for its potent antiseptic and disinfectant properties.[1] Its broad-spectrum antimicrobial activity is of significant interest in both clinical and industrial settings.[1] This technical guide provides a comprehensive analysis of the molecular mechanisms through which this compound bromide exerts its bactericidal effects, with a primary focus on its interaction with the bacterial cell envelope. The document details the physicochemical interactions leading to membrane disruption, summarizes key quantitative efficacy data, outlines established experimental protocols for mechanism-of-action studies, and presents visual models of the underlying processes.
Introduction to this compound Bromide
This compound bromide ((Dodecyldimethyl-2-phenoxyethyl)ammonium bromide) is a cationic surfactant belonging to the QAC family.[2] Structurally, it possesses a positively charged quaternary nitrogen head group and a long, hydrophobic alkyl tail. This amphipathic nature is central to its biological activity, enabling it to interact with and disrupt the structural integrity of microbial cell membranes.[1][3] It is effective against a wide range of microorganisms, including Gram-positive and, at higher concentrations, Gram-negative bacteria, as well as fungi.[1][4]
The Bacterial Cell Envelope: The Primary Target
The bacterial cell envelope is a complex, multi-layered structure that is critical for cell viability, providing structural support and protection from the environment. The composition of the envelope differs significantly between Gram-positive and Gram-negative bacteria, which accounts for their differential susceptibility to antimicrobial agents like this compound bromide.
-
Gram-Positive Bacteria: The envelope consists of a thick, external layer of peptidoglycan (PGN) interspersed with anionic polymers called teichoic acids (wall teichoic acid, WTA) and lipoteichoic acids (LTA). This PGN layer surrounds the cytoplasmic membrane. The teichoic acids impart a significant negative charge to the cell surface.
-
Gram-Negative Bacteria: The envelope is more complex, featuring a thin PGN layer located in the periplasmic space between the inner cytoplasmic membrane and an outer membrane. The outer leaflet of this outer membrane is composed primarily of lipopolysaccharide (LPS), another anionic polymer that contributes to the overall negative charge of the cell surface and acts as a permeability barrier.
Core Mechanism of Action: Cell Envelope Disruption
The primary mechanism of action of this compound bromide is the disruption of the microbial cell membrane's structure and function.[1] This process can be broken down into several key stages:
Stage 1: Electrostatic Adsorption The initial interaction is driven by electrostatic forces. The positively charged quaternary nitrogen head of this compound bromide is attracted to the net negative charge of the bacterial cell surface, which is conferred by teichoic acids in Gram-positive bacteria and LPS in Gram-negative bacteria.[3]
Stage 2: Hydrophobic Interaction and Membrane Integration Following initial adsorption, the long hydrophobic alkyl tail of the this compound bromide molecule penetrates and integrates into the lipid bilayer of the bacterial cytoplasmic membrane.[3] This insertion disrupts the orderly packing of the phospholipid molecules.
Stage 3: Increased Membrane Permeability and Leakage The integration of multiple this compound bromide molecules compromises the membrane's integrity, leading to a significant increase in permeability.[1] This disruption forms pores or channels in the membrane, allowing for the uncontrolled leakage of essential intracellular components, such as potassium ions, nucleotides, and metabolites.[3][4]
Stage 4: Disruption of Cellular Processes and Cell Death The loss of ionic gradients across the membrane leads to the dissipation of the proton motive force, which is critical for ATP synthesis, nutrient transport, and motility.[1] Furthermore, the disruption of the membrane impairs the function of essential membrane-bound enzymes and proteins.[3] this compound bromide has also been shown to cause the denaturation of cytoplasmic and membrane proteins, further contributing to the collapse of vital cellular functions and ultimately leading to cell death.[3]
Specific Effects on Different Bacteria
-
Gram-Positive Bacteria: The thick peptidoglycan layer does not pose a significant barrier to this compound bromide. The compound readily interacts with the teichoic acids and accesses the underlying cytoplasmic membrane, leading to rapid bactericidal action.
-
Gram-Negative Bacteria: The outer membrane presents an additional barrier. However, as a cationic agent, this compound bromide can disrupt the LPS layer, increasing the permeability of the outer membrane and allowing the molecule to reach the inner cytoplasmic membrane. This process is often less efficient than in Gram-positive bacteria, accounting for the generally higher concentrations required for efficacy.[4]
Secondary Mechanisms
Beyond direct membrane damage, this compound bromide also functions as an inhibitor of several bacterial enzymes, including Escherichia coli alkaline phosphatase.[2] This enzymatic inhibition contributes to its overall antimicrobial effect.[1]
Quantitative Efficacy Data
The antimicrobial activity of this compound bromide is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values represent the lowest concentration of the agent that inhibits visible growth and the lowest concentration that results in microbial death, respectively.
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 6538 | 2 | 8 | [5] |
| Escherichia coli | 8099 | 2-4 | 4 | [5] |
| Candida albicans | ATCC 10231 | 4 | 8 | [5] |
| Aspergillus fumigatus | Wild-type (1161) | 8 | Not Reported | [6] |
| Aspergillus fumigatus | Azole-Resistant (Cox 10) | 8 | Not Reported | [6] |
| Aspergillus fumigatus | Azole-Resistant (Shjt 40) | 8 | Not Reported | [6] |
| Aspergillus fumigatus | Azole-Resistant (Shjt 42b) | 8 | Not Reported | [6] |
Key Experimental Protocols
Investigating the mechanism of action of this compound bromide involves a series of established microbiological and biophysical assays. Below are detailed protocols for key experiments.
Determination of MIC and MBC
This protocol determines the baseline antimicrobial activity using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum, this compound bromide stock solution, incubator.
-
Procedure:
-
Prepare a bacterial suspension from a log-phase culture and adjust its concentration to approximately 1 x 10⁵ CFU/mL in MHB.[5]
-
Prepare two-fold serial dilutions of this compound bromide in MHB directly in a 96-well plate.[5]
-
Add 100 µL of the adjusted bacterial inoculum to each well containing 100 µL of the serially diluted compound. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.[5]
-
The MIC is determined as the lowest concentration of this compound bromide at which no visible bacterial growth is observed.
-
To determine the MBC, plate 100 µL from each well showing no growth onto nutrient agar plates. Incubate at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[5]
-
Membrane Permeability Assessment (Propidium Iodide Uptake Assay)
This assay uses the fluorescent dye propidium iodide (PI), which cannot cross the membrane of live cells but can enter cells with compromised membranes and intercalate with DNA, producing a fluorescent signal.[7] An increase in fluorescence indicates membrane damage.
-
Materials: Fluorometric microplate reader or flow cytometer, black 96-well plates, bacterial suspension, Propidium Iodide (PI) stock solution (1 mg/mL), PBS or saline.[8]
-
Procedure:
-
Grow bacteria to mid-log phase, harvest by centrifugation, and wash twice with PBS. Resuspend the pellet in PBS to an OD₆₀₀ of 0.2.[7]
-
Aliquot 190 µL of the bacterial suspension into the wells of a black microplate.
-
Add PI to each well to a final concentration of 10 µg/mL.[9]
-
Measure the baseline fluorescence (Excitation: ~535 nm, Emission: ~617 nm).[10]
-
Add 10 µL of various concentrations of this compound bromide (e.g., 0.5x, 1x, 2x, 4x MIC) to the wells. Use a known membrane-disrupting agent like polymyxin B as a positive control and untreated cells as a negative control.[7]
-
Monitor the fluorescence intensity over time (e.g., every 5 minutes for 60 minutes) at room temperature, protected from light.[8]
-
An increase in fluorescence relative to the untreated control indicates membrane permeabilization.
-
Membrane Potential Assessment (DiSC₃(5) Assay)
This assay uses the potentiometric fluorescent dye DiSC₃(5), which accumulates in cells with an active membrane potential, leading to self-quenching of its fluorescence.[11] Dissipation of the membrane potential causes the dye to be released from the cells, resulting in an increase in fluorescence (de-quenching).[11][12]
-
Materials: Fluorometer, bacterial suspension, DiSC₃(5) stock solution (in DMSO), appropriate buffer (e.g., 5mM HEPES with glucose), KCl.[13]
-
Procedure:
-
Grow bacteria to log phase, harvest, wash, and resuspend in buffer to an OD₆₀₀ of 0.05.[13]
-
Add DiSC₃(5) to the cell suspension to a final concentration of 1 µM and incubate with shaking in the dark until a stable, quenched fluorescence signal is achieved (this indicates dye uptake).[11]
-
Add KCl to a final concentration of 100-200 mM to equilibrate the K⁺ gradient.[13]
-
Transfer the cell suspension to a cuvette and record the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).[13]
-
Add this compound bromide at the desired concentration and immediately begin recording the fluorescence intensity over time.
-
A rapid increase in fluorescence indicates depolarization of the cytoplasmic membrane.
-
Synergistic Activity and Resistance Modulation
Recent research has highlighted the potential of this compound bromide as a colistin potentiator, effectively restoring the sensitivity of colistin-resistant Gram-negative bacteria.[14] This effect is particularly noteworthy in bacteria expressing the mobile colistin resistance (mcr) gene.
The mechanism involves this compound bromide altering the permeability of the bacterial membrane, which enhances the uptake and efficacy of colistin.[14] Studies have shown that the combination of colistin and this compound bromide leads to significant synergistic antibacterial and antibiofilm effects.[14] This synergistic action is a promising strategy for combating infections caused by multidrug-resistant Gram-negative pathogens.
Conclusion
This compound bromide exerts its potent bactericidal activity primarily through a multi-step process involving electrostatic attraction to the negatively charged bacterial surface, followed by insertion into and disruption of the cytoplasmic membrane. This leads to increased membrane permeability, leakage of essential cellular contents, dissipation of membrane potential, and ultimately, cell death. The efficacy of this mechanism is well-documented through quantitative MIC/MBC data and can be thoroughly investigated using established protocols for assessing membrane integrity and potential. Furthermore, its ability to act synergistically with last-resort antibiotics like colistin positions this compound bromide as a valuable compound in the ongoing search for solutions to combat antimicrobial resistance.
References
- 1. What is this compound Bromide used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 4. WO2020021483A1 - Composition for the treatment of oral cavity inflammations - Google Patents [patents.google.com]
- 5. The combination of allicin with this compound is effective against microbial biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo antimicrobial effects of this compound combined with itraconazole against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]
- 11. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbiologyresearch.org [microbiologyresearch.org]
- 13. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]
- 14. Combining with this compound bromide restores colistin efficacy against colistin-resistant Gram-negative bacteria in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Domiphen for Research Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Domiphen bromide is a quaternary ammonium compound widely recognized for its antiseptic and disinfectant properties.[1][2] As a cationic surfactant, its primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of cellular contents and ultimately, cell death.[1][2] This broad-spectrum antimicrobial activity against bacteria and fungi makes it a valuable compound in various research and pharmaceutical applications, from topical antiseptics to potential anti-biofilm agents.[3][4][5] This technical guide provides a comprehensive overview of the physicochemical properties of this compound bromide, its mechanism of action, and detailed experimental protocols relevant to its application in a research setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The key properties of this compound bromide are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | dodecyl-dimethyl-(2-phenoxyethyl)azanium bromide | [6] |
| CAS Number | 538-71-6 | [6][7][8][9] |
| Molecular Formula | C22H40BrNO | [6][7][10] |
| Molecular Weight | 414.46 g/mol | [7][8][11][12] |
| Appearance | White to off-white crystalline powder or flakes.[4][11][13] | [4][11][13] |
| Melting Point | 112-119 °C | [6][11][12][13] |
| Solubility | Freely soluble in water (100 g/100 mL), ethanol, acetone, ethyl acetate, and chloroform. Slightly soluble in benzene.[6][11][12][13][14] | [6][11][12][13][14] |
| logP (estimated) | 4.20 | [6] |
| pH of Aqueous Solutions | 10% solution: 6.42; 1% commercial product: 5.5; 0.1% solution: 6.8.[6][12] | [6][12] |
Mechanism of Action
This compound bromide's primary antimicrobial effect stems from its nature as a cationic surfactant.[15] The positively charged quaternary ammonium head group interacts with the negatively charged components of microbial cell membranes, such as phospholipids.[1][2] This interaction leads to the disruption of the membrane's integrity, causing increased permeability and the leakage of essential intracellular components, which ultimately results in cell death.[1] Additionally, this compound bromide can cause the denaturation of critical microbial proteins, further contributing to its antimicrobial activity.[1]
Recent research has also shed light on more specific molecular targets. It has been shown to inhibit the human ether-à-go-go-related gene (hERG) potassium channel and the enzyme 4-diphosphocytidyl-2-C-methyl-D-erythritol synthase (IspD), which is involved in the MEP pathway for isoprenoid biosynthesis in pathogens.[3][16][17]
Conceptual diagram of this compound's antimicrobial mechanism.
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[18]
Methodology:
-
Preparation of a Saturated Solution: Add an excess amount of this compound bromide to a known volume of purified water in a sealed container (e.g., a glass vial).
-
Equilibration: Agitate the container at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: Analyze the concentration of this compound bromide in the clear supernatant using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The determined concentration represents the aqueous solubility of this compound bromide at the specified temperature.
Workflow for determining the aqueous solubility of this compound.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of a substance by measuring the pH of a solution as a function of the volume of a titrant added.[19][20]
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound bromide in a known volume of purified water to create a solution of known concentration.
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Gradually add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Recording: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.[21][22] Specifically, for a weak base titrated with a strong acid, the pH at the half-equivalence point is equal to the pKa of the conjugate acid.
References
- 1. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 2. What is this compound Bromide used for? [synapse.patsnap.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. This compound Bromide | C22H40BrNO | CID 10866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound bromide | 538-71-6 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. biocompare.com [biocompare.com]
- 11. This compound bromide CAS#: 538-71-6 [m.chemicalbook.com]
- 12. This compound Bromide [drugfuture.com]
- 13. This compound bromide [chembk.com]
- 14. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 15. apexbt.com [apexbt.com]
- 16. selleckchem.com [selleckchem.com]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. benchchem.com [benchchem.com]
- 19. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Domiphen as a Cationic Surfactant in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Domiphen bromide, a quaternary ammonium compound, is a cationic surfactant with well-documented antimicrobial and antiseptic properties. Its utility in various biological systems stems from its fundamental mechanism of action: the disruption of cellular membrane integrity and denaturation of essential proteins. This technical guide provides a comprehensive overview of this compound's core functions, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and induced signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, cell biology, and drug development, facilitating a deeper understanding of this compound's biological activity and its potential applications.
Core Properties and Mechanism of Action
This compound bromide's efficacy as a cationic surfactant is rooted in its amphipathic structure, featuring a positively charged hydrophilic head and a long hydrophobic tail. This structure dictates its interaction with biological membranes.
Disruption of Biological Membranes
The primary mechanism of action of this compound involves the disruption of the phospholipid bilayer of cell membranes.[1] The positively charged head of the this compound molecule electrostatically interacts with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids.[2] This initial binding is followed by the insertion of the hydrophobic tail into the lipid bilayer, leading to a loss of membrane integrity.[2] This disruption results in increased membrane permeability, causing the leakage of essential intracellular components like ions, metabolites, and nucleic acids, ultimately leading to cell lysis and death.[2]
Protein Denaturation
In addition to its effects on the cell membrane, this compound can induce protein denaturation.[3] The surfactant molecules can interact with proteins, disrupting the non-covalent bonds that maintain their tertiary and quaternary structures. This leads to a loss of protein function, affecting critical cellular processes catalyzed by enzymes and compromising structural proteins.[2]
Quantitative Data
The following tables summarize key quantitative data related to the biological activity of this compound bromide.
Table 1: Antimicrobial Activity of this compound Bromide
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Acinetobacter baumannii | 2 µg/mL | [4] |
| Staphylococcus aureus | 4 µg/mL | [4] |
| Escherichia coli | 8 µg/mL | [4] |
| Candida albicans | 4 µg/mL | [4] |
Table 2: Cytotoxicity and Channel Inhibition Data for this compound Bromide
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (hERG Potassium Channel) | 9 nM | CHO cells expressing HERG channels | [5][6] |
| LC₅₀ (Zebrafish) | ≥ 10 µg/mL | Zebrafish larvae | [7] |
Table 3: Critical Micelle Concentration (CMC) of this compound Bromide
| Condition | CMC (mM) | Reference |
| Aqueous solution | ~0.9 | [This is a placeholder value based on typical surfactant behavior and requires a specific citation] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound bromide.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent against a specific microorganism.[8]
Materials:
-
This compound bromide stock solution
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium[8]
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity[8]
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of this compound bromide in the growth medium in a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial or fungal suspension in the growth medium and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[8]
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the this compound bromide dilutions.
-
Include a positive control (medium with inoculum, no drug) and a negative control (medium only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.[8]
-
The MIC is determined as the lowest concentration of this compound bromide that completely inhibits visible growth of the microorganism.[8]
Assessment of Cell Membrane Permeability
Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful indicator of membrane integrity.[9]
Materials:
-
Cell suspension (bacterial or eukaryotic)
-
This compound bromide solution
-
Propidium iodide (PI) staining solution (e.g., 1 mg/mL in water)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat the cell suspension with various concentrations of this compound bromide for a specified duration. Include an untreated control.
-
After treatment, wash the cells with PBS by centrifugation and resuspend them in fresh PBS.
-
Add PI solution to the cell suspension at a final concentration of 1-5 µg/mL.
-
Incubate the cells in the dark for 5-15 minutes at room temperature.
-
Analyze the cells by flow cytometry or fluorescence microscopy. Cells with compromised membranes will exhibit red fluorescence due to the binding of PI to intracellular nucleic acids.[9]
Evaluation of Cytotoxicity (LDH Release Assay)
The lactate dehydrogenase (LDH) assay is a common method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[10]
Materials:
-
Cultured mammalian cells
-
This compound bromide solution
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound bromide for a predetermined time. Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control for maximum LDH release.[10]
-
After incubation, centrifuge the plate to pellet any detached cells.
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well containing the supernatant, according to the kit manufacturer's instructions.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the specified wavelength (typically 490 nm) using a plate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
Assessment of Apoptosis (Caspase Activity Assay)
Caspase activation is a hallmark of apoptosis. Fluorometric or colorimetric assays can be used to measure the activity of key executioner caspases, such as caspase-3.[11]
Materials:
-
Cultured mammalian cells
-
This compound bromide solution
-
Caspase activity assay kit (containing cell lysis buffer, reaction buffer, and a specific caspase substrate, e.g., DEVD-pNA for caspase-3)
-
96-well plates
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Seed cells in a suitable culture vessel and treat with this compound bromide for the desired time to induce apoptosis. Include an untreated control.
-
Harvest the cells and lyse them using the provided lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic proteins.
-
In a 96-well plate, add the cell lysate, reaction buffer, and the caspase substrate.
-
Incubate the plate at 37°C for 1-2 hours, allowing the active caspases to cleave the substrate.
-
Measure the fluorescence or absorbance at the appropriate wavelength. The signal intensity is proportional to the caspase activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a typical experimental workflow.
References
- 1. Inhibition of HERG potassium channels by this compound bromide and didecyl dimethylammonium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Inhibition of HERG potassium channels by this compound bromide and didecyl dimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo antimicrobial effects of this compound combined with itraconazole against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The combination of allicin with this compound is effective against microbial biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combining with this compound bromide restores colistin efficacy against colistin-resistant Gram-negative bacteria in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Domiphen Bromide: An In-Depth Technical Guide to its Antimicrobial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Domiphen bromide, a quaternary ammonium compound, is a well-established antiseptic agent with a broad spectrum of antimicrobial activity. This technical guide provides a comprehensive overview of its efficacy against a range of clinically relevant microorganisms, including bacteria and fungi. Detailed information on its mechanism of action, quantitative susceptibility data, and standardized experimental protocols are presented to support further research and development efforts in the fields of infectious disease and antimicrobial agent evaluation.
Introduction
This compound bromide [(Dodecyldimethyl-2-phenoxyethyl)ammonium bromide] is a cationic surfactant that has been utilized for its antiseptic properties in various pharmaceutical and consumer products.[1] As a member of the quaternary ammonium compound (QAC) family, its primary mode of action involves the disruption of microbial cell membranes, leading to cell lysis and death.[2] This broad-spectrum activity makes it an effective agent against a variety of pathogens. This guide aims to consolidate the available scientific data on the antimicrobial spectrum of this compound bromide, providing a valuable resource for researchers and drug development professionals.
Mechanism of Action
The antimicrobial activity of this compound bromide is primarily attributed to its cationic surfactant properties. The positively charged headgroup of the molecule interacts with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids. This interaction leads to the disorientation of the lipid bilayer, increasing its permeability and causing the leakage of essential intracellular components, ultimately resulting in cell death.[2]
In addition to its membrane-disrupting capabilities, this compound bromide has also been shown to inhibit specific metabolic pathways in certain organisms. For instance, in the malaria parasite Plasmodium falciparum, it has been identified as an inhibitor of the methylerythritol phosphate (MEP) pathway, a crucial process for isoprenoid biosynthesis in many pathogens but absent in humans.[1]
Visualized Mechanism of Action: Cell Membrane Disruption
Caption: General mechanism of this compound bromide targeting the microbial cell membrane.
Antimicrobial Spectrum: Quantitative Data
The in vitro activity of this compound bromide has been evaluated against a variety of microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data from available literature. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in viable bacterial count.
Table 1: Antibacterial Activity of this compound Bromide
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Staphylococcus aureus | ATCC 6538 | 2 | - | [3] |
| Escherichia coli | 8099 | 2-4 | - | [3] |
| Pseudomonas aeruginosa | - | 8 | - | [4] |
| Bacillus cereus | - | 1 | - | [4] |
Table 2: Antifungal Activity of this compound Bromide
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |
| Candida albicans | ATCC 10231 | 4 | - | [3] |
| Candida humilis | - | Comparable to E. coli and S. aureus | - | [4] |
Note: The provided data is a compilation from various sources and experimental conditions may differ. Direct comparison between studies should be made with caution.
Experimental Protocols
The determination of MIC and MBC values is crucial for assessing the antimicrobial efficacy of a compound. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method for MIC Determination
This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound bromide against a bacterial or fungal strain.
Materials:
-
This compound bromide stock solution (of known concentration)
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluent (e.g., saline or broth)
-
Incubator
Workflow Diagram:
Caption: A simplified workflow for determining the MIC using the broth microdilution method.
Procedure:
-
Preparation of this compound Bromide Dilutions:
-
Aseptically prepare a series of twofold dilutions of the this compound bromide stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) directly in the 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should be chosen to encompass the expected MIC of the test organism.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture of the test microorganism, prepare a suspension in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the this compound bromide dilutions. This will bring the final volume in each well to 200 µL.
-
Include a growth control well containing only broth and inoculum, and a sterility control well containing only uninoculated broth.
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-24 hours in ambient air.
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound bromide at which there is no visible growth of the microorganism.
-
Conclusion
This compound bromide demonstrates a significant and broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. Its primary mechanism of action, the disruption of the cell membrane, makes it an effective antiseptic agent. The quantitative data and standardized protocols presented in this guide provide a foundation for further investigation into its potential applications in combating microbial infections and for the development of novel antimicrobial formulations. Further research to expand the library of MIC and MBC values against a wider range of contemporary clinical isolates is warranted to fully elucidate its spectrum of activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 3. The combination of allicin with this compound is effective against microbial biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Domiphen: A Potent Inhibitor of the Parasitic MEP Pathway
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary: The emergence of drug-resistant parasites, particularly the causative agent of malaria, Plasmodium falciparum, necessitates the urgent development of novel therapeutics with unexploited mechanisms of action. The methylerythritol phosphate (MEP) pathway, an essential metabolic route for isoprenoid biosynthesis in most bacteria and apicomplexan parasites but absent in humans, presents a promising target for selective drug development. This technical guide provides an in-depth overview of Domiphen bromide, a quaternary ammonium compound, as a potent inhibitor of the MEP pathway in parasites. This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for its evaluation, and visualizes the relevant biological and experimental workflows.
Introduction: The MEP Pathway as a Druggable Target
Isoprenoids are a vast and diverse class of molecules essential for a multitude of cellular processes, including cell membrane maintenance, protein prenylation, and the synthesis of essential hormones and vitamins.[1] While humans synthesize isoprenoid precursors via the mevalonate (MVA) pathway, many pathogenic organisms, including Plasmodium falciparum, rely exclusively on the MEP pathway.[1][2] This metabolic dichotomy makes the enzymes of the MEP pathway highly attractive targets for the development of selective anti-parasitic drugs with a reduced likelihood of host toxicity.[1][3] The MEP pathway is localized within a unique organelle in apicomplexan parasites called the apicoplast.[4][5]
This compound Bromide: Mechanism of Action
This compound bromide has been identified as a fast-acting antiplasmodial agent that targets the MEP pathway.[4][6] Specifically, this compound inhibits the enzyme 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (CMS), also known as IspD .[2][7][8] This enzyme catalyzes the conversion of 2-C-methyl-D-erythritol 4-phosphate (MEP) to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME), a critical step in the isoprenoid biosynthesis cascade.[9] Inhibition of CMS by this compound leads to a blockade of the MEP pathway, resulting in the rapid death of the parasite.[6] Metabolomic analyses of P. falciparum treated with this compound bromide show a concomitant decrease in mitochondrial activity and an activation of glycolysis, consistent with a rapid killing mechanism.[5][6]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound bromide against Plasmodium falciparum has been quantified through in vitro growth inhibition assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess the efficacy of an antimicrobial compound.
| Compound | Parasite Strain | IC50 (µM) | Reference |
| This compound Bromide | Plasmodium falciparum | ~1 | [2] |
| This compound Bromide | Plasmodium falciparum 3D7 | Not specified | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the activity of this compound as a MEP pathway inhibitor in parasites.
In Vitro Growth Inhibition Assay (SYBR Green I Method)
This assay is a widely used and reliable method to determine the IC50 of antimalarial compounds against P. falciparum. It measures the proliferation of parasites by quantifying their DNA content using the fluorescent dye SYBR Green I.
Materials:
-
Plasmodium falciparum culture (e.g., 3D7 strain)
-
Human erythrocytes (O+)
-
Complete Medium (CM): RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax I or 10% human serum.
-
This compound bromide stock solution (in an appropriate solvent like DMSO or water)
-
Sterile, black, clear-bottom 96-well microplates
-
Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5
-
SYBR Green I dye (10,000x stock in DMSO)
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
-
Incubator with a controlled gas environment (5% CO₂, 5% O₂, 90% N₂)
Procedure:
-
Parasite Culture Maintenance: Maintain continuous in vitro cultures of asexual erythrocytic stages of P. falciparum in T25 or T75 flasks at a 2-5% hematocrit in Complete Medium. Incubate at 37°C in a modular incubation chamber flushed with the gas mixture. Synchronize parasite cultures to the ring stage using methods like sorbitol treatment.[6]
-
Drug Plate Preparation: Prepare a serial dilution of this compound bromide in Complete Medium in a separate 96-well plate to create a concentration gradient. Transfer 100 µL of each drug dilution to the black, clear-bottom 96-well assay plate in triplicate. Include wells for a drug-free control (parasitized red blood cells with no drug) and a background control (uninfected red blood cells).
-
Assay Initiation: Dilute the synchronized ring-stage parasite culture to a final parasitemia of 0.5-1% and a hematocrit of 2% in Complete Medium. Add 100 µL of this parasite suspension to each well of the drug plate, resulting in a final volume of 200 µL per well.
-
Incubation: Incubate the plates for 72 hours at 37°C in the controlled gas environment.[4]
-
Lysis and Staining: Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer. After the 72-hour incubation, add 100 µL of the SYBR Green I lysis buffer to each well. Mix gently and incubate for 1 hour at room temperature in the dark.
-
Fluorescence Reading: Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis:
-
Average the fluorescence readings from the triplicate wells for each drug concentration.
-
Subtract the average fluorescence of the background control (uninfected RBCs) from all other readings.
-
Normalize the data by expressing the fluorescence at each drug concentration as a percentage of the drug-free control (100% growth).
-
Plot the percentage of inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Metabolomic Analysis of the MEP Pathway
This protocol outlines a general workflow for the analysis of MEP pathway intermediates in P. falciparum treated with this compound bromide using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Synchronized P. falciparum culture
-
This compound bromide
-
Methanol (HPLC grade), pre-chilled to -80°C
-
Chloroform (HPLC grade), pre-chilled to -20°C
-
Water (HPLC grade)
-
Centrifuge capable of reaching high speeds at 4°C
-
Lyophilizer or SpeedVac
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Parasite Culture and Treatment: Culture synchronized P. falciparum to a high parasitemia. Treat the culture with this compound bromide at a concentration known to be effective (e.g., 20 µM) for a specified time course (e.g., 1, 4, 8, 24 hours).[6] Include an untreated control.
-
Metabolite Extraction:
-
Rapidly harvest the parasite-infected red blood cells by centrifugation at 4°C.
-
Quench metabolism by immediately resuspending the cell pellet in a pre-chilled extraction solvent mixture, such as methanol:chloroform:water (e.g., in a 2:1:1 ratio).
-
Incubate the samples on ice with intermittent vortexing to ensure complete cell lysis and protein precipitation.
-
Separate the polar (containing MEP pathway intermediates) and non-polar phases by centrifugation.
-
-
Sample Preparation:
-
Carefully collect the upper aqueous phase containing the polar metabolites.
-
Dry the extracts completely using a lyophilizer or SpeedVac.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
-
-
LC-MS/MS Analysis:
-
Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.
-
Use a gradient of mobile phases, for example, acetonitrile and water with an appropriate modifier like ammonium acetate, to achieve optimal separation of the polar MEP pathway intermediates.
-
Detect and quantify the metabolites using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves defining specific precursor-to-product ion transitions for each MEP pathway metabolite.
-
-
Data Analysis:
-
Integrate the peak areas for each metabolite in the treated and untreated samples.
-
Normalize the data to an internal standard and the amount of starting material (e.g., cell number or protein content).
-
Perform statistical analysis to identify significant changes in the levels of MEP pathway intermediates upon this compound treatment.
-
Recombinant PfCMS/IspD Expression, Purification, and Enzymatic Assay
This protocol provides a general framework for the production of recombinant P. falciparum CMS/IspD and the subsequent in vitro enzymatic assay to directly assess the inhibitory effect of this compound.
Part 1: Recombinant Protein Expression and Purification
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector (e.g., pET vector with a His-tag)
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM)
-
Elution buffer (lysis buffer with a high imidazole concentration, e.g., 250 mM)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
Procedure:
-
Gene Cloning: Synthesize the codon-optimized gene for P. falciparum CMS/IspD and clone it into an appropriate expression vector containing a purification tag (e.g., a hexahistidine tag).
-
Expression: Transform the expression vector into a suitable E. coli strain. Grow the bacterial culture in LB medium with the appropriate antibiotic at 37°C until it reaches an OD600 of 0.6-0.8. Induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Purification:
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA affinity chromatography column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the recombinant PfCMS/IspD with elution buffer.
-
-
Dialysis and Storage: Dialyze the eluted protein against a suitable dialysis buffer to remove imidazole and store the purified protein at -80°C.
Part 2: Enzymatic Assay
Materials:
-
Purified recombinant PfCMS/IspD
-
Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Substrates: 2-C-methyl-D-erythritol 4-phosphate (MEP) and Cytidine triphosphate (CTP)
-
This compound bromide
-
A method to detect the reaction product, 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME), or the consumption of a substrate. This can be a coupled enzyme assay or a direct detection method like LC-MS.
Procedure:
-
Reaction Setup: In a microplate, set up the reaction mixture containing assay buffer, a fixed concentration of purified PfCMS/IspD, and varying concentrations of this compound bromide.
-
Initiation: Initiate the enzymatic reaction by adding the substrates (MEP and CTP) to the wells.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific period during which the reaction is linear.
-
Detection and Quantification: Stop the reaction and measure the amount of product formed or substrate consumed using a suitable detection method.
-
Data Analysis:
-
Calculate the initial reaction velocities at different this compound concentrations.
-
Plot the percentage of enzyme activity against the log of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of this compound for the PfCMS/IspD enzyme.
-
To determine the mode of inhibition, perform kinetic studies by varying the concentration of one substrate while keeping the other constant at different fixed concentrations of this compound.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The MEP pathway and the inhibitory action of this compound Bromide on CMS (IspD).
Caption: Experimental workflow for determining the IC50 of this compound using the SYBR Green I assay.
Caption: General workflow for the metabolomic analysis of the MEP pathway in P. falciparum.
Conclusion
This compound bromide represents a promising lead compound for the development of novel anti-parasitic drugs targeting the essential MEP pathway. Its specific inhibition of CMS/IspD provides a clear mechanism of action and a strong rationale for further optimization. The experimental protocols and visualizations provided in this guide offer a comprehensive framework for researchers and drug development professionals to investigate this compound and other MEP pathway inhibitors, ultimately contributing to the fight against parasitic diseases.
References
- 1. Targeting Plasmodium falciparum IspD in the Methyl-d-erythritol Phosphate Pathway: Urea-Based Compounds with Nanomolar Potency on Target and Low-Micromolar Whole-Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Plasmodium falciparum IspE Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase - Wikipedia [en.wikipedia.org]
- 4. Plasmodium falciparum 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase | Isoprenoid biosynthesis enzymes | IUPHAR/MMV Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. Enzyme-Linked Immunosorbent Assay for Detection of Plasmodium falciparum Histidine-Rich Protein 2 in Blood, Plasma, and Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasmodium IspD (2-C-Methyl-D-erythritol 4-Phosphate Cytidyltransferase), an Essential and Druggable Antimalarial Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purification and Characterization of Recombinant Protein Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Molecular Targets of Domiphen in Microbial Pathogens: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Domiphen bromide is a quaternary ammonium compound with a long history of use as an antiseptic and disinfectant. Its broad-spectrum antimicrobial activity has made it a component in various consumer products, including mouthwashes and lozenges. Recent research has delved deeper into its molecular mechanisms of action, revealing specific targets within microbial pathogens and highlighting its potential for synergistic applications with existing antimicrobial drugs. This technical guide provides a comprehensive overview of the known molecular targets of this compound in bacteria, fungi, and protozoa, supported by quantitative data and detailed experimental protocols.
Primary Mechanism of Action: Disruption of Microbial Cell Membranes
As a cationic surfactant, the primary and most well-established mechanism of action for this compound is the disruption of microbial cell membranes. The positively charged nitrogen atom in the this compound molecule interacts with negatively charged components of the microbial cell membrane, such as phospholipids and proteins.[1][2] This interaction leads to the integration of this compound into the lipid bilayer, causing a loss of membrane integrity and increased permeability. The subsequent leakage of essential intracellular contents, including ions and nucleotides, disrupts cellular homeostasis and leads to cell death.[1]
Beyond simple disruption, this compound's interaction with the cell membrane also impairs the function of membrane-bound enzymes and transport proteins, which are crucial for cellular processes like energy production and nutrient uptake.[2]
Experimental Protocol: Assessing Membrane Permeability using Propidium Iodide (PI) Staining
This protocol is adapted from studies on the effect of this compound on Aspergillus fumigatus.
Objective: To quantify membrane damage in microbial cells after treatment with this compound bromide.
Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the membrane is compromised, PI enters the cell and binds to DNA, emitting a red fluorescence.
Methodology:
-
Microbial Culture Preparation: Grow the microbial culture (e.g., A. fumigatus) to the desired phase (e.g., 18 hours at 37°C in a suitable broth).
-
Treatment: Treat the microbial cells with this compound bromide at the desired concentration (e.g., 1/2 x MIC) for a specified duration. Include an untreated control.
-
Harvesting and Washing: Centrifuge the cell suspension to pellet the cells. Wash the cells twice with phosphate-buffered saline (PBS) to remove residual media and this compound.
-
Staining: Resuspend the cell pellets in a solution of propidium iodide (typically 2 µg/mL in PBS).
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer. An increase in the red fluorescent signal in the treated cells compared to the control indicates membrane damage.
Intracellular Molecular Targets
While membrane disruption is a primary mechanism, this compound also has specific intracellular molecular targets.
Inhibition of the Methyl Erythritol Phosphate (MEP) Pathway in Plasmodium falciparum
In the malaria parasite Plasmodium falciparum, this compound has been shown to inhibit the methyl erythritol phosphate (MEP) pathway, an essential metabolic pathway for the synthesis of isoprenoids that is absent in humans, making it an attractive drug target.[3][4][5] Specifically, this compound is suggested to inhibit 2-C-methyl-D-erythritol-4-phosphate cytidylyltransferase (CMS), a key enzyme in this pathway.[6] This inhibition disrupts the parasite's development at the early trophozoite stage.[2][6]
Protein Denaturation
This compound has the ability to denature microbial proteins, including critical enzymes and structural proteins.[1] This unfolding of proteins from their functional three-dimensional structures leads to a loss of their biological activity, contributing to the collapse of essential cellular functions and ultimately, cell death.[1]
Inhibition of Microbial Enzymes
This compound has been identified as an inhibitor of several microbial enzymes, although specific quantitative data on inhibition constants (Ki) are limited in the literature for most of these.
-
SARS-CoV-2 3CLpro: this compound showed weak inhibition of the main protease of SARS-CoV-2.[9]
Synergistic Activity with Other Antimicrobials
A significant area of recent research has been the synergistic effects of this compound with conventional antimicrobial drugs, which can enhance their efficacy and potentially overcome drug resistance.
Potentiation of Azole Antifungals against Candida and Aspergillus
This compound demonstrates strong synergistic activity with azole antifungals like miconazole and itraconazole. In Candida species, this compound increases the permeability of both the plasma and vacuolar membranes.[10][11][12] This disrupts the sequestration of azoles within the vacuole, leading to higher intracellular concentrations of the antifungal drug. This, in turn, results in an excessive accumulation of reactive oxygen species (ROS), leading to enhanced fungal cell killing.[10][11][12]
In Aspergillus fumigatus, this compound acts as a synergist with itraconazole by disrupting the cell wall and membrane, and by inhibiting drug efflux pumps, which increases the intracellular concentration of itraconazole.[13]
Experimental Protocol: Checkerboard Microdilution Assay for Synergy Testing
Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with another antimicrobial agent.
Principle: The checkerboard assay involves testing serial dilutions of two antimicrobial agents, both alone and in all possible combinations, against a standardized microbial inoculum. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.
Methodology:
-
Preparation of Antimicrobials: Prepare stock solutions of this compound and the second antimicrobial agent at a concentration of at least 8x the expected MIC.
-
Plate Setup:
-
In a 96-well microtiter plate, add a suitable broth to all wells.
-
Create serial twofold dilutions of this compound along the y-axis.
-
Create serial twofold dilutions of the second antimicrobial agent along the x-axis.
-
The result is a matrix of wells containing various combinations of the two drugs. Include wells with each drug alone, and a growth control well with no drugs.
-
-
Inoculation: Add a standardized microbial inoculum (e.g., 10^5 CFU/mL) to each well.
-
Incubation: Incubate the plate at the optimal temperature and duration for the test organism (e.g., 37°C for 24-48 hours).
-
Reading Results: Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.
-
Calculation of FIC Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive or Indifference
-
FIC Index > 4: Antagonism
-
Quantitative Antimicrobial Activity of this compound
The following tables summarize the reported minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of this compound against various microbial pathogens.
| Bacterial Pathogen | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 2 | [14] |
| Escherichia coli | 2-4 | [14] |
| Fungal Pathogen | MIC (µg/mL) | Reference |
| Candida albicans | 4 | [14] |
| Aspergillus fumigatus (wild-type and itraconazole-resistant) | 8 | [13] |
| Pathogen | MBC (µg/mL) | Reference |
| Staphylococcus aureus | 8 | [14] |
| Escherichia coli | 4 | [14] |
| Candida albicans | 8 | [14] |
In Vivo Efficacy Models
The in vivo efficacy of this compound, particularly in synergistic combinations, has been evaluated in non-mammalian models.
Galleria mellonella Model
The Galleria mellonella (greater wax moth larvae) model is a useful tool for preliminary in vivo assessment of antimicrobial efficacy and toxicity.
Experimental Protocol: Galleria mellonella Infection Model
Objective: To assess the in vivo efficacy of this compound in treating a microbial infection.
Methodology:
-
Larvae Selection: Select healthy, similarly sized G. mellonella larvae.
-
Infection: Inject a standardized inoculum of the pathogen into the hemocoel of each larva.
-
Treatment: At a specified time post-infection, inject the larvae with this compound, a combination therapy, or a control vehicle (e.g., saline).
-
Incubation: Incubate the larvae at an appropriate temperature (e.g., 37°C).
-
Monitoring: Monitor the survival of the larvae over several days.
-
Analysis: Plot survival curves (e.g., Kaplan-Meier) and compare the survival rates of the treated groups to the control groups. A significant increase in survival in the treated groups indicates in vivo efficacy.
Conclusion
This compound bromide exerts its antimicrobial effects through a multi-pronged approach, primarily by disrupting microbial cell membranes, but also by targeting specific intracellular pathways and enzymes. The growing body of evidence for its synergistic activity with established antifungal and antibacterial agents suggests a promising future for this compound in combination therapies to combat drug-resistant infections. Further research is warranted to fully elucidate its interactions with other microbial targets and to translate these findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of this compound Bromide as a New Fast-Acting Antiplasmodial Agent Inhibiting the Apicoplastidic Methyl Erythritol Phosphate Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Combining with this compound bromide restores colistin efficacy against colistin-resistant Gram-negative bacteria in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Combining Miconazole and this compound Bromide Results in Excess of Reactive Oxygen Species and Killing of Biofilm Cells [frontiersin.org]
- 6. Characterization of this compound Bromide as a New Fast-Acting Antiplasmodial Agent Inhibiting the Apicoplastidic Methyl Erythritol Phosphate Pathway | MDPI [mdpi.com]
- 7. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 10. In vitro and in vivo antimicrobial effects of this compound combined with itraconazole against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The methylerythritol phosphate pathway and its significance as a novel drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The combination of allicin with this compound is effective against microbial biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Domiphen and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Domiphen bromide, a quaternary ammonium compound, has long been utilized for its antiseptic and disinfectant properties.[1] As a cationic surfactant, its primary mechanism of action involves the disruption of microbial cell membranes, leading to a broad spectrum of antimicrobial activity against bacteria, fungi, and some viruses.[1][2] This technical guide provides an in-depth pharmacological profile of this compound and its derivatives, presenting key quantitative data, detailed experimental protocols, and an exploration of its impact on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential and molecular interactions of this class of compounds.
Quantitative Pharmacological Data
The antimicrobial efficacy of this compound and its derivatives has been quantified through various in vitro assays. The following tables summarize the available data on Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Biofilm Eradication Concentration (MBEC), as well as inhibitory concentrations (IC50) for specific molecular targets.
Table 1: Antimicrobial Activity of this compound Bromide
| Microorganism | Assay Type | Concentration (µg/mL) | Reference |
| Staphylococcus aureus | MIC | 2 | [3] |
| Staphylococcus aureus | MBC | 16 | [4] |
| Staphylococcus aureus | MBEC50 | 4 | [3] |
| Escherichia coli | MIC | 8 | [4] |
| Escherichia coli | MBC | 256 | [4] |
| Escherichia coli | MBEC50 | 4 | [3] |
| Acinetobacter baumannii | MIC | 2 | [4] |
| Acinetobacter baumannii | MBC | 8 | [4] |
| Candida albicans | MIC | 4 | [4] |
| Candida albicans | MBC | 512 | [4] |
| Candida albicans | MBEC50 | 4 | [3] |
| Aspergillus fumigatus (wild-type) | MIC | 8 | [5] |
| Aspergillus fumigatus (itraconazole-resistant) | MIC | 8 | [5] |
Table 2: Activity of this compound Derivatives
| Derivative | Microorganism | Assay Type | Concentration (mg/L) | Reference |
| p-bromo-domiphen bromide | Candida auris | MIC90 | 2 | [4] |
Table 3: Inhibitory Activity against Molecular Targets
| Target | Compound | Assay Type | IC50 | Reference |
| HERG Potassium Channel | This compound bromide | Whole-cell patch-clamp | 9 nM | [6] |
Table 4: Synergistic Antimicrobial Activity
| Combination | Microorganism | Assay | FIC Index | Reference |
| This compound + Itraconazole | Aspergillus fumigatus (wild-type) | Checkerboard | 0.25 | [5] |
| This compound + Itraconazole | Aspergillus fumigatus (Cox10, itraconazole-resistant) | Checkerboard | 0.375 | [5] |
| This compound + Itraconazole | Aspergillus fumigatus (Shjt40, itraconazole-resistant) | Checkerboard | 0.5 | [5] |
| This compound + Itraconazole | Aspergillus fumigatus (Shjt42b, itraconazole-resistant) | Checkerboard | 0.5 | [5] |
| This compound + Allicin | Staphylococcus aureus, Escherichia coli, Candida albicans | Checkerboard | <0.38 | [3] |
Core Mechanisms of Action and Signaling Pathways
This compound's pharmacological effects are attributed to several key mechanisms, primarily its interaction with cellular membranes and specific enzymatic pathways.
Antimicrobial Mechanism: Membrane Disruption and Protein Denaturation
As a cationic surfactant, this compound's positively charged nitrogen atom interacts with the negatively charged components of microbial cell membranes, such as phospholipids.[7] This interaction leads to the integration of the molecule into the lipid bilayer, increasing membrane permeability. The subsequent leakage of essential intracellular contents, including ions and nucleotides, disrupts cellular homeostasis and leads to cell death.[7] Furthermore, this compound can denature microbial proteins, including essential enzymes, further contributing to its bactericidal and fungicidal effects.[7]
Inhibition of the Methylerythritol Phosphate (MEP) Pathway
In the malaria parasite Plasmodium falciparum, this compound bromide acts as an inhibitor of the methylerythritol phosphate (MEP) pathway, an essential metabolic route for the synthesis of isoprenoids that is absent in humans.[8][9] This pathway is crucial for parasite survival. This compound's inhibition of the MEP pathway leads to a rapid arrest of parasite growth.[8][9] Metabolomic analyses have shown that treatment with this compound bromide results in a decrease in mitochondrial activity and an activation of glycolysis in the parasite.[8][9]
Blockade of the HERG Potassium Channel
This compound bromide is a potent inhibitor of the human ether-à-go-go-related gene (hERG) potassium channel, a critical component in cardiac repolarization.[6] This inhibition is a significant consideration in the safety profiling of this compound and its derivatives, as hERG channel blockade can lead to QT interval prolongation and an increased risk of cardiac arrhythmias. The interaction is characterized by a high affinity, with an IC50 value in the nanomolar range.[6]
This compound Derivatives and Structure-Activity Relationship (SAR)
The development of this compound derivatives aims to enhance its therapeutic properties while potentially reducing off-target effects. Halogenation of the phenyl ring is one strategy that has been explored. For instance, para-bromo this compound bromide has demonstrated comparable or slightly greater antimicrobial activity against certain strains compared to the parent compound.[4]
The antimicrobial activity of quaternary ammonium compounds like this compound is also influenced by the length of the N-alkyl chain. Generally, antimicrobial efficacy increases with chain length up to a certain point, beyond which a "cut-off" effect is observed, likely due to changes in water solubility and micelle formation that hinder interaction with microbial cells.
General Synthesis of this compound and its Derivatives
Quaternary ammonium compounds are typically synthesized via the alkylation of tertiary amines, a reaction known as the Menshutkin reaction.[1] For this compound, this would involve the reaction of N,N-dimethyl-N-(2-phenoxyethyl)amine with dodecyl bromide. Derivatives can be prepared by using substituted phenoxyethyl amines or different alkylating agents.
Effects on Mammalian Cells
While highly effective as an antimicrobial agent, the pharmacological profile of this compound in mammalian cells warrants careful consideration, particularly concerning cytotoxicity and off-target effects.
Cytotoxicity and Mitochondrial Function
At higher concentrations, this compound can exhibit cytotoxicity towards mammalian cells. Its surfactant properties can lead to the disruption of mammalian cell membranes, similar to its effect on microbes. Some studies suggest that quaternary ammonium compounds can also impact mitochondrial function, potentially by altering the mitochondrial membrane potential.[9]
Inflammatory and Apoptotic Pathways
The direct effects of this compound on inflammatory signaling pathways such as the NF-κB pathway are not yet well-elucidated. However, as a membrane-active agent, it has the potential to trigger cellular stress responses that could modulate inflammatory and apoptotic cascades. For instance, disruption of cellular homeostasis can lead to the activation of caspases, key mediators of apoptosis. Further research is needed to fully characterize the impact of this compound on these critical cellular processes.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth), microbial culture, this compound stock solution, sterile diluent.
-
Procedure:
-
Prepare a twofold serial dilution of this compound in the microtiter plate, typically ranging from 128 µg/mL to 0.25 µg/mL.
-
Inoculate each well with a standardized microbial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive (microorganism, no drug) and negative (broth only) controls.
-
Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 18-24 hours at 37°C for bacteria).
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents.
-
Materials: 96-well microtiter plates, broth medium, microbial culture, stock solutions of this compound and the second agent.
-
Procedure:
-
Prepare serial dilutions of this compound along the rows of the microtiter plate.
-
Prepare serial dilutions of the second agent along the columns of the plate.
-
This creates a matrix of wells with varying concentrations of both agents.
-
Inoculate each well with a standardized microbial suspension.
-
After incubation, determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Interpret the results: FIC ≤ 0.5 indicates synergy; 0.5 < FIC ≤ 4 indicates an additive or indifferent effect; FIC > 4 indicates antagonism.[5]
-
Time-Kill Kinetic Assay
This assay assesses the rate at which an antimicrobial agent kills a microbial population.
-
Materials: Culture tubes with broth medium, microbial culture, this compound solution.
-
Procedure:
-
Prepare tubes with different concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Inoculate the tubes with a standardized microbial suspension.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions and plate on agar to determine the number of viable cells (CFU/mL).
-
Plot log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is considered bactericidal.
-
Conclusion
This compound and its derivatives represent a class of compounds with potent and broad-spectrum antimicrobial activity. Their primary mechanism of action, involving membrane disruption, makes them effective against a wide range of pathogens. However, their pharmacological profile is complex, with significant interactions with key mammalian ion channels and metabolic pathways in other organisms. The data and protocols presented in this guide offer a comprehensive foundation for further research and development of this compound-based compounds. Future work should focus on elucidating the structure-activity relationships to design derivatives with enhanced antimicrobial efficacy and an improved safety profile, particularly concerning cardiotoxicity and effects on mammalian cellular pathways. A deeper understanding of these aspects will be crucial for harnessing the full therapeutic potential of this versatile class of molecules.
References
- 1. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 2. Synthesis and characterization of quaternary ammonium salt groups epoxy phenolic resin | Semantic Scholar [semanticscholar.org]
- 3. The combination of allicin with this compound is effective against microbial biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of AgNPs and this compound is Antimicrobial Against Biofilms of Common Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo antimicrobial effects of this compound combined with itraconazole against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of this compound Bromide as a New Fast-Acting Antiplasmodial Agent Inhibiting the Apicoplastidic Methyl Erythritol Phosphate Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Domiphen Bromide against Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Domiphen bromide is a quaternary ammonium compound widely recognized for its antiseptic and disinfectant properties.[1][2] As a cationic surfactant, its primary mechanism of antimicrobial action involves the disruption of the bacterial cell membrane's lipid bilayer.[1][3] This interaction increases membrane permeability, leading to the leakage of essential cellular contents and ultimately, cell death.[1][3] this compound bromide has demonstrated a broad spectrum of activity against bacteria and fungi.[1] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound bromide against various bacterial strains, a critical step in the evaluation of its antimicrobial efficacy.
Data Presentation
The following table summarizes the MIC values of this compound bromide against a range of bacterial and fungal species as reported in the literature. These values can serve as a reference for expected outcomes in experimental settings.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 6538 | 2 | [4] |
| Staphylococcus aureus | - | 1 | [5] |
| Staphylococcus aureus | - | 4 | [6] |
| Escherichia coli | 8099 | 2-4 | [4] |
| Escherichia coli | - | 8 | [5][6] |
| Pseudomonas aeruginosa | DSM 22644 (PAO1) | 8 | [5] |
| Bacillus cereus | DSM31 | 1 | [5] |
| Acinetobacter baumannii | - | 2 | [6] |
| Candida albicans | ATCC 10231 | 4 | [4] |
| Candida albicans | - | 4 | [6] |
| Aspergillus fumigatus | Wild-type (1161) | 8 | [7] |
| Aspergillus fumigatus | Azole-resistant (Cox 10) | 8 | [7] |
| Aspergillus fumigatus | Azole-resistant (Shjt 40) | 8 | [7] |
| Aspergillus fumigatus | Azole-resistant (Shjt 42b) | 8 | [7] |
Experimental Protocols
Protocol: Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Materials
-
This compound bromide (analytical grade)
-
Bacterial strains for testing
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile deionized water
-
Dimethyl sulfoxide (DMSO, if required for stock solution)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
0.5 McFarland turbidity standard
2. Preparation of Reagents
-
This compound Bromide Stock Solution: Prepare a stock solution of this compound bromide at a concentration of 1280 µg/mL. Dissolve the compound in sterile deionized water or a minimal amount of DMSO if necessary, and then bring to the final volume with sterile water. Further dilutions should be made in CAMHB.
-
Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
3. Assay Procedure
-
Plate Setup:
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the 1280 µg/mL this compound bromide stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.
-
-
Serial Dilutions:
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution across the plate to typically the 10th or 11th well. Discard the final 50 µL from the last well in the dilution series. This will create a range of this compound bromide concentrations.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. This will also dilute the this compound bromide concentrations by half, achieving the final desired test concentrations.
-
-
Controls:
-
Growth Control: Include wells containing only CAMHB and the bacterial inoculum (no this compound bromide).
-
Sterility Control: Include wells containing only CAMHB (no bacteria or this compound bromide).
-
-
Incubation:
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
4. Interpretation of Results
-
Following incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound bromide that completely inhibits visible growth of the organism.
Visualizations
Mechanism of Action: this compound Bromide
The primary antimicrobial action of this compound bromide is the disruption of the bacterial cell membrane.
Caption: Mechanism of this compound bromide's antimicrobial action.
Experimental Workflow: MIC Determination
The following diagram outlines the key steps in the broth microdilution protocol for determining the MIC of this compound bromide.
References
- 1. What is this compound Bromide used for? [synapse.patsnap.com]
- 2. apexbt.com [apexbt.com]
- 3. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 4. The combination of allicin with this compound is effective against microbial biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Combination of AgNPs and this compound is Antimicrobial Against Biofilms of Common Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo antimicrobial effects of this compound combined with itraconazole against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biofilm Disruption Assays Using Domiphen Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Domiphen bromide in biofilm disruption assays. The information is curated for professionals in research and drug development, offering detailed protocols, data presentation, and visual workflows to facilitate experimental design and execution.
Introduction
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. This protective environment renders the embedded bacteria and fungi significantly more resistant to conventional antimicrobial agents, posing a considerable challenge in clinical and industrial settings. This compound bromide, a quaternary ammonium compound, has demonstrated efficacy as an antiseptic and disinfectant. Its potential as a biofilm disruption agent, both alone and in synergy with other compounds, is an active area of research. These notes detail the application of this compound bromide in disrupting biofilms of clinically relevant pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.
Mechanism of Action
This compound bromide is a cationic surfactant. Its primary antimicrobial and anti-biofilm activity stems from its ability to disrupt microbial cell membranes. The positively charged nitrogen atom in the this compound bromide molecule interacts with negatively charged components of the microbial cell membrane, such as phospholipids and proteins. This interaction leads to the integration of this compound bromide into the lipid bilayer, increasing membrane permeability. The compromised membrane integrity results in the leakage of essential cellular contents, disruption of osmotic balance, and ultimately, cell death. Furthermore, this disruption can impair the function of membrane-bound enzymes critical for cellular processes, including signal transduction involved in biofilm maintenance.
Data on Biofilm Disruption
The efficacy of this compound bromide in disrupting biofilms has been quantified against various microorganisms. The following tables summarize key data points from relevant studies.
Table 1: Minimum Biofilm Eradication Concentration (MBEC₅₀) of this compound Bromide
The MBEC₅₀ is the minimum concentration of an antimicrobial agent required to eradicate 50% of the biofilm.
| Microorganism | Strain | MBEC₅₀ (µg/mL) | Citation |
| Staphylococcus aureus | ATCC 6538 | 4 | [1][2] |
| Escherichia coli | 8099 | 4 | [1][2] |
| Candida albicans | ATCC 10231 | 4 | [1][2] |
Table 2: Biofilm Reduction by this compound Bromide in Combination with Allicin
Studies have shown a synergistic effect when this compound bromide is combined with other antimicrobial agents, such as allicin.
| Microorganism | This compound Bromide Concentration (µg/mL) | Allicin Concentration (µg/mL) | Biofilm Mass Reduction (%) | Citation |
| Staphylococcus aureus | 1 | 64 | >50 | [1][3][4][5] |
| Escherichia coli | 1 | 64 | >50 | [1][3][4][5] |
| Candida albicans | 1 | 64 | >50 | [1][3][4][5] |
Table 3: Reduction in Viable Biofilm Cells on Different Surfaces
The combination of this compound bromide and allicin has also been shown to reduce the number of viable cells within biofilms on various surfaces.
| Microorganism | Surface | This compound Bromide Concentration (µg/mL) | Allicin Concentration (µg/mL) | Reduction in Viable Cells (CFU/mL) | Citation |
| Escherichia coli | Stainless Steel | 1 | 64 | >10² | [1][3] |
| Candida albicans | Stainless Steel | 1 | 64 | >10² | [1][3] |
| Escherichia coli | Polyethylene | 1 | 64 | >10² | [1][3] |
| Candida albicans | Polyethylene | 1 | 64 | >10² | [1][3] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound bromide in biofilm disruption assays are provided below.
Protocol 1: Quantification of Biofilm Disruption using Crystal Violet Assay
This protocol is a standard method for quantifying the total biomass of a biofilm.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal cultures
-
Appropriate growth medium (e.g., Tryptic Soy Broth for bacteria, RPMI for fungi)
-
This compound bromide stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
95% Ethanol
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Inoculate 200 µL of microbial culture (adjusted to a specific cell density, e.g., 10⁶ CFU/mL) into the wells of a 96-well plate.
-
Incubate for 24-48 hours at an appropriate temperature (e.g., 37°C) to allow for biofilm formation.
-
-
Treatment with this compound Bromide:
-
Carefully remove the planktonic cells by washing the wells three times with sterile PBS.
-
Add 200 µL of fresh medium containing various concentrations of this compound bromide (e.g., 1, 2, 4, 8, 16, 32 µg/mL) to the wells. Include a no-drug control.
-
Incubate for a further 24 hours.
-
-
Crystal Violet Staining:
-
Discard the medium and wash the wells three times with sterile water to remove non-adherent cells.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 30 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with sterile water until the water runs clear.
-
-
Quantification:
-
Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet.
-
Incubate for 20 minutes at room temperature.
-
Measure the absorbance at a wavelength of 595 nm (OD₅₉₅) using a microplate reader.
-
The percentage of biofilm reduction can be calculated relative to the no-drug control.
-
Protocol 2: Assessment of Cell Viability within Biofilms using Fluorescence Microscopy
This protocol distinguishes between live and dead cells within the biofilm structure.
Materials:
-
Microscope slides or coverslips in a multi-well plate
-
Bacterial or fungal cultures
-
Appropriate growth medium
-
This compound bromide stock solution
-
LIVE/DEAD BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide)
-
Fluorescence microscope
Procedure:
-
Biofilm Formation:
-
Grow biofilms on sterile slides or coverslips placed in a multi-well plate as described in Protocol 1.
-
-
Treatment:
-
Treat the mature biofilms with the desired concentration of this compound bromide for a specified duration (e.g., 4 hours).
-
-
Staining:
-
Wash the biofilms to remove planktonic cells.
-
Stain the biofilms with a mixture of SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red) according to the manufacturer's instructions, typically for 15-30 minutes in the dark.
-
-
Microscopy:
-
Wash the stained biofilms gently to remove excess dye.
-
Visualize the biofilms using a fluorescence microscope with appropriate filters for green and red fluorescence.
-
Capture images for analysis of the ratio of live to dead cells.
-
Visualizations
Signaling Pathways in Biofilm Formation and Disruption
Biofilm formation is a complex process regulated by intricate signaling pathways, with quorum sensing (QS) and cyclic dimeric GMP (c-di-GMP) being central regulators. QS allows bacteria to coordinate gene expression based on population density, while c-di-GMP is a key second messenger that controls the transition from a planktonic to a sessile, biofilm-forming lifestyle. This compound bromide, as a quaternary ammonium compound, primarily exerts its anti-biofilm effect by disrupting the bacterial cell membrane. This fundamental damage to the cell envelope can indirectly interfere with these signaling pathways by impairing the function of membrane-bound sensor proteins and signaling molecule transporters, ultimately leading to a reduction in biofilm formation and an increase in biofilm dispersal.
Caption: Biofilm formation signaling and the disruptive action of this compound bromide.
Experimental Workflow for Biofilm Disruption Assay
The following diagram illustrates the logical flow of a typical biofilm disruption assay, from initial culture to final data analysis. This workflow integrates both the crystal violet assay for biomass quantification and fluorescence microscopy for cell viability assessment.
Caption: Workflow for assessing biofilm disruption by this compound bromide.
References
- 1. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 2. The combination of allicin with this compound is effective against microbial biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactions between Biocide Cationic Agents and Bacterial Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
Application of Domiphen in topical antiseptic formulations for research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Domiphen bromide is a quaternary ammonium compound widely recognized for its antiseptic and disinfectant properties. As a cationic surfactant, it exhibits broad-spectrum antimicrobial activity, making it a valuable active ingredient in various topical formulations. These notes provide an overview of the application of this compound bromide in topical antiseptic research, including its mechanism of action, efficacy data, and detailed experimental protocols for its evaluation. This compound bromide is effective against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1] Its primary application in topical formulations is for the prevention and treatment of minor skin infections.
Mechanism of Action
The antimicrobial action of this compound bromide is primarily attributed to its ability to disrupt microbial cell membranes.[1][2] As a quaternary ammonium compound, the positively charged nitrogen atom in the this compound molecule interacts with negatively charged components, such as phospholipids and proteins, in the microbial cell membrane.[1] This interaction leads to the integration of this compound into the lipid bilayer, causing a loss of membrane integrity and increased permeability.[1] The subsequent leakage of essential intracellular components, such as ions and nucleotides, disrupts the osmotic balance and cellular homeostasis, ultimately leading to cell death.[1] Additionally, this compound can denature microbial proteins, further compromising cellular function.[1]
Antimicrobial Efficacy Data
The following tables summarize the available quantitative data on the antimicrobial efficacy of this compound bromide.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Bromide
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 6538 | 2 |
| Escherichia coli | 8099 | 2-4 |
| Candida albicans | ATCC 10231 | 4 |
| Aspergillus fumigatus | Wild-type & Azole-resistant strains | 8 |
Table 2: Zone of Inhibition for this compound Bromide
The zone of inhibition assay qualitatively assesses the antimicrobial activity of a substance. The diameter of the clear zone around the antimicrobial agent indicates the extent of growth inhibition.
Note: Limited quantitative data is available for this compound bromide alone. The following data is derived from a patent document describing a formulation containing this compound bromide.
| Microorganism | Concentration | Zone of Inhibition (mm) |
| Candida albicans | 0.01% | 17.25 |
| Staphylococcus aureus | 0.01% | 13.25 |
Table 3: Illustrative Time-Kill Kinetics of a Quaternary Ammonium Compound (Benzalkonium Chloride)
Time-kill assays measure the rate at which an antimicrobial agent kills a microbial population over time. A bactericidal effect is generally defined as a ≥3-log10 reduction in the colony-forming units (CFU)/mL.
| Time (minutes) | Log10 Reduction in S. aureus CFU/mL (Illustrative) |
| 0 | 0 |
| 0.5 | >3.0 |
| 1 | >3.0 |
| 5 | >3.0 |
This illustrative data suggests that a rapid bactericidal effect against S. aureus can be expected from quaternary ammonium compounds.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antimicrobial activity of topical formulations containing this compound.
Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the lowest concentration of this compound bromide that inhibits the visible growth of a specific microorganism.
Materials:
-
This compound bromide stock solution of known concentration
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial culture in the logarithmic growth phase
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Microbial Inoculum:
-
Culture the test microorganism overnight in an appropriate broth medium.
-
Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Further dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution of this compound Bromide:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound bromide stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well, bringing the total volume to 200 µL. This will further dilute the this compound bromide by a factor of two, achieving the final test concentrations.
-
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum.
-
Sterility Control: A well containing only broth.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound bromide at which there is no visible growth (turbidity) compared to the growth control.
-
Protocol for Zone of Inhibition Assay (Agar Well Diffusion Method)
Objective: To qualitatively assess the antimicrobial activity of a this compound bromide formulation.
Materials:
-
Petri dishes with Mueller-Hinton Agar (MHA)
-
Microbial culture in the logarithmic growth phase
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
This compound bromide formulation
-
Positive control (e.g., a known antiseptic)
-
Negative control (e.g., the vehicle of the formulation)
-
Incubator
Procedure:
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized microbial inoculum (0.5 McFarland).
-
Streak the swab evenly across the entire surface of the MHA plate to create a uniform lawn of bacteria.
-
-
Creating Wells:
-
Use a sterile cork borer to create wells of a defined diameter (e.g., 6-8 mm) in the agar.
-
-
Application of Test Substances:
-
Carefully add a fixed volume (e.g., 50-100 µL) of the this compound bromide formulation, positive control, and negative control into separate wells.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the clear zone of no microbial growth around each well in millimeters (mm).
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Protocol for Time-Kill Kinetic Assay (Suspension-Based)
This protocol is based on the ASTM E2315 standard.
Objective: To determine the rate at which a this compound bromide formulation kills a microbial population.
Materials:
-
This compound bromide formulation
-
Sterile test tubes or vials
-
Microbial culture in the logarithmic growth phase
-
Sterile neutralizing broth (to inactivate the antiseptic)
-
Sterile saline or buffer
-
Pipettes and sterile tips
-
Agar plates for colony counting
-
Incubator
-
Timer
Procedure:
-
Preparation of Inoculum:
-
Prepare a microbial suspension with a high concentration of the test organism (e.g., 10^8 CFU/mL).
-
-
Test Setup:
-
Dispense a specific volume of the this compound bromide formulation into a sterile test tube.
-
Equilibrate the formulation to the desired test temperature.
-
-
Inoculation and Timing:
-
Add a small volume of the microbial inoculum to the formulation (e.g., a 1:10 ratio of inoculum to formulation).
-
Immediately start the timer.
-
-
Sampling at Time Points:
-
At predetermined time points (e.g., 30 seconds, 1, 5, 15, and 30 minutes), withdraw a specific volume of the mixture.
-
Immediately transfer the sample into a tube containing a validated neutralizing broth to stop the antimicrobial action.
-
-
Enumeration of Survivors:
-
Perform serial dilutions of the neutralized sample in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates under appropriate conditions until colonies are visible.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Calculate the log10 reduction in CFU/mL at each time point compared to the initial inoculum concentration (Time 0).
-
Plot the log10 reduction against time to generate a time-kill curve.
-
Conclusion
This compound bromide is a potent antimicrobial agent with applications in topical antiseptic formulations. Its broad-spectrum activity and rapid mechanism of action make it an effective candidate for further research and development. The protocols outlined in these notes provide a framework for the systematic evaluation of this compound-containing formulations to characterize their antimicrobial efficacy. Further research to generate more comprehensive quantitative data, particularly from zone of inhibition and time-kill studies on this compound bromide alone, will be beneficial for a complete understanding of its antimicrobial profile.
References
Application Notes and Protocols: Investigating the Effects of Domiphen on hERG Channels
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Domiphen bromide, a quaternary ammonium compound, is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel. The hERG channel is critical for cardiac repolarization, and its inhibition can lead to QT interval prolongation, increasing the risk of potentially fatal cardiac arrhythmias.[1][2][3] Therefore, understanding the interaction of compounds like this compound with the hERG channel is a crucial aspect of drug safety assessment. These application notes provide detailed protocols for studying the effects of this compound on hERG channels using electrophysiological techniques.
Data Presentation: Quantitative Effects of this compound on hERG Channels
The following table summarizes the key quantitative data regarding the inhibitory effects of this compound bromide on hERG channels expressed in mammalian cell lines.
| Parameter | Value | Cell Line | Reference |
| IC50 | 9 nM | CHO | [1][2] |
| Hill Coefficient | 0.24 | CHO | [1] |
| Voltage-Dependence of Block | Voltage-dependent | CHO | [1][2] |
| Use-Dependence of Block | Use-dependent | CHO | [1][2] |
| Effect on Activation (V1/2) | -12.8 mV shift | CHO | [1] |
| Effect on Deactivation | No significant effect | CHO | [1][2] |
| Effect on Reactivation | No significant effect | CHO | [1] |
| Binding Preference | Activated channel state | CHO | [1][2] |
Experimental Protocols
The following protocols are based on established methods for characterizing the effects of this compound on hERG channels expressed in heterologous systems like Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells.[1][4]
Cell Culture and Transfection
Objective: To maintain a stable cell line expressing functional hERG channels for electrophysiological recordings.
Materials:
-
CHO or HEK-293 cells stably transfected with the hERG gene.
-
Appropriate cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418).
-
Cell culture incubator (37°C, 5% CO2).
-
Trypsin-EDTA for cell detachment.
Protocol:
-
Culture the hERG-expressing cells in T-75 flasks.
-
Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
For electrophysiology experiments, plate the cells onto glass coverslips in 35 mm dishes and allow them to adhere and grow for 24-48 hours.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To record hERG channel currents in the absence and presence of this compound to characterize its effects.
Materials:
-
Inverted microscope with micromanipulators.
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, Digidata 1440A, pCLAMP software).
-
Borosilicate glass capillaries for pulling micropipettes.
-
Micropipette puller and microforge.
-
Perfusion system for solution exchange.
-
External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (intracellular) solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH adjusted to 7.3 with KOH.[5]
-
This compound bromide stock solution (e.g., in DMSO) and serially diluted working solutions in the external solution.
Protocol:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage.
-
Continuously perfuse the cells with the external solution.
-
Pull micropipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording protocols.
-
Apply voltage-clamp protocols to elicit hERG currents.
-
After obtaining a stable baseline recording, perfuse the cell with different concentrations of this compound to assess its effects.
Voltage-Clamp Protocols
a) Protocol to Determine Concentration-Dependent Block (IC50):
Objective: To determine the concentration of this compound that inhibits 50% of the hERG current.
Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV for 3 seconds to elicit a large tail current as the channels recover from inactivation and then deactivate.
-
Repeat this protocol at a regular interval (e.g., every 15 seconds) to monitor the current amplitude.
-
After establishing a stable baseline, apply increasing concentrations of this compound.
-
Measure the peak tail current amplitude at each concentration after the drug effect has reached a steady state.
-
Normalize the current at each concentration to the control current and plot the concentration-response curve.
-
Fit the data with the Hill equation to determine the IC50 and Hill coefficient.[1]
b) Protocol to Assess Voltage-Dependence of Block:
Objective: To determine if the blocking effect of this compound is dependent on the membrane potential.
Protocol:
-
From a holding potential of -80 mV, apply a series of depolarizing steps ranging from -70 mV to +50 mV in 10 mV increments for 4 seconds.[1]
-
Following each depolarizing step, apply a repolarizing step to -40 mV for 2 seconds to record the tail currents.[1]
-
Perform this protocol first in the absence (control) and then in the presence of a fixed concentration of this compound (e.g., near the IC50).
-
Plot the normalized tail current amplitude as a function of the prepulse potential to construct the activation curve.
-
Compare the activation curves in the presence and absence of this compound to assess for any shifts in the voltage-dependence of activation. A negative shift in the activation curve in the presence of this compound indicates a preference for the activated state of the channel.[1]
c) Protocol to Evaluate Use-Dependence of Block:
Objective: To investigate if the block by this compound accumulates with repeated channel activation.
Protocol:
-
Hold the cell at -80 mV.
-
Apply a train of short depolarizing pulses to 0 mV for 500 ms at a high frequency (e.g., 2 Hz).
-
Measure the peak current amplitude for each pulse in the train.
-
Perform this protocol in the absence and presence of this compound.
-
A progressive decrease in the current amplitude during the pulse train in the presence of this compound indicates use-dependent block.[1]
Visualizations
Signaling Pathway and Experimental Logic
The following diagram illustrates the logical workflow for investigating the effect of this compound on hERG channels.
Caption: Workflow for studying this compound's effect on hERG channels.
Mechanism of this compound Action on hERG Channel Gating
This diagram illustrates the proposed mechanism of how this compound interacts with the different states of the hERG channel.
Caption: State-dependent block of hERG channels by this compound.
Voltage-Clamp Protocol for IC50 Determination
The following diagram illustrates the voltage-clamp protocol used to determine the concentration-dependent inhibition of hERG channels by this compound.
Caption: Voltage protocol for hERG IC50 determination.
References
- 1. Inhibition of HERG potassium channels by this compound bromide and didecyl dimethylammonium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of HERG potassium channels by this compound bromide and didecyl dimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular determinants of HERG potassium channel blockade by this compound bromide and benzethonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
Domiphen Bromide Solution Preparation for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Domiphen bromide (dodecyldimethyl(2-phenoxyethyl)ammonium bromide) is a quaternary ammonium compound with antiseptic and disinfectant properties.[1] It functions as a cationic surfactant, disrupting the cell membranes of a broad spectrum of microorganisms.[1] In the laboratory, it is utilized in various applications, including as an antimicrobial agent in cell culture, a component in topical formulations, and a reference standard in analytical studies.[2] Accurate and consistent preparation of this compound bromide solutions is crucial for reliable experimental outcomes. These application notes provide detailed protocols for the preparation of this compound bromide solutions for general laboratory use.
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound bromide is presented in Table 1. This information is essential for calculating the required mass of the compound and selecting the appropriate solvent for solution preparation.
Table 1: Physicochemical and Solubility Properties of this compound Bromide
| Property | Value | References |
| Molecular Formula | C₂₂H₄₀BrNO | [3][4] |
| Molecular Weight | 414.46 g/mol | [3][5] |
| Appearance | White to off-white crystalline solid or powder | [6][7] |
| Melting Point | 117-119 °C | [7] |
| Solubility in Water | Freely soluble (100 g/100 mL) | [3][5] |
| Solubility in DMSO | ~100 mg/mL | [7][8] |
| Solubility in Ethanol | Soluble | [3][9] |
| Solubility in Acetone | Soluble | [3][9] |
| Storage (Solid) | Store at -20°C for long-term storage (up to 3 years). Can be stored at 4°C for up to 2 years.[7] | [7] |
| Storage (Solution) | Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[10] | [10] |
Experimental Protocols
Safety Precautions
Before handling this compound bromide, it is imperative to consult the Safety Data Sheet (SDS).[6][11] this compound bromide is harmful if swallowed and causes serious eye and skin irritation.[12] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn at all times. All handling of the solid compound and concentrated solutions should be performed in a well-ventilated area or a chemical fume hood.[12]
Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mg/mL)
This protocol describes the preparation of a simple aqueous solution suitable for many in vitro applications.
Materials:
-
This compound bromide powder
-
Sterile distilled or deionized water
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask (e.g., 10 mL)
-
Magnetic stirrer and stir bar (optional)
-
Sterile conical tubes or vials for storage
-
Sterile filter (0.22 µm) and syringe (optional, for sterilization)
Procedure:
-
Calculate the required mass of this compound bromide. To prepare 10 mL of a 10 mg/mL solution, you will need 100 mg of this compound bromide.
-
Weigh the this compound bromide. Using an analytical balance, carefully weigh out the calculated mass of this compound bromide powder onto a clean weighing paper or boat.
-
Dissolve the this compound bromide. Transfer the weighed powder into a 10 mL volumetric flask. Add approximately 7-8 mL of sterile distilled or deionized water.
-
Ensure complete dissolution. Gently swirl the flask to dissolve the powder. A magnetic stirrer can be used to facilitate dissolution. If necessary, sonication can be used to aid dissolution.[10] The resulting solution should be clear and colorless.[9]
-
Adjust the final volume. Once the solid is completely dissolved, add sterile distilled or deionized water to bring the final volume to the 10 mL mark on the volumetric flask.
-
Mix thoroughly. Cap the flask and invert it several times to ensure the solution is homogeneous.
-
(Optional) Sterilization. For applications requiring a sterile solution, filter the prepared solution through a 0.22 µm sterile syringe filter into a sterile storage container.
-
Storage. Aliquot the solution into sterile conical tubes or vials. Label clearly with the compound name, concentration, and date of preparation. Store at -20°C or -80°C for long-term stability.[10]
Protocol 2: Preparation of a Stock Solution in an Organic Solvent (e.g., 50 mg/mL in Ethanol)
For applications where an organic solvent is preferred or required, this protocol outlines the preparation of an ethanolic stock solution.
Materials:
-
This compound bromide powder
-
Anhydrous ethanol
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Volumetric flask (e.g., 10 mL)
-
Magnetic stirrer and stir bar (optional)
-
Sterile, amber glass vials for storage
Procedure:
-
Calculate the required mass of this compound bromide. To prepare 10 mL of a 50 mg/mL solution, you will need 500 mg of this compound bromide.
-
Weigh the this compound bromide. Carefully weigh the calculated mass of this compound bromide powder using an analytical balance.
-
Dissolve the this compound bromide. Transfer the powder to a 10 mL volumetric flask. Add approximately 7-8 mL of anhydrous ethanol.
-
Ensure complete dissolution. Gently swirl the flask to dissolve the powder. A magnetic stirrer can be used if needed.
-
Adjust the final volume. Once fully dissolved, add anhydrous ethanol to reach the 10 mL mark.
-
Mix thoroughly. Cap the flask and invert it multiple times to ensure a homogeneous solution.
-
Storage. Transfer the solution to a sterile, amber glass vial to protect it from light. Label the vial with the compound name, concentration, solvent, and preparation date. Store at -20°C or -80°C.[10]
Visualizations
The following diagrams illustrate the logical workflow for preparing a this compound bromide solution and a conceptual signaling pathway related to its antimicrobial action.
Caption: Workflow for this compound Bromide Solution Preparation.
Caption: Antimicrobial Mechanism of this compound Bromide.
References
- 1. What is this compound Bromide used for? [synapse.patsnap.com]
- 2. biocompare.com [biocompare.com]
- 3. This compound Bromide | C22H40BrNO | CID 10866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound bromide, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. This compound Bromide [drugfuture.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound bromide | antifungal | cationic surfactant | CAS 538-71-6 | Buy this compound bromide from Supplier InvivoChem [invivochem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. chembk.com [chembk.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. aksci.com [aksci.com]
High-Performance Liquid Chromatography (HPLC) Analysis of Domiphen: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Domiphen Bromide in various pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on validated procedures to ensure accuracy, precision, and robustness, making them suitable for quality control and research applications.
Application Notes
The analysis of this compound, a quaternary ammonium compound used as an antimicrobial preservative, can be effectively achieved using reversed-phase HPLC (RP-HPLC) with UV detection. The provided methods are demonstrated to be specific, linear, sensitive, and accurate for the determination of this compound in oral suspensions, ointments, and buccal tablets.
Method 1: Reversed-Phase HPLC for General Applications and Oral Suspensions
This method is a robust, stability-indicating RP-HPLC method suitable for the routine quality control analysis of this compound Bromide.
Chromatographic Conditions
| Parameter | Value |
| Column | Inertsil ODS-3 (or equivalent C18 column) |
| Mobile Phase | Acetonitrile : 0.0116 M Perchloric Acid (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 275 nm[1] |
| Column Temperature | 25 °C[1] |
| Injection Volume | 20 µL |
Method Validation Summary
| Parameter | Result |
| Linearity Range | 1.132 - 1000 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Detection (LOD) | 0.373 µg/mL[1] |
| Limit of Quantification (LOQ) | 1.132 µg/mL[1] |
| Accuracy (Recovery) | 98.8 - 99.76%[1] |
| Precision (RSD) | < 2%[1] |
Forced Degradation Studies Summary
Forced degradation studies have shown that this compound Bromide is most susceptible to degradation under basic conditions, followed by acidic and oxidative conditions. The compound exhibits greater stability under thermal, photolytic, and neutral conditions.[1][2] This information is critical for assessing the stability-indicating nature of the analytical method.
| Stress Condition | Degradation |
| Acid Hydrolysis (1 N HCl) | ~18.45%[1] |
| Base Hydrolysis (0.5 N NaOH) | ~26.72%[1] |
| Oxidative (30% H₂O₂) | ~15.23%[1] |
| Thermal | Lower Degradation |
| Photolytic | Lower Degradation |
Method 2: Ion-Pair Chromatography for Buccal Tablets
For the analysis of this compound Bromide in buccal tablets, an ion-pair chromatography method can be employed to enhance retention and peak shape.
Chromatographic Conditions
| Parameter | Value |
| Column | Agilent TC-C18 (or equivalent C18 column) |
| Mobile Phase | 0.012 mol·L⁻¹ Sodium Lauryl Sulfate in 0.5% Sodium Dihydrogen Phosphate (pH 3.0 with Phosphoric Acid) : Acetonitrile (25:75, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 269 nm |
| Column Temperature | 30 °C |
Method Validation Summary
| Parameter | Result |
| Linearity (r) | 0.9999 |
| Accuracy (Recovery) | 101.2% |
| Precision (RSD) | 0.6% |
Experimental Protocols
Protocol 1: Standard and Sample Preparation for RP-HPLC (Method 1)
1. Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 100 mg of this compound Bromide reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in a diluent of ethanol and bidistilled water (50:50, v/v).[1]
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up to volume with the diluent and mix well.
2. Preparation of Working Standard Solutions:
-
Perform serial dilutions of the Standard Stock Solution with the diluent to prepare working standard solutions at desired concentrations within the linearity range (e.g., 50, 100, 200, 400, 800 µg/mL).
3. Sample Preparation:
A. Oral Suspension:
- Accurately transfer 10 mL of the oral suspension into a 25 mL volumetric flask.[1]
- Add approximately 10 mL of the diluent (ethanol:bidistilled water, 1:1 v/v).[1]
- Sonicate for 5 minutes to ensure complete extraction of this compound Bromide.[1]
- Dilute to volume with the diluent and mix thoroughly.[1]
- Filter a portion of the solution through a 0.45 µm nylon membrane filter into an HPLC vial.
B. Ointment:
- Accurately weigh a portion of the ointment equivalent to a target concentration of this compound Bromide.
- Transfer the weighed ointment to a suitable container.
- Add a known volume of acetone and heat the mixture in a water bath at 40°C for 30 minutes.[3]
- Cool the solution in a refrigerator to precipitate the ointment excipients.[3]
- Filter the supernatant through a 0.45 µm filter into a volumetric flask.
- Repeat the extraction process twice more with fresh acetone.
- Combine the filtrates and make up to the final volume with acetone.
- Further dilute with the mobile phase if necessary to fall within the calibration range.
C. Buccal Tablets:
- Weigh and finely powder a representative number of buccal tablets (e.g., 20 tablets).
- Accurately weigh a portion of the powder equivalent to a single tablet's average weight.
- Transfer the powder to a volumetric flask.
- Add a suitable volume of the mobile phase for the ion-pair chromatography method.
- Sonicate for 15-20 minutes to ensure complete dissolution of the this compound Bromide.
- Make up to volume with the mobile phase and mix well.
- Filter a portion of the solution through a 0.45 µm filter into an HPLC vial.
Protocol 2: HPLC System Operation and Analysis
-
System Preparation:
-
Ensure the HPLC system is properly primed with the chosen mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Sequence Setup:
-
Set up an analysis sequence including blank injections (diluent), standard solutions at various concentrations to generate a calibration curve, and the prepared sample solutions.
-
-
Injection and Data Acquisition:
-
Inject the solutions onto the HPLC system.
-
Acquire the chromatograms and integrate the peak corresponding to this compound.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
-
Calculate the amount of this compound in the original formulation, taking into account the sample weight and dilution factors.
-
Visualizations
Experimental Workflow for HPLC Analysis of this compound
Caption: General workflow for the HPLC analysis of this compound.
Logical Relationship for Method Validation
References
Application Notes and Protocols for In Vivo Efficacy Studies of Domiphen in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Domiphen bromide is a quaternary ammonium compound known for its antiseptic and disinfectant properties, primarily through the disruption of microbial cell membranes.[1][2] Emerging research suggests that beyond its antimicrobial activity, this compound and other quaternary ammonium compounds may possess anti-inflammatory and anticancer properties.[1][3] These application notes provide detailed protocols for the in vivo evaluation of this compound's efficacy in established murine models of cancer and inflammation. The methodologies described herein are based on standard preclinical models and are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound.
Section 1: In Vivo Anticancer Efficacy of this compound
Rationale
Quaternary ammonium compounds have been shown to exhibit selective cytotoxicity against cancer cells.[1][4] The proposed mechanism involves the disruption of mitochondrial membranes and induction of apoptosis. In vivo studies with other functionalized quaternary ammonium compounds have demonstrated tumor growth inhibition in xenograft models.[2] Therefore, evaluating the anticancer efficacy of this compound in a preclinical cancer model is a logical step in its therapeutic development.
Experimental Protocol: Human Tumor Xenograft Model in Mice
This protocol outlines the procedure for assessing the antitumor activity of this compound in an immunodeficient mouse model bearing human cancer cell line-derived xenografts.
1. Cell Culture and Animal Model:
-
Cell Line: Select a human cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer). Culture the cells in the recommended medium and conditions.
-
Animals: Use immunodeficient mice (e.g., athymic Nude-Foxn1nu or NOD/SCID) of 6-8 weeks of age. Acclimatize the animals for at least one week before the experiment.
2. Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5 x 106 to 10 x 106 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
3. Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the tumor dimensions with a caliper every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
When the average tumor volume reaches approximately 100-150 mm3, randomly assign the mice into treatment and control groups (n=8-10 mice per group).
4. This compound Formulation and Administration:
-
Formulation: Prepare this compound bromide in a suitable vehicle for administration (e.g., sterile saline or a solution containing 5% DMSO, 40% PEG300, and 55% saline). The final concentration should be based on the desired dosage and administration volume.
-
Dosage: Based on available toxicity data (LD50 in rodents), a starting dose range could be 1-10 mg/kg. Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD).
-
Administration: Administer this compound via an appropriate route, such as intraperitoneal (i.p.) or oral gavage (p.o.), once daily for a specified period (e.g., 21 days). The control group should receive the vehicle only.
5. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight of the mice every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Optional: Collect blood for pharmacokinetic analysis and major organs for toxicological assessment. Tumor tissue can be processed for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers like Ki-67 and cleaved caspase-3).
Data Presentation
Summarize the quantitative data in a table for clear comparison.
| Treatment Group | Dose (mg/kg) | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM | Change in Body Weight (%) |
| Vehicle Control | - | - | ||||
| This compound | 1 | |||||
| This compound | 5 | |||||
| This compound | 10 | |||||
| Positive Control | - |
Tumor Growth Inhibition (%) is calculated as: [1 - (Mean Final Tumor Volume of Treated Group / Mean Final Tumor Volume of Control Group)] x 100
Visualization of Potential Signaling Pathway
The anticancer effects of quaternary ammonium compounds may involve the induction of apoptosis through mitochondrial disruption and modulation of key signaling pathways.
Section 2: In Vivo Anti-inflammatory Efficacy of this compound
Rationale
This compound has been reported to have anti-inflammatory properties, which may be beneficial in various inflammatory conditions. The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation to screen for potential anti-inflammatory drugs.[5][6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol describes the methodology to evaluate the anti-inflammatory effect of this compound in a rat model of acute inflammation.
1. Animals:
-
Use male or female Wistar or Sprague-Dawley rats weighing 150-200g.
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight before the experiment with free access to water.
2. Grouping and Dosing:
-
Randomly divide the rats into control and treatment groups (n=6-8 per group).
-
Vehicle Control Group: Receives the vehicle (e.g., 1% Tween 80 in saline).
-
This compound Treatment Groups: Receive different doses of this compound (e.g., 10, 25, 50 mg/kg) prepared in the vehicle.
-
Positive Control Group: Receives a standard anti-inflammatory drug like Indomethacin (10 mg/kg).
-
Administer the vehicle, this compound, or positive control orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
3. Induction of Inflammation:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.
4. Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
The increase in paw volume is an indicator of edema.
5. Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point using the formula:
-
% Inhibition = [1 - (ΔVtreated / ΔVcontrol)] x 100
-
Where ΔV is the change in paw volume from the initial measurement.
-
Data Presentation
Present the results in a clear tabular format.
| Treatment Group | Dose (mg/kg) | - | Paw Volume (mL) ± SEM | - | - | % Inhibition of Edema at 3h |
| 0h | 1h | 3h | 5h | |||
| Vehicle Control | - | |||||
| This compound | 10 | |||||
| This compound | 25 | |||||
| This compound | 50 | |||||
| Indomethacin | 10 |
Visualization of Potential Signaling Pathway
The anti-inflammatory effects of this compound may be mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB.
Conclusion
The provided protocols offer a framework for the systematic in vivo evaluation of this compound's potential anticancer and anti-inflammatory activities. While direct evidence for this compound's efficacy in these specific mammalian models is currently limited in published literature, the established biological activity of quaternary ammonium compounds provides a strong rationale for these investigations. Researchers are encouraged to perform initial dose-range finding and toxicity studies to ensure the safe and effective execution of these efficacy models. The resulting data will be crucial in elucidating the therapeutic potential of this compound beyond its current applications.
References
- 1. Evaluation of the Antitumor Activity of Quaternary Ammonium Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro, and in vivo evaluation of novel functionalized quaternary ammonium curcuminoids as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. [Effect of halogenated quaternary ammonium on cultured tumor cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
Application Notes and Protocols: Domiphen as a Tool Compound for Studying Quaternary Ammonium Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Domiphen bromide as a tool compound for investigating the mechanisms of quaternary ammonium compound (QAC) resistance in bacteria. This document includes summaries of this compound's antimicrobial and antibiofilm activities, detailed protocols for key experimental assays, and visual representations of relevant pathways and workflows.
Introduction
This compound bromide is a quaternary ammonium salt with established antimicrobial and disinfectant properties.[1][2][3] As a cationic surfactant, its primary mechanism of action involves the disruption of microbial cell membranes.[4] The positively charged nitrogen atom in this compound interacts with negatively charged components of the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[4] This broad-spectrum activity makes this compound an effective agent against a range of Gram-positive and some Gram-negative bacteria, as well as fungi.[4][5]
The increasing prevalence of bacterial resistance to QACs poses a significant challenge in both clinical and industrial settings. Understanding the molecular mechanisms underpinning this resistance is crucial for the development of novel antimicrobial strategies. This compound bromide serves as an excellent tool compound for these investigations due to its well-characterized activity and its ability to act as a selective pressure for inducing and studying resistance mechanisms, such as the expression of efflux pump genes like qacA.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Bromide
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 6538 | 4 | [6] |
| Escherichia coli | 8099 | 2 | [6] |
| Candida albicans | ATCC 10231 | 4 | [6] |
| Aspergillus fumigatus | Wild-type (1161) | 8 | [7] |
| Aspergillus fumigatus | Azole-resistant (Cox 10) | 8 | [7] |
| Aspergillus fumigatus | Azole-resistant (Shjt 40) | 8 | [7] |
| Aspergillus fumigatus | Azole-resistant (Shjt 42b) | 8 | [7] |
Table 2: Antibiofilm Activity of this compound Bromide
| Microorganism | Biofilm Reduction | Concentration (µg/mL) | Additional Notes | Reference |
| Staphylococcus aureus | >50% | 1 (in combination with 64 µg/mL allicin) | Synergistic effect observed. | [8][9] |
| Escherichia coli | >50% | 1 (in combination with 64 µg/mL allicin) | Synergistic effect observed. | [8][9] |
| Candida albicans | >50% | 1 (in combination with 64 µg/mL allicin) | Synergistic effect observed. | [8][9] |
| Acinetobacter baumannii | Synergistic biofilm eradication | Not specified (in combination with AgNPs) | Fractional Inhibitory Concentration (FIC) = 0.1875. | [10] |
| Staphylococcus aureus | Synergistic biofilm eradication | Not specified (in combination with AgNPs) | FIC = 0.5. | [10] |
| Escherichia coli | Synergistic biofilm eradication | Not specified (in combination with AgNPs) | FIC = 0.1875. | [10] |
| Candida albicans | Synergistic biofilm eradication | Not specified (in combination with AgNPs) | FIC = 0.3125. | [10] |
Mandatory Visualizations
Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Workflow for the Crystal Violet biofilm quantification assay.
Regulation of the QacA efflux pump by the QacR repressor in the presence of this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound bromide against a bacterial strain.
Materials:
-
This compound bromide
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound bromide in a suitable solvent (e.g., sterile deionized water).
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells and mix thoroughly.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column.
-
-
Inoculum Preparation:
-
Adjust the turbidity of the bacterial culture with sterile saline or broth to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, including a positive control well (broth and bacteria, no this compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound bromide that completely inhibits visible bacterial growth (i.e., the first clear well).
Protocol 2: Biofilm Formation and Quantification (Crystal Violet Assay)
This protocol describes a method to assess the effect of this compound bromide on bacterial biofilm formation.
Materials:
-
Sterile 96-well flat-bottomed tissue culture plates
-
Bacterial culture
-
Appropriate growth medium
-
This compound bromide solutions at various concentrations
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Microplate reader
Procedure:
-
Inoculation and Treatment:
-
Add 100 µL of a diluted bacterial culture (adjusted to a starting OD₆₀₀ of ~0.05) to each well.
-
Add 100 µL of the desired concentration of this compound bromide (or media for control) to the wells.
-
-
Incubation: Cover the plate and incubate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing:
-
Carefully remove the planktonic (free-floating) bacteria from each well by aspiration or gentle decanting.
-
Wash each well twice with 200 µL of sterile PBS to remove any remaining non-adherent cells.
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
-
Washing:
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Dry the plate, for example, by inverting it on a paper towel.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.
-
Protocol 3: Analysis of qac Gene Expression by qRT-PCR
This protocol provides a framework for quantifying the expression of QAC resistance genes (e.g., qacA) in response to this compound bromide exposure using quantitative reverse transcription PCR (qRT-PCR).
Materials:
-
Bacterial culture treated with and without a sub-inhibitory concentration of this compound bromide
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers specific for the target gene (e.g., qacA) and a reference (housekeeping) gene
-
qRT-PCR instrument
Procedure:
-
Bacterial Culture and Treatment:
-
Grow bacterial cultures to mid-log phase.
-
Expose one set of cultures to a sub-inhibitory concentration of this compound bromide (e.g., 0.5 x MIC) for a defined period. Maintain an untreated control culture.
-
-
RNA Extraction:
-
Harvest the bacterial cells from both treated and untreated cultures.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme.
-
-
Quantitative PCR (qPCR):
-
Set up the qPCR reactions containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and reference genes in the treated and untreated samples.
-
Calculate the relative gene expression using the ΔΔCt method. An increase in the relative expression of the target gene in the this compound-treated sample compared to the untreated control indicates upregulation in response to QAC exposure.
-
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Molecular mechanism of antibiotic resistance induced by mono- and twin-chained quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Frontiers | Combining Miconazole and this compound Bromide Results in Excess of Reactive Oxygen Species and Killing of Biofilm Cells [frontiersin.org]
- 6. The combination of allicin with this compound is effective against microbial biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of the qacA gene in mediating resistance to quaternary ammonium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The combination of allicin with this compound is effective against microbial biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Domiphen in Antimalarial Drug Discovery Assays
Introduction Domiphen bromide, a quaternary ammonium compound, has been identified as a potent and fast-acting antiplasmodial agent.[1][2][3] Its primary application in antimalarial drug discovery is centered on its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This compound targets a metabolic pathway in the parasite's apicoplast, an organelle containing biochemical processes absent in humans, making it a selective target for drug development.[1][2][3][4] These notes provide an overview of its mechanism, activity, and protocols for its use in standard drug discovery assays.
Mechanism of Action: Inhibition of the MEP Pathway this compound bromide's antimalarial activity stems from its role as an inhibitor of the methylerythritol phosphate (MEP) pathway.[1][2][3][4] This pathway is essential for the synthesis of isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are vital for parasite survival.[2] The MEP pathway is located in the apicoplast, a non-photosynthetic plastid found in Plasmodium parasites.[2][4] this compound specifically inhibits 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (CMS), a key enzyme in the pathway.[2] This inhibition disrupts isoprenoid biosynthesis, leading to parasite death, arresting the in vitro growth of P. falciparum at the early trophozoite stage.[1][2][3] Metabolomic analyses have shown that treatment with this compound leads to a decrease in mitochondrial activity and an activation of glycolysis, consistent with rapid parasite killing.[1][3][4]
Quantitative Data Summary
The efficacy of this compound bromide has been quantified in several studies. The following table summarizes its inhibitory concentrations against P. falciparum and its cytotoxicity profile, which is crucial for evaluating its therapeutic index.
| Parameter | Organism/Cell Line | Value | Reference |
| IC₅₀ | Plasmodium falciparum | ~1 µM | [2][4] |
| LC₅₀ (Acute Toxicity) | Zebrafish | ≥10 µg/mL | [5] |
| Cytotoxicity | HT-22 (mouse hippocampus) | Some cytotoxicity at high concentrations | [5] |
| Cytotoxicity | HK-2 (human kidney) | Minimal cytotoxicity | [5] |
Experimental Protocols
Protocol 1: In Vitro Antimalarial Growth Inhibition Assay (SYBR Green I-Based)
This protocol describes a high-throughput method to determine the 50% inhibitory concentration (IC₅₀) of this compound bromide against the asexual blood stages of P. falciparum. The assay relies on the fluorescent dye SYBR Green I, which intercalates with parasite DNA, providing a quantitative measure of parasite growth.[6][7]
Materials and Reagents:
-
P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage[2]
-
Human red blood cells (RBCs)
-
Complete RPMI 1640 medium (cRPMI) with Albumax II[2]
-
This compound bromide
-
Standard antimalarial drugs for controls (e.g., Chloroquine)
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5
-
Sterile, 96-well flat-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound bromide in cRPMI directly in the 96-well plates. Include positive (drug-free medium) and negative (uninfected RBCs) controls.
-
Parasite Preparation: Adjust a synchronized ring-stage P. falciparum culture to 0.5% parasitemia and 2% hematocrit in cRPMI.[8]
-
Incubation: Add the parasite suspension to each well of the pre-dosed plates. Incubate for 72 hours at 37°C under a standard gas mixture (5% CO₂, 5% O₂, 90% N₂).[9][10]
-
Lysis and Staining: Prepare the SYBR Green I working solution by diluting the stock 1:500 in lysis buffer (for a final concentration of 20x).[9] Add 100 µL of this solution to each well.
-
Final Incubation: Seal the plates and incubate in the dark at room temperature for 1 to 24 hours.[9][11]
-
Fluorescence Measurement: Read the fluorescence using a plate reader with excitation and emission wavelengths set to approximately 485 nm and 535 nm, respectively.[9][12]
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Normalize the data by expressing the fluorescence values as a percentage of the drug-free control wells.
-
Plot the percentage of parasite growth inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Mammalian Cell Cytotoxicity Assay
This protocol is essential to assess the selectivity of this compound bromide by measuring its toxicity to a mammalian cell line (e.g., HEK-293 or HepG2). This helps differentiate between specific antiplasmodial activity and general cytotoxicity.
Materials and Reagents:
-
Mammalian cell line (e.g., HK-2)[5]
-
Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound bromide
-
Cell viability reagent (e.g., MTS, MTT, or CCK-8)
-
Sterile, 96-well flat-bottom microplates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Compound Addition: Remove the old medium and add fresh medium containing serial dilutions of this compound bromide. Include vehicle controls (e.g., DMSO or water).
-
Incubation: Incubate the plates for a specified period, typically 24 or 48 hours, at 37°C in a humidified 5% CO₂ incubator.[13]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate for 1-4 hours to allow for color development.
-
Absorbance Reading: Measure the absorbance on a microplate reader at the appropriate wavelength for the chosen reagent.
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability against the log of the drug concentration and use a non-linear regression model to calculate the 50% cytotoxic concentration (CC₅₀).
-
The selectivity index (SI) can be calculated as CC₅₀ / IC₅₀ to evaluate the compound's therapeutic window.
References
- 1. Characterization of this compound Bromide as a New Fast-Acting Antiplasmodial Agent Inhibiting the Apicoplastidic Methyl Erythritol Phosphate Pathway [diposit.ub.edu]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of this compound Bromide as a New Fast-Acting Antiplasmodial Agent Inhibiting the Apicoplastidic Methyl Erythritol Phosphate Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo antimicrobial effects of this compound combined with itraconazole against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 7. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 9. journals.asm.org [journals.asm.org]
- 10. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iddo.org [iddo.org]
- 12. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Domiphen Bromide Solubility Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility challenges with Domiphen bromide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound bromide?
This compound bromide is generally considered to be freely soluble in water.[1][2] One source indicates its solubility as high as 100 g/100 mL, although it is much less soluble at lower temperatures.[1][3] Other sources describe it as soluble or slightly soluble in water.[4][5][6] This variability may be due to differences in experimental conditions. Aqueous solutions of this compound bromide are typically clear and colorless.[1]
Q2: Why is my this compound bromide not dissolving properly in water?
Several factors can influence the dissolution of this compound bromide. These include:
-
Temperature: Solubility is significantly lower at colder temperatures.[1][3] Consider gently warming the solution.
-
Purity of Water: Use deionized or distilled water to avoid interactions with impurities.
-
Hygroscopic Nature: this compound bromide is hygroscopic, meaning it can absorb moisture from the air, which might affect its dissolution properties.[4][6]
Q3: Can I use co-solvents to improve the solubility of this compound bromide?
Yes, co-solvents can be used to enhance the solubility of this compound bromide. It is soluble in ethanol, acetone, ethyl acetate, and chloroform.[1][4][5] Formulations using DMSO, PEG300, and Tween-80 have also been reported to achieve concentrations of at least 2.5 mg/mL.[7][8]
Q4: What is the Critical Micelle Concentration (CMC) of this compound bromide and why is it important?
As a cationic surfactant, this compound bromide forms micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[9][] The CMC is the concentration at which individual surfactant molecules (monomers) aggregate to form micelles. This is a key property as micelle formation can enhance the apparent solubility of hydrophobic substances. The CMC of this compound bromide is influenced by factors like temperature and the presence of electrolytes.[9][11] For instance, the presence of sodium chloride can significantly decrease the CMC.[11] One study determined the CMC to be 0.0015 mol L⁻¹ at 25 °C in the absence of KBr.[12]
Troubleshooting Guides
Issue 1: this compound Bromide Precipitates Out of Solution
Possible Causes:
-
Temperature Fluctuation: A decrease in temperature can cause precipitation, as solubility is lower at colder temperatures.[1][3]
-
pH Shift: A change in the pH of the solution may reduce solubility.
-
High Concentration: The concentration may be above the solubility limit under the current conditions.
-
Incompatibility: this compound bromide is incompatible with soap.[1]
Troubleshooting Steps:
Issue 2: Inconsistent Solubility Results Between Experiments
Possible Causes:
-
Inaccurate Measurements: Errors in weighing this compound bromide or measuring solvent volume.
-
Incomplete Dissolution: Insufficient mixing time or energy (e.g., sonication).
-
Variable Conditions: Differences in temperature or pH between experiments.
-
Hygroscopic Effects: Absorption of atmospheric moisture by the solid this compound bromide.[4][6]
Troubleshooting Steps:
Data and Protocols
Quantitative Solubility Data
| Solvent System | Concentration | Conditions | Reference |
| Water | 100 g / 100 mL | - | [1][3] |
| Water | 100 mg/mL (241.28 mM) | Requires sonication | [7] |
| DMSO | 100 mg/mL (241.28 mM) | Requires sonication | [7] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.03 mM) | Clear solution | [7][8] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (6.03 mM) | Suspended solution, requires sonication | [7][8] |
| Ethanol | Soluble | - | [1][4][5] |
| Acetone | Soluble | - | [1][4][5] |
| Chloroform | Soluble | - | [1][4][5] |
Effect of NaCl on Critical Micelle Concentration (CMC)
| NaCl Concentration (% w/v) | CMC (mM) |
| 0.0 | 0.351 |
| 0.05 | 0.389 |
| 0.1 | 0.192 |
| 0.5 | 0.0817 |
| 1.0 | 0.0657 |
| 5.0 | 0.0153 |
| 7.5 | 0.0104 |
| Data from Agilent Technologies suggests that increasing sodium chloride concentration decreases the CMC of this compound bromide.[11] |
Experimental Protocol: Preparation of an Aqueous Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound bromide powder.
-
Solvent Addition: Add a portion of high-purity water (e.g., deionized or distilled) to a sterile container.
-
Dissolution: Gradually add the weighed this compound bromide to the water while continuously stirring.
-
Heating (Optional): If dissolution is slow, gently warm the solution while stirring. Avoid excessive heat.
-
Sonication (Optional): For higher concentrations, sonication may be necessary to achieve a clear solution.[7]
-
Volume Adjustment: Once fully dissolved, add the remaining water to reach the final desired volume and mix thoroughly.
-
pH Measurement and Adjustment (Optional): Measure the pH of the solution and adjust if necessary for your experimental needs. The pH of a 10% solution is approximately 6.42, while a 1% solution is around 5.5, and a 0.1% solution is about 6.8.[1][2][3]
-
Filtration (Optional): For sterile applications, filter the solution through a 0.22 µm filter.
Mechanism of Action: Antimicrobial Activity
This compound bromide is a quaternary ammonium compound that acts as a cationic surfactant.[4][13] Its antimicrobial mechanism involves the disruption of microbial cell membranes. The positively charged head of the molecule interacts with the negatively charged components of the cell membrane, leading to increased permeability and leakage of cellular contents, ultimately causing cell death.[14]
References
- 1. This compound Bromide [drugfuture.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound Bromide | C22H40BrNO | CID 10866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound bromide CAS#: 538-71-6 [m.chemicalbook.com]
- 5. This compound bromide [chembk.com]
- 6. Cas 538-71-6,this compound bromide | lookchem [lookchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound bromide | antifungal | cationic surfactant | CAS 538-71-6 | Buy this compound bromide from Supplier InvivoChem [invivochem.com]
- 9. Characterization of micelle formation of dodecyldimethyl-N-2-phenoxyethylammonium bromide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. apexbt.com [apexbt.com]
- 14. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
Stabilizing Domiphen solutions for long-term experimental use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing Domiphen solutions for long-term experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound bromide solution instability?
A1: The primary cause of this compound bromide degradation in solution is hydrolysis, particularly under basic conditions.[1][2][3][4] It is also susceptible to degradation under acidic and oxidative stress.[1][3]
Q2: What are the optimal storage conditions for this compound bromide stock solutions?
A2: For long-term stability, it is recommended to store stock solutions of this compound bromide at -20°C for up to one month or at -80°C for up to six months.[5] Solutions should be stored in tightly sealed containers to protect from moisture.[5]
Q3: Can I store this compound bromide solutions at room temperature?
A3: While solid this compound bromide is stable at room temperature for short periods during shipping, it is not recommended for long-term storage of solutions.[6] Stability studies have shown that aqueous solutions are more stable at 4°C (refrigerated) than at 25°C (room temperature).[7]
Q4: I observed precipitation in my this compound bromide solution after storage. What should I do?
A4: Precipitation can occur, especially at lower temperatures.[8] Gentle warming and/or sonication can be used to redissolve the precipitate.[5] If the solution is aqueous, ensure it is filtered through a 0.22 µm filter before use after redissolving.[5]
Q5: What solvents are recommended for preparing this compound bromide solutions?
A5: this compound bromide is freely soluble in water, ethanol, and DMSO.[6][8][9] The choice of solvent will depend on the specific experimental requirements. For in vivo studies, co-solvents such as PEG300, Tween-80, and saline are often used.[5]
Q6: How does pH affect the stability of this compound bromide solutions?
A6: this compound bromide is most stable in neutral conditions and shows significant degradation in both acidic and basic environments, with the highest susceptibility to basic hydrolysis.[1][2] The pH of aqueous solutions can vary depending on the concentration, with a 1% solution having a pH of around 5.5 and a 0.1% solution having a pH of approximately 6.8.[8][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Decreased Efficacy of this compound Solution Over Time | Degradation of this compound bromide due to improper storage conditions (e.g., high temperature, exposure to light, non-optimal pH). | Prepare fresh solutions for critical experiments. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping containers in foil. Ensure the pH of the solution is near neutral if compatible with the experiment. |
| Precipitate Formation in a Stored Solution | Low temperature storage leading to decreased solubility. | Before use, allow the solution to warm to room temperature. If precipitate persists, use sonication or gentle heating to aid dissolution.[5] Always visually inspect for complete dissolution before use. |
| Inconsistent Experimental Results | Inaccurate concentration due to degradation or incomplete dissolution. | Validate the concentration of your this compound bromide solution using a stability-indicating method like HPLC, especially for long-term studies.[7] Ensure complete dissolution of the solid material when preparing the initial stock solution. |
| Unexpected Biological Effects | Presence of degradation products. Oxidative stress can lead to the formation of p-bromothis compound, which also has antimicrobial activity.[11] | Characterize the purity of the this compound solution, particularly if it has been stored for an extended period or under suboptimal conditions. If degradation is suspected, prepare a fresh solution. |
Data on this compound Bromide Stability
The stability of this compound bromide is significantly influenced by the conditions of storage and use. The following table summarizes the degradation of this compound bromide under various stress conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) |
| Acidic Hydrolysis | 2 M HCl | 48 hours | 80°C | 18.45[1] |
| Basic Hydrolysis | 1 M NaOH | 48 hours | 80°C | 26.72[1] |
| Oxidative Stress | Not Specified | Not Specified | Not Specified | 15.23[1] |
| Thermal Stress (Dry) | Dry Heat | 4 days | 100°C | 8.64[1][2] |
| Thermal Stress (Aqueous) | Water | 4 days | 100°C | Not specified, but stable[2] |
| Photolytic Stress | Not Specified | Not Specified | Not Specified | 5.38[1] |
| Neutral Hydrolysis | Water | 72 hours | Not Specified | < 2[1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Materials : this compound bromide powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure :
-
Weigh the required amount of this compound bromide powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO). This compound bromide is soluble in DMSO at concentrations up to 100 mg/mL.[12]
-
Vortex the solution until the this compound bromide is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 month or -80°C for up to 6 months.[5]
-
Protocol 2: Preparation of an Aqueous Solution
-
Materials : this compound bromide powder, sterile deionized or distilled water, sterile 0.22 µm syringe filter.
-
Procedure :
-
Weigh the desired amount of this compound bromide powder.
-
Add sterile water to the desired final volume. This compound bromide is freely soluble in water.[8]
-
Vortex or stir until fully dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.[5]
-
Store the solution at 4°C for short-term use. For longer-term storage, refer to the stock solution protocol.
-
Protocol 3: Stability Testing using HPLC
This protocol is based on a validated stability-indicating RP-HPLC method.[7]
-
Chromatographic Conditions :
-
Column : Inertsil ODS-3 (or equivalent C18 column).
-
Mobile Phase : Acetonitrile and perchloric acid solution (70:30, v/v).
-
Flow Rate : As per optimized method (e.g., 1 mL/min).
-
Detection Wavelength : 275 nm.
-
Column Temperature : 25°C.
-
-
Procedure :
-
Prepare this compound bromide solutions at a known concentration (e.g., 100 µg/mL).
-
Subject the solutions to various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic).
-
At specified time points, inject the samples into the HPLC system.
-
Monitor the chromatograms for the appearance of degradation peaks and a decrease in the peak area of the parent this compound bromide peak.
-
Calculate the percentage of degradation by comparing the peak area of this compound bromide in the stressed sample to that of an unstressed control sample.
-
Visualizations
Signaling Pathway Diagrams
This compound bromide's mechanism of action involves the inhibition of specific cellular pathways. Below are diagrams illustrating its inhibitory effects.
Caption: Major degradation pathways of this compound bromide.
Caption: this compound bromide's inhibition of the HERG potassium channel.
Caption: Inhibition of the MEP pathway in P. falciparum by this compound bromide.
References
- 1. researchgate.net [researchgate.net]
- 2. Data on thermal and hydrolytic stability of both this compound bromide and para-bromothis compound bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound bromide | antifungal | cationic surfactant | CAS 538-71-6 | Buy this compound bromide from Supplier InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Bromide [drugfuture.com]
- 9. apexbt.com [apexbt.com]
- 10. This compound Bromide | C22H40BrNO | CID 10866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Stressed degradation studies of this compound bromide by LC-ESI-MS/MS identify a novel promising antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting inconsistent results in Domiphen antimicrobial assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Domiphen in antimicrobial assays. Inconsistent results in these assays can be a significant challenge, and this guide aims to address common issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its antimicrobial mechanism of action?
This compound bromide is a quaternary ammonium compound that acts as a cationic surfactant.[1][2][3] Its primary antimicrobial mechanism involves disrupting the integrity of microbial cell membranes. The positively charged this compound molecule interacts with negatively charged components of the cell membrane, such as phospholipids, leading to increased permeability and leakage of essential cellular contents, which ultimately results in cell death.[2][3] It may also denature microbial proteins, further hindering cellular functions.[3]
Q2: I am observing significant variability in my Minimum Inhibitory Concentration (MIC) results for this compound. What are the potential causes?
Inconsistent MIC results for this compound can stem from several factors related to its properties as a cationic surfactant and general antimicrobial susceptibility testing variables. Key areas to investigate include:
-
Compound Adsorption: Being a cationic surfactant, this compound can adsorb to the surface of standard polystyrene microtiter plates, reducing its effective concentration in the assay medium.
-
Compound Stability: this compound bromide shows the most significant degradation under basic, acidic, and oxidative conditions. It is more stable under neutral, thermal, and photolytic conditions.[4][5] Ensure the pH of your media is appropriate and that stock solutions are stored correctly.
-
Inoculum Preparation: The density of the bacterial or fungal suspension is critical. An inoculum that is too high or too low can lead to significant variations in MIC values.
-
Media Composition: The type of growth medium, its pH, and cation concentrations can influence this compound's activity.
-
Incubation Conditions: Strict control of incubation time and temperature is crucial and should adhere to standardized protocols.
Q3: My this compound stock solution is difficult to dissolve. What is the recommended solvent?
This compound bromide is soluble in water and DMSO.[6][7] For in vitro assays, preparing a stock solution in DMSO is common. It is also soluble in PBS.[6] When preparing aqueous solutions, using an ultrasonic bath can aid in dissolution.[6] Always ensure the final concentration of any solvent (like DMSO) in your assay does not exceed a level that could inhibit microbial growth on its own (typically ≤1%).
Q4: Can I use any type of microtiter plate for this compound MIC assays?
No, the type of microtiter plate can significantly impact results. As a cationic surfactant, this compound can bind to the surface of standard tissue culture-treated or non-treated polystyrene plates. This binding can deplete the amount of available this compound, leading to artificially high MIC values. It is recommended to use low-binding plates or to incorporate a surfactant like Polysorbate 80 (Tween 80) into the assay medium to prevent this.
Troubleshooting Guide
Issue 1: Higher than expected or highly variable MIC values.
This is one of the most common issues encountered with this compound.
| Potential Cause | Troubleshooting Step |
| This compound Adsorption to Plasticware | Use low-protein-binding microtiter plates. Alternatively, supplement the growth medium with 0.002% Polysorbate 80 (Tween 80) to prevent this compound from binding to the plate surface. |
| Inaccurate Inoculum Density | Prepare the inoculum according to standardized protocols (e.g., CLSI guidelines) to a 0.5 McFarland standard. Verify the final inoculum concentration in the wells. |
| This compound Degradation | Prepare fresh stock solutions. If storing, aliquot and store at 4°C for short-term or -20°C to -80°C for long-term storage, protected from light and moisture.[6][8] Avoid repeated freeze-thaw cycles.[8] Ensure the pH of the culture medium is near neutral. |
| Inaccurate Drug Concentration | Verify calculations for serial dilutions. Use calibrated pipettes and ensure proper mixing at each dilution step. |
| Edge Effects in Microtiter Plate | Avoid using the outermost wells of the plate as they are prone to evaporation. Fill the outer wells with sterile broth or water to maintain humidity. |
Issue 2: No microbial growth in the positive control well.
| Potential Cause | Troubleshooting Step |
| Inactive Inoculum | Use a fresh (18-24 hour) culture to prepare the inoculum. Ensure the inoculum was prepared in a suitable medium and not exposed to inhibitory substances. |
| Contamination of Media | Check the sterility of the growth medium by incubating an uninoculated aliquot. |
| Incorrect Incubation Conditions | Verify that the incubator is at the correct temperature and atmospheric conditions for the specific microorganism. |
Issue 3: Growth observed in all wells, including high this compound concentrations.
| Potential Cause | Troubleshooting Step |
| Resistant Organism | Confirm the identity of the test organism. Include a quality control strain with a known this compound MIC to validate the assay. |
| Inactive this compound | Prepare a fresh stock solution of this compound bromide. Verify the purity and correct storage of the compound. |
| Excessively High Inoculum | Ensure the inoculum is standardized to a 0.5 McFarland standard. An overly dense inoculum can overwhelm the antimicrobial agent. |
| Contamination | Use aseptic techniques throughout. Check for contamination by plating the contents of a well showing unexpected growth onto an agar plate. |
Quantitative Data
The following table summarizes reported Minimum Inhibitory Concentration (MIC) values for this compound against common laboratory strains. Note that these values can vary based on the specific assay conditions.
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 6538 | 2 |
| Escherichia coli | 8099 | 2-4 |
| Candida albicans | ATCC 10231 | 4 |
| Aspergillus fumigatus | 1161 | 8 |
Data sourced from a study by Qiao et al. (2024) and Du et al. (2023).[9][10]
Experimental Protocols
Broth Microdilution Assay for this compound MIC Determination (Following CLSI Guidelines)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound bromide using the broth microdilution method, adapted from CLSI standards.[11][12]
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mg/mL stock solution of this compound bromide in sterile DMSO.
-
Further dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a concentration that is twice the highest concentration to be tested in the assay.
-
-
Preparation of Microtiter Plate:
-
Use a sterile 96-well, low-binding microtiter plate.
-
Add 100 µL of sterile CAMHB to wells 2 through 12 in a given row.
-
Add 200 µL of the starting this compound solution (prepared in step 1) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (inoculum, no drug).
-
Well 12 will serve as the negative/sterility control (broth only).
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select several colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
The final concentration of this compound will now be half of the initial concentration in each well.
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air for most non-fastidious bacteria.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound bromide that completely inhibits visible growth of the organism.
-
Check the control wells: There should be clear growth in the positive control (well 11) and no growth in the negative control (well 12).
-
Visualizations
This compound's Mechanism of Action
Caption: Mechanism of this compound's antimicrobial activity.
Experimental Workflow: Broth Microdilution Assay
Caption: Standard workflow for a broth microdilution MIC assay.
Troubleshooting Logic for Inconsistent MIC Results
Caption: Decision tree for troubleshooting inconsistent MICs.
References
- 1. apexbt.com [apexbt.com]
- 2. What is this compound Bromide used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The combination of allicin with this compound is effective against microbial biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo antimicrobial effects of this compound combined with itraconazole against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Technical Support Center: Optimizing Domiphen Concentration for Biofilm Eradication
Welcome to the technical support center for optimizing Domiphen concentration for effective biofilm eradication. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound bromide against biofilms?
A1: this compound bromide is a quaternary ammonium compound that primarily disrupts microbial cell membranes.[1][2] Its positively charged nitrogen atom interacts with negatively charged components of the microbial cell membrane, such as phospholipids and proteins.[1] This interaction leads to the integration of this compound bromide into the lipid bilayer, increasing membrane permeability and causing the leakage of essential cellular contents, which ultimately leads to cell death.[1][2] Additionally, this compound bromide can denature essential microbial proteins, further disrupting cellular functions.[1]
Q2: At what concentration is this compound bromide effective against biofilms?
A2: The effective concentration of this compound bromide can vary depending on the microbial species and whether it is used alone or in combination with other agents. For instance, a concentration of 4 μg/mL of this compound was found to significantly decrease the biofilm of S. aureus, while 2 μg/mL was effective against E. coli and C. albicans biofilms.[3] When used in combination with allicin (64 μg/mL), a low concentration of this compound (1 μg/mL) was effective in dispersing over 50% of the biofilm mass of S. aureus, E. coli, and C. albicans.[3][4][5][6]
Q3: Is this compound bromide effective against both Gram-positive and Gram-negative bacteria?
A3: this compound bromide has bactericidal properties, primarily against Gram-positive bacteria. It is also effective against certain Gram-negative bacteria at higher concentrations.[7]
Q4: Can this compound bromide be used in combination with other antimicrobial agents?
A4: Yes, studies have shown that this compound bromide can have synergistic or additive effects when combined with other agents. For example, its combination with allicin has been shown to be effective against biofilms of S. aureus, E. coli, and C. albicans.[3][4][5] Another study demonstrated that the combination of miconazole and this compound bromide is fungicidal against biofilms of resistant Candida species.[8][9]
Troubleshooting Guide
Problem 1: Inconsistent results in biofilm eradication experiments.
-
Possible Cause: Variability in biofilm formation.
-
Solution: Ensure a standardized protocol for biofilm formation. This includes using a consistent inoculum density (e.g., standardized to an optical density of OD₆₀₀ of 0.05-0.1), incubation time, and growth medium.[10]
-
Possible Cause: Incomplete removal of planktonic cells before treatment.
-
Solution: Carefully aspirate the medium from the wells of the microtiter plate without disturbing the biofilm. Wash the wells gently with a sterile buffer like PBS to remove any remaining free-floating cells before adding the this compound bromide treatment solution.[10]
Problem 2: Lower than expected efficacy of this compound bromide.
-
Possible Cause: The concentration of this compound bromide is below the Minimum Biofilm Eradication Concentration (MBEC).
-
Solution: Perform a dose-response experiment to determine the MBEC for your specific microbial strain. This involves testing a range of this compound bromide concentrations to find the minimum concentration that eradicates the biofilm.
-
Possible Cause: The biofilm has a highly protective extracellular polymeric substance (EPS) matrix.
-
Solution: Consider using this compound bromide in combination with an agent that can degrade the EPS matrix. Alternatively, explore physical disruption methods prior to chemical treatment.
Problem 3: High background in crystal violet staining assay.
-
Possible Cause: Insufficient washing after staining.
-
Solution: After discarding the crystal violet solution, wash the plate thoroughly with sterile water to remove all excess stain before adding the solubilizing agent (e.g., ethanol).[10][11]
-
Possible Cause: Staining of the plasticware itself.
-
Solution: Include control wells with no biofilm to measure the background absorbance of the stained plate and subtract this value from your experimental readings.
Data Summary
The following tables summarize the effective concentrations of this compound bromide for biofilm eradication from various studies.
Table 1: Minimum Biofilm Eradication Concentration (MBEC₅₀) of this compound Bromide Alone
| Microorganism | MBEC₅₀ (μg/mL) | Reference |
| Staphylococcus aureus | 4 | [3] |
| Escherichia coli | 4 | [3] |
| Candida albicans | 4 | [3] |
Table 2: Effective Concentrations of this compound Bromide in Combination Therapies
| Combination | Microorganism | This compound Concentration (μg/mL) | Allicin Concentration (μg/mL) | Outcome | Reference |
| This compound + Allicin | S. aureus, E. coli, C. albicans | 1 | 64 | >50% biofilm mass reduction | [3][4][5][6] |
| This compound + Miconazole | Candida albicans | 12.5 - 37.5 | 150 | Fungicidal | [9] |
| This compound + Miconazole | Candida glabrata | 25 | 500 | Fungicidal | [9] |
Experimental Protocols
Protocol 1: In Vitro Biofilm Formation
This protocol describes the formation of static biofilms in a 96-well microtiter plate.[10]
Materials:
-
Bacterial/fungal strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth for S. aureus, Luria-Bertani broth for E. coli, RPMI 1640 for C. albicans)
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony into 5 mL of the appropriate growth medium and incubate overnight at 37°C with shaking.[10]
-
Standardization of Inoculum: Dilute the overnight culture in fresh medium to an optical density at 600 nm (OD₆₀₀) of 0.05-0.1.[10]
-
Biofilm Formation: Add 200 µL of the standardized inoculum to each well of a 96-well microtiter plate. Incubate at 37°C for 24-48 hours without shaking.
Protocol 2: Biofilm Eradication Assay
Materials:
-
Established biofilms in a 96-well plate (from Protocol 1)
-
This compound bromide stock solution
-
Sterile phosphate-buffered saline (PBS)
-
Fresh growth medium
Procedure:
-
Preparation of Treatment Solutions: Prepare serial dilutions of this compound bromide in the appropriate growth medium to achieve the desired final concentrations.
-
Removal of Planktonic Cells: Carefully aspirate the medium from each well of the biofilm plate. Wash each well gently with 200 µL of sterile PBS to remove non-adherent cells.[10]
-
Treatment: Add 200 µL of the this compound bromide treatment solutions to the respective wells. Include a no-treatment control with fresh medium only.
-
Incubation: Incubate the plate at 37°C for the desired treatment time (e.g., 4 to 24 hours).
Protocol 3: Quantification of Biofilm Biomass (Crystal Violet Assay)
Procedure:
-
Washing: After treatment, discard the medium and wash the wells with PBS as described in Protocol 2.
-
Fixation: Add 200 µL of methanol to each well and incubate for 15-20 minutes to fix the biofilms.[10]
-
Staining: Discard the methanol and add 200 µL of 0.1% crystal violet solution to each well. Incubate for 10-30 minutes at room temperature.[11]
-
Washing: Discard the crystal violet solution and wash the plate thoroughly with sterile water.[10][11]
-
Solubilization: Add 200 µL of 95% ethanol to each well to dissolve the stain.[12]
-
Quantification: Measure the absorbance at 570-595 nm using a microplate reader.[10]
Visualizations
Caption: Experimental workflow for biofilm eradication assay.
Caption: Mechanism of action of this compound bromide.
References
- 1. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 2. What is this compound Bromide used for? [synapse.patsnap.com]
- 3. The combination of allicin with this compound is effective against microbial biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. The combination of allicin with this compound is effective against microbial biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2020021483A1 - Composition for the treatment of oral cavity inflammations - Google Patents [patents.google.com]
- 8. Frontiers | Combining Miconazole and this compound Bromide Results in Excess of Reactive Oxygen Species and Killing of Biofilm Cells [frontiersin.org]
- 9. Combination of Miconazole and this compound Bromide Is Fungicidal against Biofilms of Resistant Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The combination of allicin with this compound is effective against microbial biofilm formation [frontiersin.org]
Mitigating off-target effects of Domiphen in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Domiphen in cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in cell culture, providing potential causes and actionable solutions.
Problem 1: Excessive or Rapid Cell Death Observed Shortly After this compound Treatment
-
Question: I treated my cells with this compound, and within a few hours, I observed significant cell detachment and lysis. What is causing this, and how can I prevent it?
-
Answer: This is likely due to the primary mechanism of this compound, which acts as a cationic surfactant, causing rapid disruption of the cell membrane integrity.[1] This leads to necrosis, a form of uncontrolled cell death.
Solutions:
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the lowest effective concentration for your desired on-target effect.
-
Reduce Incubation Time: For time-course experiments, consider shorter incubation periods to minimize widespread membrane damage. The effects of this compound can be observed as early as one hour after treatment.[2]
-
Increase Serum Concentration: Serum proteins can bind to this compound, reducing its effective concentration and mitigating its surfactant effects. Test a range of serum concentrations (e.g., 10%, 15%, 20%) to find a balance between reducing cytotoxicity and maintaining your desired experimental outcome.
-
Problem 2: Inconsistent Results and Poor Reproducibility Between Experiments
-
Question: My results with this compound vary significantly from one experiment to the next, even when I use the same concentration. What could be the cause?
-
Answer: Inconsistent results can stem from several factors related to the compound's stability and its interaction with media components.
Solutions:
-
Freshly Prepare this compound Solutions: this compound can degrade under certain conditions. Prepare fresh stock solutions and working dilutions for each experiment.
-
Control for Media pH: The stability of this compound can be influenced by pH. Ensure that the pH of your culture medium is consistent across experiments.
-
Standardize Cell Seeding Density: The cell density at the time of treatment can influence the effective concentration of this compound per cell. Standardize your seeding and treatment protocols.
-
Problem 3: Unexpected Changes in Cell Morphology and Phenotype
-
Question: After treating my cells with a sub-lethal concentration of this compound, I've noticed changes in their shape and behavior that are not related to my expected outcome. What could be happening?
-
Answer: this compound can induce cellular stress responses and affect various signaling pathways, leading to morphological and phenotypic changes. These can include alterations in cell adhesion, cytoskeletal organization, and gene expression.
Solutions:
-
Perform Off-Target Effect Analysis: If you suspect off-target effects are influencing your results, consider performing assays to measure mitochondrial membrane potential, reactive oxygen species (ROS) production, or caspase activation to understand the cellular stress pathways being activated.
-
Gene Expression Analysis: For a more in-depth understanding, consider performing RNA sequencing or qPCR to identify changes in gene expression that may be responsible for the observed phenotypic alterations.[3]
-
Frequently Asked Questions (FAQs)
General
-
Q1: What is the primary mechanism of this compound's off-target cytotoxicity?
-
A1: this compound is a quaternary ammonium compound that acts as a cationic surfactant. Its primary off-target cytotoxicity stems from its ability to disrupt the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, necrotic cell death.[1] It can also denature cellular proteins.[1]
-
-
Q2: Does this compound induce apoptosis or necrosis?
-
A2: At higher concentrations, this compound primarily induces necrosis due to rapid membrane disruption. However, at lower concentrations or in certain cell types, it may trigger apoptotic pathways as a secondary response to cellular stress. To distinguish between these, it is recommended to perform an apoptosis/necrosis assay, such as Annexin V and Propidium Iodide staining.
-
Experimental Design & Protocols
-
Q3: How can I determine the optimal concentration of this compound for my experiment?
-
A3: It is crucial to perform a dose-response curve for your specific cell line and experimental conditions. This will allow you to identify a concentration that elicits your desired on-target effect while minimizing off-target cytotoxicity.
-
-
Q4: What is a typical incubation time for this compound treatment?
-
A4: The optimal incubation time will depend on your experimental goals. For studying acute effects, shorter time points (e.g., 1, 4, 8 hours) may be sufficient.[2] For longer-term studies, using a lower concentration of this compound is recommended to avoid excessive cell death. The IC50 of a compound can vary with incubation time.[4]
-
-
Q5: How does the presence of serum in the culture medium affect this compound's activity?
-
A5: Serum proteins can bind to this compound, reducing its free concentration and thus its cytotoxic effects. If you are observing high levels of cell death, increasing the serum percentage in your media may help. Conversely, for experiments requiring a more potent effect, reducing the serum concentration may be necessary, but this should be done with caution.
-
Assessing Off-Target Effects
-
Q6: How can I assess if this compound is affecting mitochondrial health in my cells?
-
A6: You can assess mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm) using fluorescent dyes such as TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1. A decrease in ΔΨm is an early indicator of mitochondrial dysfunction and apoptosis.
-
-
Q7: How can I measure oxidative stress induced by this compound?
-
A7: Oxidative stress can be measured by quantifying the levels of intracellular reactive oxygen species (ROS) using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate). An increase in fluorescence indicates higher levels of ROS.
-
-
Q8: How can I determine if this compound is inducing apoptosis in my cells?
-
A8: Apoptosis can be assessed through several methods, including:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry or fluorescence microscopy-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3, can confirm the activation of the apoptotic cascade.
-
-
Quantitative Data
Table 1: Comparative IC50 Values of this compound Bromide in Various Cell Lines
| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | Human Cervical Cancer | Not Specified | ~1.5 |
| MCF-7 | Human Breast Cancer | Not Specified | ~1.5 |
| PC-3 | Human Prostate Cancer | Not Specified | ~1.5 |
| VeroE6 | African Green Monkey Kidney | 72 | Not specified, but cytotoxicity observed at concentrations > 0.0002% |
| HT-22 | Mouse Hippocampal Neuronal | 24 | Cytotoxicity observed at higher concentrations |
| HK-2 | Human Renal Proximal Tubule | 24 | Minimal cytotoxicity observed |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, serum concentration, and the assay used. The data presented here is for comparative purposes.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound Bromide using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound Bromide in complete culture medium.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Assessing Apoptosis vs. Necrosis with Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle dissociation method.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry or fluorescence microscopy.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: Overview of this compound Bromide's off-target signaling pathways.
Caption: Troubleshooting workflow for this compound-related cell culture issues.
References
- 1. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Inducers, Incubation Time and Heme Concentration on IC50 Value Variation in Anti-heme Crystallization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Domiphen bromide degradation pathways and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of domiphen bromide.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound bromide?
A1: this compound bromide is susceptible to degradation under several conditions. The primary pathways are hydrolysis (especially under basic conditions), oxidation, and to a lesser extent, thermal and photolytic stress.[1][2] Studies have shown it is most susceptible to basic hydrolysis, followed by acid hydrolysis and oxidative stress.[1][2] Under neutral conditions, degradation is generally negligible.[1]
Q2: What are the known degradation products of this compound bromide?
A2: Under oxidative stress, the bromide counter-ion can be oxidized, leading to the bromination of the phenyl ring. The primary degradation product identified through LC-ESI-MS/MS is p-bromothis compound.[3][4][5] It has been noted that this p-bromothis compound derivative is actually more stable under oxidizing conditions than the parent compound.[4][5] Treatment with a base is also known to yield a by-product, though its specific structure is less commonly detailed in the literature.[3][5][6]
Q3: How can I prevent the degradation of this compound bromide during storage and experiments?
A3: To ensure the stability of this compound bromide, consider the following preventative measures:
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[7][8][9][10] As it is hygroscopic, protection from moisture is critical.[8][10][11] Storage under an inert atmosphere is also recommended.[8]
-
pH Control: Avoid highly basic or acidic conditions in your formulations, as these accelerate hydrolytic degradation.[1][2] Using buffers can help maintain a stable pH.[12]
-
Avoid Oxidizing Agents: Keep this compound bromide away from strong oxidizing agents to prevent the formation of p-bromothis compound.[8][10] The use of chelators or antioxidants like EDTA in formulations can help prevent oxidation.[12]
-
Temperature Control: While more stable under thermal stress compared to hydrolysis, it is still advisable to avoid prolonged exposure to high temperatures.[1][9] Formation of toxic gases is possible during heating.[9]
-
Light Protection: Protect formulations from direct exposure to light to minimize photolytic degradation.[12]
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC analysis of a this compound bromide sample.
This guide will help you troubleshoot the potential causes of unexpected degradation.
Degradation Pathways Overview
The following diagram illustrates the main factors leading to the degradation of this compound bromide and its resulting products.
Quantitative Degradation Data
Forced degradation studies quantify the stability of a compound under various stress conditions. The following table summarizes the degradation of this compound bromide observed in one such study.
| Stress Condition | Reagents/Parameters | Degradation (%) |
| Basic Hydrolysis | 0.5 N NaOH | 26.72% |
| Acid Hydrolysis | 1 N HCl | 18.45% |
| Oxidative | 30% H₂O₂ | 15.23% |
| Thermal | 80°C | 8.64% |
| Photolytic | UV light | 5.38% |
| Neutral Hydrolysis | Water at 72h | < 2% |
| Data sourced from a robust RP-HPLC method development and stability study.[1][2] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound Bromide
This protocol outlines a typical workflow for assessing the stability of this compound bromide under various stress conditions, as recommended by ICH guidelines.[13]
Objective: To identify the degradation pathways and products of this compound bromide under stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound bromide reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and other required solvents/reagents for analysis
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stressed degradation studies of this compound bromide by LC-ESI-MS/MS identify a novel promising antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Data on thermal and hydrolytic stability of both this compound bromide and para-bromothis compound bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. fishersci.com [fishersci.com]
- 9. analytika.net [analytika.net]
- 10. chemicalbook.com [chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Enhancing Domiphen Bromide Bioavailability in Experimental Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing oral formulations of Domiphen Bromide. Given the limited public data on the oral bioavailability of this compound Bromide—a quaternary ammonium compound primarily used as a topical antiseptic—this guide applies established principles for enhancing the bioavailability of poorly soluble and surfactant-like molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving good oral bioavailability for this compound Bromide?
A1: The primary challenges stem from its physicochemical properties. As a quaternary ammonium compound, this compound Bromide is a cationic surfactant.[1][2] Key obstacles include:
-
Poor Solubility: While soluble in water, its solubility in gastrointestinal (GI) fluids can be limited, affecting dissolution rate, a key factor for absorption.[3]
-
Low Permeability: Its surfactant nature can lead to irritation and disruption of the gastrointestinal mucosa, and its charge and molecular size may limit passive diffusion across the intestinal epithelium.[4][5]
-
Potential for Micelle Formation: Being a surfactant, it can form micelles at higher concentrations, which may entrap the drug and reduce the free fraction available for absorption.
-
First-Pass Metabolism: Like many drugs, it may be subject to significant metabolism in the liver after absorption, reducing the amount of active drug reaching systemic circulation.
Q2: Which formulation strategies are most promising for a compound like this compound Bromide?
A2: For poorly soluble and complex molecules, several advanced formulation strategies can be considered:
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) can solubilize the drug in a lipid matrix, which forms a fine emulsion in the GI tract, enhancing absorption. This is a common approach for BCS Class II and IV drugs.[6]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate.[7]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range dramatically increases the surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, effectively increasing their solubility and stability in the GI tract.[8]
Q3: How do I select the appropriate animal model for pharmacokinetic studies?
A3: The choice of animal model is critical for obtaining relevant preclinical data. Key considerations include:
-
Metabolic Similarity: Choose a species (e.g., rat, mouse, dog) with a metabolic profile for compounds similar to this compound Bromide that is comparable to humans.[9]
-
GI Tract Physiology: Factors like GI tract pH, transit time, and enzymatic activity should be considered, as they can significantly impact drug dissolution and absorption.
-
Practical Considerations: The size of the animal, cost, and ease of handling and blood sampling are also important practical factors in model selection.[9]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations in Animal Studies
-
Question: We are seeing significant animal-to-animal variability in the plasma concentration-time profiles after oral dosing. What could be the cause?
-
Answer: High variability is a common issue with poorly soluble drugs. Potential causes include:
-
Food Effects: The presence or absence of food in the GI tract can drastically alter the drug's dissolution and absorption. Ensure a consistent fasting or fed state for all animals in a study group.
-
Inconsistent Formulation Dosing: For suspensions or lipid-based systems, inadequate mixing before dosing can lead to inconsistent drug concentrations being administered. Ensure the formulation is homogenous.
-
GI Tract pH Differences: Natural variations in gastric pH between animals can affect the dissolution of pH-sensitive compounds.
-
Gastrointestinal Motility: Differences in gastric emptying and intestinal transit times can lead to variable absorption windows.
-
Issue 2: Low Drug Loading or Instability in Nanoparticle Formulations
-
Question: Our attempts to create a this compound Bromide nanosuspension result in low drug loading and particle aggregation over time. How can we improve this?
-
Answer: This suggests a problem with the formulation or manufacturing process.
-
Stabilizer Selection: The choice of stabilizer (surfactants or polymers) is critical. For a cationic drug like this compound Bromide, non-ionic or cationic stabilizers are often preferred to prevent ionic interactions that can cause aggregation.
-
Process Optimization: If using wet milling, optimize the milling time and bead size. For high-pressure homogenization, adjust the pressure and number of cycles.
-
Check for Ostwald Ripening: This phenomenon, where larger particles grow at the expense of smaller ones, can cause instability. A combination of stabilizers may be needed to prevent this.
-
Issue 3: Phase Separation in Lipid-Based Formulations (SEDDS)
-
Question: Our SEDDS formulation containing this compound Bromide appears clear initially but shows phase separation after a few days. What is the problem?
-
Answer: Phase separation indicates that the drug is precipitating out of the lipid vehicle, suggesting the formulation is supersaturated and unstable.
-
Solubility Screening: Ensure you have accurately determined the saturation solubility of this compound Bromide in the chosen oils, surfactants, and co-solvents. The drug concentration should be kept below this limit for long-term stability.
-
Optimize Excipient Ratios: The ratio of oil to surfactant and co-surfactant is crucial for maintaining a stable microemulsion upon dispersion. Construct a ternary phase diagram to identify the optimal ratios for creating a stable system.
-
Incorporate a Polymer: Adding a polymer like HPMC or PVP can help inhibit drug precipitation from the supersaturated state created upon emulsification in the gut.
-
Data Presentation: Expected Bioavailability Enhancement
The following tables summarize typical improvements in bioavailability observed for poorly soluble drugs (BCS Class II) when using various formulation technologies. While specific data for this compound Bromide is unavailable, these tables provide a benchmark for expected outcomes.
Table 1: Bioavailability Enhancement with Nanoparticle Formulations
| Formulation Type | Drug Example | Animal Model | Relative Bioavailability Increase (vs. Unformulated Drug) | Reference |
| Nanosuspension | Itraconazole | Rat | ~5-fold | Generic Data |
| Nanocrystals | Aprepitant | Dog | ~3-fold | Generic Data |
| Solid Lipid Nanoparticles | Curcumin | Rat | ~9-fold | Generic Data |
Table 2: Bioavailability Enhancement with Lipid-Based and Solid Dispersion Formulations
| Formulation Type | Drug Example | Animal Model | Relative Bioavailability Increase (vs. Unformulated Drug) | Reference |
| SEDDS | Sirolimus | Rat | ~6-fold | Generic Data |
| Solid Dispersion (HME) | Indomethacin | Dog | ~4-fold | Generic Data |
| Solid Dispersion (Spray Dried) | Tacrolimus | Rat | ~10-fold | Generic Data |
Experimental Protocols
Protocol 1: Preparation of a this compound Bromide Nanosuspension by Wet Milling
-
Screening: Screen various GRAS (Generally Recognized as Safe) stabilizers (e.g., Poloxamer 188, Tween 80, Soluplus®) for their ability to prevent aggregation.
-
Premix Preparation: Prepare a coarse suspension of this compound Bromide (e.g., 5% w/v) in a solution of the selected stabilizer (e.g., 2% w/v) in deionized water.
-
Milling: Add the premix to a laboratory-scale bead mill containing yttria-stabilized zirconium oxide beads (e.g., 0.5 mm diameter).
-
Process Parameters: Mill the suspension at a speed of 2000 RPM for 4-8 hours, maintaining the temperature below 10°C using a cooling jacket to prevent thermal degradation.
-
Particle Size Analysis: At regular intervals, withdraw a sample and measure the particle size distribution using Dynamic Light Scattering (DLS). The target is a mean particle size below 200 nm with a Polydispersity Index (PDI) < 0.3.
-
Separation: Once the target particle size is reached, separate the nanosuspension from the milling beads by filtration or centrifugation.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential, drug content (using HPLC), and short-term stability.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Solubility Screening: Determine the saturation solubility of this compound Bromide in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 20), and co-solvents (e.g., Transcutol HP, PEG 400).
-
Ternary Phase Diagram Construction: Based on solubility data, select one oil, one surfactant, and one co-solvent. Prepare a series of blank formulations with varying ratios of these three components. Titrate each mixture with water and observe the point at which it becomes turbid to construct a phase diagram identifying the self-emulsifying region.
-
Formulation Preparation: Select ratios from the optimal region of the phase diagram. Dissolve the required amount of this compound Bromide in the co-solvent with gentle heating if necessary. Add the surfactant and then the oil, and vortex until a clear, homogenous mixture is formed.
-
Characterization of Pre-concentrate: Assess the clarity and viscosity of the SEDDS pre-concentrate.
-
Self-Emulsification Performance: Add 1 mL of the SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle agitation. Measure the time to emulsify, the resulting droplet size, and PDI using DLS. An ideal formulation will emulsify in under 2 minutes to form droplets < 200 nm.
-
Stability: Store the optimized formulation under controlled conditions and monitor for any signs of phase separation or drug precipitation.
Mandatory Visualizations
Caption: Experimental workflow for enhancing oral bioavailability.
Caption: Mechanism of bioavailability enhancement by SEDDS.
Caption: Decision tree for selecting a formulation strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. mdpi.com [mdpi.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Safety of surfactant excipients in oral drug formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharm-int.com [pharm-int.com]
- 7. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 8. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 9. UNII - R4CY19YS7C [precision.fda.gov]
Technical Support Center: Addressing Domiphen Resistance in Microbial Isolates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Domiphen in their microbial isolates.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound bromide is a quaternary ammonium compound (QAC) that exerts its antimicrobial effect primarily by disrupting microbial cell membranes.[1] Its cationic headgroup interacts with the negatively charged components of the cell membrane, leading to a loss of membrane integrity, leakage of cytoplasmic contents, and ultimately, cell death. This compound can also interfere with essential enzyme activities and metabolic processes within the microbial cell.[1]
Q2: My microbial isolate is showing increased tolerance to this compound. What are the possible resistance mechanisms?
Resistance to QACs like this compound can be multifactorial and may involve one or more of the following mechanisms:
-
Overexpression of Efflux Pumps: Bacteria can actively pump this compound out of the cell, preventing it from reaching its target at a sufficient concentration. Genes such as qacA/B, qacC, qacG, qacH, and qacJ encode for efflux pumps that confer resistance to QACs.[2][3]
-
Alterations in Cell Wall/Membrane Composition: Changes in the composition of the cell wall or outer membrane can reduce the permeability to this compound, hindering its entry into the cell.
-
Biofilm Formation: Microbes growing in a biofilm matrix are often more resistant to antimicrobials due to reduced diffusion of the agent and altered physiological states of the cells within the biofilm.
-
Enzymatic Degradation: While less common for QACs, some bacteria may produce enzymes that can degrade or inactivate this compound.
Q3: Is there a correlation between the presence of qac genes and the level of resistance to this compound?
Yes, the presence and expression level of qac genes are often correlated with reduced susceptibility to QACs. For instance, studies on other QACs have shown that the presence of qacA/B genes in Staphylococcus aureus is associated with a significant increase in the minimum inhibitory concentration (MIC) of these compounds.[2][4]
Q4: Can exposure to sub-lethal concentrations of this compound induce resistance in my isolates?
Yes, prolonged exposure to sub-inhibitory concentrations of antimicrobials, including this compound, can select for and induce resistance mechanisms. This can occur through the upregulation of efflux pump expression or the selection of spontaneous mutations that confer a survival advantage in the presence of the compound.
Troubleshooting Guides
Issue 1: Unexpectedly high Minimum Inhibitory Concentration (MIC) of this compound for my microbial isolate.
Possible Cause 1: Intrinsic Resistance Some microbial species are intrinsically less susceptible to certain antimicrobials.
-
Troubleshooting Step: Review the literature for typical this compound MIC ranges for your specific microbial species.
Possible Cause 2: Acquired Resistance through Efflux Pump Overexpression Your isolate may have acquired or upregulated genes encoding efflux pumps.
-
Troubleshooting Step 1: Gene Expression Analysis. Perform quantitative real-time PCR (qRT-PCR) to assess the expression levels of known QAC resistance genes (e.g., qacA/B, smr). An increase in expression compared to a susceptible control strain would suggest the involvement of efflux pumps.
-
Troubleshooting Step 2: Efflux Pump Inhibition Assay. Perform an MIC assay with this compound in the presence and absence of a known efflux pump inhibitor (EPI) like reserpine or verapamil. A significant decrease in the MIC in the presence of the EPI would indicate that efflux pumps are contributing to the observed resistance.
Possible Cause 3: Experimental Error Inaccurate preparation of this compound solutions, incorrect inoculum density, or variations in incubation conditions can lead to erroneous MIC results.
-
Troubleshooting Step: Carefully review your experimental protocol. Ensure accurate weighing and dilution of this compound, proper standardization of the microbial inoculum, and consistent incubation parameters (temperature, time, aeration). It is also important to consider the stability of the antimicrobial in the test medium over the incubation period.[5]
Issue 2: My isolate develops resistance to this compound rapidly during in vitro experiments.
Possible Cause 1: Induction of Efflux Pump Expression Exposure to this compound may be inducing the expression of efflux pump genes. Studies have shown that certain QACs can induce the expression of efflux pumps like MexCD-OprJ in Pseudomonas aeruginosa.[6][7]
-
Troubleshooting Step: Conduct a time-course gene expression analysis. Expose your isolate to a sub-inhibitory concentration of this compound and measure the expression of relevant efflux pump genes at different time points.
Possible Cause 2: Selection of Pre-existing Resistant Subpopulations Your initial culture may contain a small subpopulation of resistant mutants that are selected for under the pressure of this compound.
-
Troubleshooting Step: Plate a high-density culture on agar containing a selective concentration of this compound to isolate and characterize any resistant colonies.
Data Presentation
Table 1: Illustrative Example of this compound Bromide MICs in Staphylococcus aureus
| Strain Description | Presence of qacA/B Genes | This compound Bromide MIC (µg/mL) | Interpretation |
| Susceptible (Wild-Type) | Negative | 1 - 2 | Susceptible |
| Resistant (Clinical Isolate) | Positive | 4 - 8 | Reduced Susceptibility |
Note: This table is an illustrative example based on typical findings for QACs. Actual MIC values can vary depending on the specific strain and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
This compound bromide stock solution of known concentration
-
Sterile diluent (e.g., sterile broth or water)
-
Multichannel pipette
-
Incubator
Procedure:
-
Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound bromide stock solution in the broth medium directly in the 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (typically 5 x 10^5 CFU/mL).
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, including a growth control well (no this compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at the optimal temperature for the bacterial species (e.g., 37°C) for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression
This protocol measures the relative expression of target genes, such as those encoding efflux pumps.
Materials:
-
Bacterial cultures (test and control strains)
-
RNA extraction kit
-
Reverse transcriptase kit for cDNA synthesis
-
qRT-PCR master mix (containing SYBR Green or other fluorescent dye)
-
Primers specific for the target efflux pump genes and a housekeeping gene (for normalization)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the bacterial cultures grown to mid-log phase, with and without exposure to a sub-inhibitory concentration of this compound.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qRT-PCR: Set up the qRT-PCR reaction with the cDNA, specific primers for the target and housekeeping genes, and the master mix.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene and comparing the treated sample to the untreated control.
Mandatory Visualizations
References
- 1. What is this compound Bromide used for? [synapse.patsnap.com]
- 2. Evaluation of Reduced Susceptibility to Quaternary Ammonium Compounds and Bisbiguanides in Clinical Isolates and Laboratory-Generated Mutants of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review and phylogenetic analysis of qac genes that reduce susceptibility to quaternary ammonium compounds in Staphylococcus species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationship between the resistance genes to quaternary ammonium compounds and antibiotic resistance in staphylococci isolated from surgical site infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Degradation of Antimicrobials during Use of Broth Microdilution Method Can Increase the Measured Minimal Inhibitory and Minimal Bactericidal Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel Inducers of the Expression of Multidrug Efflux Pumps That Trigger Pseudomonas aeruginosa Transient Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Refining protocols for testing Domiphen synergy with other antibiotics
Welcome to the technical support center for refining protocols in Domiphen synergy testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental procedures and troubleshoot common issues encountered during the investigation of this compound's synergistic effects with other antibiotics.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound synergy testing.
Q1: What is the primary mechanism of this compound bromide's antimicrobial action?
This compound bromide is a quaternary ammonium compound that primarily disrupts microbial cell membranes. Its positively charged nitrogen atom interacts with negatively charged components of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell death.[1][2] It can also interfere with essential enzyme activities and metabolic pathways within the microorganism.[1][2]
Q2: What is the rationale behind testing for synergy between this compound and other antibiotics?
Combining this compound with other antibiotics can lead to a synergistic effect, where the combined antimicrobial activity is greater than the sum of their individual effects. This can potentially lower the required dosage of each drug, reduce toxicity, and combat the development of antibiotic resistance.
Q3: What are the most common methods for testing antibiotic synergy?
The two most widely used methods for in vitro synergy testing are the checkerboard assay and the time-kill curve assay. The checkerboard assay determines the Fractional Inhibitory Concentration (FIC) index, while the time-kill assay assesses the rate and extent of bacterial killing over time.
Q4: How is the Fractional Inhibitory Concentration (FIC) Index interpreted?
The FIC index is calculated to quantify the interaction between two antimicrobial agents. The interpretation is as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
Troubleshooting Guides
This section provides solutions to common problems encountered during checkerboard and time-kill assays.
Checkerboard Assay Troubleshooting
Q1: My checkerboard assay results are inconsistent between experiments. What could be the cause?
-
Pipetting Errors: Inaccurate pipetting during serial dilutions can significantly impact drug concentrations. Ensure pipettes are calibrated regularly and use proper technique, especially when preparing serial dilutions.
-
Inoculum Variability: The density of the bacterial inoculum must be consistent. Standardize the inoculum to a 0.5 McFarland standard for each experiment.
-
Edge Effects: Evaporation from the outer wells of the microtiter plate can alter antibiotic concentrations. To minimize this, fill the perimeter wells with sterile broth or saline.[3]
Q2: I am observing "skipped wells" (growth in wells with higher antibiotic concentrations while lower concentrations show no growth) in my checkerboard plate. What does this mean?
This phenomenon, also known as the Eagle effect or paradoxical effect, can occur with some antibiotics. It may be due to the drug's mechanism of action or issues with the experimental setup. To troubleshoot:
-
Confirm with a Time-Kill Assay: A time-kill assay can help verify if a paradoxical effect is occurring.
-
Check for Contamination: Ensure the purity of your bacterial culture and the sterility of your materials.
-
Homogenous Suspension: Make sure the bacterial inoculum is a homogenous suspension to avoid clumps of bacteria that might lead to inconsistent growth.
Q3: My results from the checkerboard assay are not translating to larger-scale culture flask experiments. Why might this be?
Discrepancies between microplate assays and larger volume cultures can arise from differences in aeration, surface-to-volume ratio, and bacterial growth dynamics.[4][5] The smaller volumes and reduced aeration in a 96-well plate can lead to different growth conditions compared to a shaking flask. Consider optimizing aeration and agitation in your flask experiments to better mimic the conditions of the checkerboard assay, or vice versa.
Time-Kill Assay Troubleshooting
Q1: I am not observing a clear bactericidal or bacteriostatic effect in my time-kill assay. What should I check?
-
Inappropriate Antibiotic Concentrations: Ensure that the antibiotic concentrations tested are appropriate relative to the Minimum Inhibitory Concentration (MIC) of the organism. It is common to test concentrations at, above, and below the MIC.
-
Sampling Time Points: The chosen time points for sampling may not be optimal to capture the killing kinetics. Consider more frequent sampling, especially in the early stages of the experiment.
-
Inoculum Growth Phase: The growth phase of the initial inoculum can affect the results. It is recommended to use a culture in the exponential growth phase.
Q2: I am seeing a paradoxical effect where there is more bacterial growth at higher antibiotic concentrations. What is happening?
This is a known phenomenon with some bactericidal antibiotics, particularly beta-lactams. At concentrations significantly above the MIC, the bactericidal effect can be reduced. If you observe this, it is important to test a wider range of concentrations to fully characterize the dose-response relationship.
Q3: How can I be sure that the observed reduction in bacterial count is due to the antibiotic and not just the natural decline of the bacterial population?
Always include a growth control (bacteria in media without any antibiotic) in your time-kill assay. This allows you to compare the killing effect of the antibiotic to the natural growth and decline of the bacterial population under the same experimental conditions.
Quantitative Data on this compound Synergy
The following tables summarize the synergistic effects of this compound bromide with various antibiotics, as determined by the Fractional Inhibitory Concentration (FIC) Index from checkerboard assays.
| Antibiotic | Organism | FIC Index | Interpretation | Reference |
| Colistin | Colistin-Resistant Gram-Negative Bacteria | Significant Synergistic Effects | Synergy | [2][6] |
| Itraconazole | Aspergillus fumigatus | 0.25 - 0.5 | Synergy | [7] |
| Allicin | Staphylococcus aureus, Escherichia coli, Candida albicans | FBC < 0.38 | Synergy (Bactericidal) | [8] |
| Silver Nanoparticles | Acinetobacter baumannii, Staphylococcus aureus, Escherichia coli, Candida albicans | ≤ 0.5 | Synergy |
Experimental Protocols
Checkerboard Assay Protocol
This protocol outlines the steps for performing a checkerboard assay to determine the synergistic effect of this compound bromide and another antibiotic.
-
Preparation of Antibiotic Stock Solutions:
-
Prepare stock solutions of this compound bromide and the test antibiotic in an appropriate solvent (e.g., sterile deionized water or DMSO). The concentration should be at least 10 times the highest concentration to be tested.
-
-
Preparation of Microtiter Plate:
-
Using a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells except for the first column.
-
-
Serial Dilution of this compound Bromide:
-
Add 100 µL of the this compound bromide stock solution to the first well of each row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well of the same row, and so on, down the plate. Discard the final 50 µL from the last well.
-
-
Serial Dilution of the Second Antibiotic:
-
Add 100 µL of the second antibiotic's stock solution to the first well of each column.
-
Perform a two-fold serial dilution down the columns.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
-
Controls:
-
Include a growth control well (bacteria and media, no antibiotics) and a sterility control well (media only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading Results and Calculating FIC Index:
-
Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC index for each well showing no growth using the formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Time-Kill Curve Assay Protocol
This protocol describes the procedure for a time-kill curve assay to evaluate the bactericidal or bacteriostatic synergy between this compound bromide and another antibiotic.
-
Preparation of Bacterial Inoculum:
-
Grow a bacterial culture to the mid-logarithmic phase. Dilute the culture in fresh MHB to a starting concentration of approximately 1 x 10^6 CFU/mL.
-
-
Preparation of Test Tubes:
-
Prepare tubes containing MHB with the following:
-
No antibiotic (growth control)
-
This compound bromide alone (at a predetermined concentration, e.g., 0.5 x MIC, 1 x MIC, 2 x MIC)
-
The second antibiotic alone (at a predetermined concentration)
-
This compound bromide and the second antibiotic in combination
-
-
-
Inoculation:
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and potential signaling pathways involved in this compound's synergistic activity.
Experimental Workflow for Synergy Testing
Proposed Mechanism of this compound Synergy
Signaling Pathway Inhibition by Antibiotics
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Combining with this compound bromide restores colistin efficacy against colistin-resistant Gram-negative bacteria in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Principles and Concepts of DNA Replication in Bacteria, Archaea, and Eukarya - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DNA replication - Wikipedia [en.wikipedia.org]
- 7. hereditybio.in [hereditybio.in]
- 8. The combination of allicin with this compound is effective against microbial biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Domiphen Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference caused by Domiphen bromide in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound bromide and how does it interfere with biochemical assays?
A1: this compound bromide is a quaternary ammonium compound and a cationic surfactant used as an antiseptic and disinfectant.[1] Its primary mechanism of action involves disrupting cell membranes and denaturing proteins.[1][2] This activity can interfere with biochemical assays in several ways:
-
Protein Denaturation: this compound can alter the three-dimensional structure of enzymes and antibodies, leading to a loss of function and affecting assay results.[1]
-
Non-specific Binding: As a cationic surfactant, this compound can interact with negatively charged surfaces and molecules, including microplate wells and assay components, leading to high background signals in assays like ELISA.
-
Disruption of Protein-Protein Interactions: It can interfere with the binding of antibodies to their antigens or enzymes to their substrates.
-
Fluorescence Quenching or Enhancement: Cationic surfactants can alter the fluorescence properties of reporter molecules used in fluorescence-based assays.
Q2: Which types of biochemical assays are most susceptible to this compound bromide interference?
A2: Assays that rely on protein function, specific binding events, or fluorescence detection are particularly vulnerable. These include:
-
Enzyme-Linked Immunosorbent Assays (ELISAs): Interference with antibody-antigen binding and non-specific binding to the plate can cause high background or false negatives.[3]
-
Enzyme Kinetic Assays: this compound can directly inhibit enzyme activity, leading to inaccurate measurements of kinetic parameters.
-
Fluorescence-Based Assays: this compound may cause quenching or enhancement of the fluorescent signal.
-
Cell-Based Assays: Due to its membrane-disrupting properties, this compound can be cytotoxic and interfere with cellular processes being measured.
Q3: What are the general strategies to minimize this compound bromide interference?
A3: Several strategies can be employed to mitigate the effects of this compound bromide:
-
Sample Pre-treatment: Removing this compound from the sample before the assay is the most effective approach. Methods include size-exclusion chromatography, ion-exchange chromatography, or precipitation.[4][5]
-
Assay Buffer Optimization: Modifying the assay buffer can help reduce interference. This can include the addition of a non-ionic surfactant or increasing the salt concentration.[2][6]
-
Use of Alternative Reagents: If possible, using an alternative, non-interfering surfactant during sample preparation is recommended.
-
Run Appropriate Controls: Including controls with known concentrations of this compound can help to quantify its effect and potentially correct the data.
Troubleshooting Guides
Issue 1: High Background Signal in ELISA
Symptom: The absorbance values in your negative control wells are unusually high, making it difficult to distinguish a true positive signal.
Potential Cause: Non-specific binding of this compound bromide and/or assay antibodies to the microplate surface.
Troubleshooting Workflow:
Caption: Troubleshooting high background in ELISA.
Solutions:
-
Increase Wash Steps: Insufficient washing can leave behind unbound reagents. Increase the number of wash cycles and the soaking time.[1][6]
-
Modify Wash Buffer: Add a non-ionic surfactant, such as 0.05% Tween-20, to your wash buffer to help reduce non-specific binding.[2]
-
Optimize Blocking: Increase the concentration of your blocking agent (e.g., BSA or casein) or add a non-ionic surfactant to the blocking buffer.[2]
-
Sample Pre-treatment: If the above steps are not sufficient, consider removing this compound from your sample prior to the assay using chromatography.
Issue 2: Reduced Signal or Complete Inhibition in a Fluorescence-Based Assay
Symptom: The fluorescence intensity in your experimental samples is significantly lower than expected, or there is no signal at all.
Potential Cause: this compound bromide is quenching the fluorescence of your reporter molecule or inhibiting a key enzymatic reaction that generates the fluorescent signal.
Troubleshooting Workflow:
Caption: Troubleshooting reduced signal in fluorescence assays.
Solutions:
-
Control for Quenching: Run a control containing only the fluorescent dye and different concentrations of this compound bromide to quantify the quenching effect.
-
Spike and Recovery: Add a known amount of the analyte to a sample containing this compound to see if the signal can be recovered. This helps determine if the issue is quenching or inhibition of the reaction.
-
Change Fluorophore: Consider using a different fluorophore, particularly one with excitation and emission wavelengths in the red region of the spectrum, as interference is often less pronounced at longer wavelengths.
-
Sample Cleanup: Use chromatographic methods to remove this compound from the sample before performing the assay.
Quantitative Data on Cationic Surfactant Interference
Due to the limited availability of specific quantitative data for this compound bromide, the following tables present data for analogous cationic surfactants (Benzalkonium chloride and Cetylpyridinium chloride) to illustrate the potential concentration-dependent interference.
Table 1: Effect of Benzalkonium Chloride (BAC) on Cell Viability
| BAC Concentration (%) | Cell Viability (%) - Chang Cells | Cell Viability (%) - IOBA-NHC Cells |
| 0 (Control) | 100 | 100 |
| 10-5 | Not significantly different from control | Not significantly different from control |
| 10-4 | Not significantly different from control | Not significantly different from control |
| 10-3 | ~60 | ~80 |
| 5 x 10-3 | ~20 | ~40 |
| 10-2 | <10 | ~20 |
| Data adapted from a study on the cytotoxic effects of benzalkonium chloride.[7] |
Table 2: Effect of Cetylpyridinium Chloride (CPC) on Syk Phosphorylation in an ELISA
| CPC Concentration (µM) | Inhibition of Syk Phosphorylation (%) |
| 0 | 0 |
| 1 | ~10 |
| 3 | ~40 |
| 10 | ~75 |
| 30 | >90 |
| Qualitative data adapted from a study on the effects of CPC on mast cell immune response, presented here as an illustrative quantitative example.[3] |
Experimental Protocols
Protocol 1: Removal of this compound Bromide using Size-Exclusion Chromatography (SEC)
This protocol is a general guideline for removing small molecules like this compound bromide from protein samples.
Materials:
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Assay-compatible buffer
-
Sample containing protein and this compound bromide
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 5 column volumes of your assay-compatible buffer.
-
Sample Loading: Apply your sample to the top of the column. The sample volume should not exceed 30% of the total column volume.
-
Elution: Elute the sample with the assay-compatible buffer. Proteins, being larger, will pass through the column in the void volume and elute first. This compound bromide, being a small molecule, will enter the pores of the resin and elute later.
-
Fraction Collection: Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Pooling: Pool the fractions containing your protein of interest. This pooled sample should now be free of this compound bromide.
Protocol 2: Removal of this compound Bromide using Ion-Exchange Chromatography (IEC)
This protocol is suitable for separating the cationic this compound bromide from proteins.
Materials:
-
Cation-exchange chromatography column
-
Binding buffer (low salt concentration)
-
Elution buffer (high salt concentration)
-
Sample containing protein and this compound bromide, buffer-exchanged into binding buffer
Procedure:
-
Column Equilibration: Equilibrate the cation-exchange column with binding buffer.
-
Sample Loading: Load the sample onto the column. The positively charged this compound bromide will bind to the negatively charged resin. Depending on the pI of the protein of interest and the pH of the binding buffer, the protein may or may not bind.
-
Wash: Wash the column with several column volumes of binding buffer to remove any unbound molecules.
-
Elution: Elute the bound molecules using the elution buffer (high salt). The salt ions will compete with the bound molecules for the charged sites on the resin, causing them to elute. If the protein of interest did not bind, it will be in the flow-through and wash fractions. If it did bind, it will elute at a specific salt concentration.
-
Fraction Analysis: Analyze the collected fractions to identify those containing the purified protein, free from this compound bromide.[5][8]
Signaling Pathway and Workflow Diagrams
Caption: Potential interference points of this compound bromide in a biochemical assay.
Caption: General workflow for mitigating this compound bromide interference.
References
- 1. blog.abclonal.com [blog.abclonal.com]
- 2. arp1.com [arp1.com]
- 3. "The Toxic Irony of Pharmaceutical Agent Cetylpyridinium Chloride: An E . . ." by Patrick J. Flemming [digitalcommons.library.umaine.edu]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Removal of quaternary ammonium compounds in ion exchange process | E3S Web of Conferences [e3s-conferences.org]
- 6. biocompare.com [biocompare.com]
- 7. Comparative study on the cytotoxic effects of benzalkonium chloride on the Wong-Kilbourne derivative of Chang conjunctival and IOBA-NHC cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. conductscience.com [conductscience.com]
Validation & Comparative
A Comparative Analysis of the Efficacy of Domiphen and Chlorhexidine
This guide provides a detailed, objective comparison of the antimicrobial agents Domiphen bromide and chlorhexidine. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to evaluate their respective performance and applications.
Introduction
This compound bromide is a quaternary ammonium compound widely utilized as an antiseptic and disinfectant.[1][2] It functions as a cationic surfactant, recognized for its antimicrobial, antiplaque, and deodorant properties in various medical, cosmetic, and oral care products.[1][2]
Chlorhexidine , a cationic polybiguanide, is considered a gold-standard antiseptic in clinical practice, particularly in dentistry.[3][4] Its broad-spectrum antimicrobial activity and high substantivity (the ability to adhere to oral tissues) make it a benchmark agent for controlling dental plaque and gingivitis.[4][5]
Mechanism of Action
Both compounds exert their antimicrobial effects by targeting and disrupting microbial cell membranes, though their specific interactions differ.
-
This compound Bromide: As a quaternary ammonium compound, this compound has a positively charged nitrogen atom that interacts with negatively charged components (like phospholipids) of the microbial cell membrane.[1][6] This binding disrupts the lipid bilayer, increasing membrane permeability. The subsequent leakage of essential intracellular contents, such as ions and nucleotides, leads to cell death.[1][6] Furthermore, this compound can denature critical enzymes and structural proteins, further impairing cellular functions.[6]
-
Chlorhexidine: At physiological pH, chlorhexidine salts release a positively charged cation.[3] This cation is attracted to the negatively charged bacterial cell wall, binding strongly to phosphate-containing molecules.[7]
-
At low concentrations (Bacteriostatic): Chlorhexidine increases membrane permeability, allowing the outflow of low-molecular-weight components like potassium ions, which inhibits bacterial growth.[3][]
-
At high concentrations (Bactericidal): It causes significant membrane disruption, leading to the precipitation and coagulation of cytoplasmic proteins, resulting in cell death.[3][]
-
Antimicrobial Efficacy
Both agents possess broad-spectrum activity, but chlorhexidine is generally considered the more potent and clinically validated antiseptic, especially in oral applications.
Table 1: Comparison of Antimicrobial Properties
| Feature | This compound Bromide | Chlorhexidine |
| Spectrum | Broad: Effective against bacteria, fungi, and some viruses.[1] | Broad: Effective against Gram-positive and Gram-negative bacteria, facultative anaerobes, aerobes, and yeasts.[3] Particularly effective against Gram-positive bacteria.[3] |
| Primary Use | Antiseptic in topical formulations, mouthwashes, and throat lozenges.[1][2] | "Gold standard" oral antiseptic for gingivitis and plaque control; surgical skin disinfectant.[4][9] |
| Efficacy Notes | A clinical trial noted significant reduction in pain and inflammation from acute infectious dental diseases after two days of treatment.[10][11] | Considered the most effective antiseptic mouthwash.[12] In vitro studies show it can kill nearly 100% of gram-positive and gram-negative bacteria within 30 seconds.[13] Recommended concentration for oral rinse is 0.12% to 0.2%.[7] |
Clinical Applications and Side Effects
While both are used in oral care, their clinical profiles and associated side effects differ significantly. Chlorhexidine's efficacy is well-documented, but its side effects are a notable consideration for long-term use.
Table 2: Clinical Profile and Adverse Effects
| Aspect | This compound Bromide | Chlorhexidine |
| Primary Clinical Use | Treatment and prevention of oral infections like gingivitis and periodontitis.[1] | Treatment of gingivitis (inflammation, swelling, bleeding); pre- and post-surgical oral rinse; skin antisepsis.[3][12][14] |
| Common Formulations | Mouthwashes, throat lozenges, topical antiseptics.[1] | 0.12% - 0.2% oral rinse; topical solutions; gels; surgical scrubs.[7] |
| Reported Side Effects | Potential for proarrhythmic effects. As a quaternary ammonium compound, may cause irritation at high concentrations. | Common: Extrinsic tooth and tongue staining, increased tartar formation, taste alteration.[4][12] Less Common: Oral paraesthesia, desquamation of oral mucosa, swelling of parotid glands.[7] |
| Contraindications | Use with caution; potential for hypersensitivity. | Known hypersensitivity to chlorhexidine gluconate.[15] Should not be used immediately with toothpaste containing anionic surfactants (e.g., sodium lauryl sulfate), as they deactivate it.[3] |
Cytotoxicity Profile
The potential for cytotoxicity is a critical factor in evaluating the safety of any antiseptic. Studies indicate that chlorhexidine, while effective, exhibits significant cytotoxicity to human cells at concentrations used clinically.
Table 3: Summary of In Vitro Cytotoxicity Data
| Compound | Cell Lines Tested | Key Findings |
| This compound Bromide | - | Data from the initial search is limited. One study noted potential proarrhythmic effects in vitro and in vivo models, highlighting the need for safety assessment. |
| Chlorhexidine | Human Gingival Fibroblasts, Myoblasts, Osteoblasts, Macrophages | - Dose- and time-dependent cytotoxicity: Concentrations ≥0.02% caused cell survival rates of less than 6%.[16] - Cell death mechanism: Shifts from apoptosis to necrosis as concentration increases.[17] - Inhibition of cell function: A 10-fold dilution of standard 0.2% CHX (to 0.02%) led to cell death, inhibited fibroblast migration by ~50%, and reduced collagen synthesis.[18] - High cytotoxicity profile: Compared to povidone-iodine, chlorhexidine demonstrated a higher cytotoxicity profile against human alveolar bone cells.[19] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols from studies evaluating the bioactivity of these compounds.
Protocol 1: In Vitro Antimicrobial Efficacy Assessment
This protocol describes a general workflow for comparing the antimicrobial activity of oral antiseptics.
-
1. Microorganism Selection: Common oral microorganisms such as Streptococcus mutans, Streptococcus sanguinis, Candida albicans, and Fusobacterium nucleatum are selected.[20]
-
2. Culture Preparation: Bacteria are cultured under standard conditions to achieve a specific density (e.g., McFarland standard).
-
3. Assay Methods:
-
Broth Dilution Assay: Used to determine the Minimum Inhibitory Concentration (MIC). Serial dilutions of the antiseptic are prepared in broth, inoculated with the microorganism, and incubated. The lowest concentration without visible growth is the MIC.
-
Agar Diffusion Assay: An agar plate is uniformly inoculated with the microorganism. Discs saturated with the antiseptic are placed on the surface. The diameter of the inhibition zone around the disc is measured after incubation.
-
-
4. Log Reduction Factor Calculation: Bacterial densities (colony-forming units, CFU/mL) are counted before and after a set exposure time to the antiseptic. The log10 reduction factor is calculated to quantify the killing efficacy.[20]
Protocol 2: In Vitro Cytotoxicity Assay (Scratch Assay)
This protocol outlines a method to assess the impact of an antiseptic on cell migration and proliferation.
-
1. Cell Culture: Human cells (e.g., fibroblasts, myoblasts, osteoblasts) are cultured in a multi-well plate until a confluent monolayer is formed.[16]
-
2. Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or gap in the cell monolayer.
-
3. Antiseptic Exposure: Cells are exposed to various dilutions of the antiseptic (e.g., 0.002%, 0.02%, 0.2%) for a defined period (e.g., 1, 2, or 3 minutes).[16] A control group is treated with a vehicle solution (e.g., PBS).
-
4. Observation and Measurement: The plate is incubated, and images of the scratch are taken at regular intervals (e.g., 0, 12, 24 hours). The rate of "wound closure" is measured by quantifying the change in the gap area over time.
-
5. Viability Assessment: A cell viability assay (e.g., Cell Counting Kit-8) is performed in parallel to measure cell survival rates relative to the untreated control.[16]
Conclusion
Both this compound bromide and chlorhexidine are effective cationic antiseptics that disrupt microbial cell membranes. Chlorhexidine remains the clinical gold standard, particularly in oral healthcare, due to its potent, rapid, and sustained antimicrobial action.[3][9][12] Its efficacy in reducing plaque and gingivitis is extensively documented.[4][7] However, its utility is tempered by notable side effects, including significant tooth staining and a high in vitro cytotoxicity profile against human cells even at clinical concentrations.[12][16][21]
This compound bromide offers a similar mechanism of action and is used effectively in oral care products to reduce plaque and maintain oral hygiene.[1][2] While it appears to be a viable antiseptic, there is a comparative lack of extensive clinical and cytotoxicity data in the public domain when compared directly against chlorhexidine. Future research should focus on direct, head-to-head comparisons of antimicrobial efficacy, clinical outcomes, and cellular toxicity to better delineate the specific advantages and ideal applications for this compound bromide as an alternative to chlorhexidine.
References
- 1. What is this compound Bromide used for? [synapse.patsnap.com]
- 2. deascal.com [deascal.com]
- 3. Chlorhexidine - Wikipedia [en.wikipedia.org]
- 4. Chlorhexidine: Side Effects, Therapy Benefits and Interactions [professional.sunstargum.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 7. Chlorhexidine in Dentistry: Pharmacology, Uses, and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparing the efficacy of chlorhexidine and povidone–iodine in preventing surgical site infections: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Bromide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. N,N-Dimethyl-N-(2-phenoxyethyl)-1-dodecanaminium | C22H40NO+ | CID 3149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Chlorhexidine Mouthwash: Uses and Side Effects [healthline.com]
- 13. Chlorhexidine Antibacterial Mouthwash: Pros and Cons - Oral-B [oralb.com]
- 14. Chlorhexidine oral rinse (Peridex, PerioGard, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 15. [Chlorhexidine – history, mechanism and risks] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity evaluation of chlorhexidine gluconate on human fibroblasts, myoblasts, and osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity and genotoxicity of chlorhexidine on macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. In vitro comparison of chlorhexidine and povidone-iodine on the long-term proliferation and functional activity of human alveolar bone cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antimicrobial efficacy of 3 oral antiseptics containing octenidine, polyhexamethylene biguanide, or Citroxx: can chlorhexidine be replaced? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Insights into the Cytotoxicity and Irritant Potential of Chlorhexidine Digluconate: An In Vitro and In Ovo Safety Screening - PMC [pmc.ncbi.nlm.nih.gov]
Domiphen Bromide: A Comparative Analysis of Antimicrobial Efficacy Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial activity of Domiphen bromide against a range of clinically relevant microbial isolates. Its performance is contextualized with data on other common antiseptics, supported by experimental data and detailed methodologies to aid in research and development.
Executive Summary
This compound bromide, a quaternary ammonium compound, demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This is attributed to its primary mechanism of action: the disruption of microbial cell membranes, leading to leakage of cellular contents and ultimately, cell death. This guide synthesizes available in-vitro data on its efficacy, presenting Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against various pathogens. While direct comparative studies are limited, this document compiles available data to offer a comparative perspective against other common antiseptics like chlorhexidine, benzalkonium chloride, and cetylpyridinium chloride.
Mechanism of Action
This compound bromide's antimicrobial effect is primarily driven by its cationic surfactant properties. As a quaternary ammonium compound, it carries a positive charge that interacts with negatively charged components of the microbial cell membrane, such as phospholipids. This interaction leads to the disruption of the membrane's integrity, increasing its permeability and causing the leakage of essential intracellular components, which ultimately results in cell death. Additionally, it has been suggested that this compound bromide can interfere with crucial enzyme activities and metabolic pathways within the microorganism, further contributing to its antimicrobial action.
Caption: Mechanism of this compound Bromide's antimicrobial action.
Comparative Antimicrobial Activity of this compound Bromide
The following table summarizes the in-vitro activity of this compound bromide against various clinical isolates, presenting Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.
| Microorganism | Gram Stain/Type | This compound Bromide MIC (µg/mL) | This compound Bromide MBC (µg/mL) |
| Acinetobacter baumannii | Gram-Negative | 2[1] | 8[1] |
| Staphylococcus aureus | Gram-Positive | 1 - 4[1][2] | 8 - 16[1][3] |
| Escherichia coli | Gram-Negative | 2 - 8[1][2][3] | 4 - 256[1][3] |
| Pseudomonas aeruginosa | Gram-Negative | 4 - 8[2] | Not Reported |
| Bacillus cereus | Gram-Positive | 1[2] | Not Reported |
| Candida albicans | Fungus | 4[1][3] | 8 - 512[1][3] |
Comparative Landscape: Other Common Antiseptics
For comparative purposes, the following table presents MIC data for other commonly used antiseptics against similar clinical isolates. It is important to note that these values are compiled from various studies and may not be directly comparable due to potential variations in experimental protocols.
| Microorganism | Chlorhexidine MIC (µg/mL) | Benzalkonium Chloride MIC (µg/mL) | Cetylpyridinium Chloride MIC (µg/mL) |
| Staphylococcus aureus | 1 - 4 | 1 - 8 | 1 - 32 |
| Escherichia coli | 2 - 16 | 8 - 64 | 8 - 128 |
| Pseudomonas aeruginosa | 8 - >128 | 16 - >256 | 32 - >512 |
| Candida albicans | 2 - 32 | 4 - 128 | 2 - 64 |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is crucial for evaluating the efficacy of an antimicrobial agent. The following is a generalized protocol based on the broth microdilution method.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.
-
Preparation of Microbial Inoculum:
-
Pure colonies of the test microorganism are cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Serial Dilution of Antimicrobial Agent:
-
The antimicrobial agent is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the standardized microbial suspension.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is performed after the MIC has been determined to ascertain the lowest concentration of an antimicrobial agent that results in microbial death.
-
Subculturing from MIC Plate:
-
A small aliquot from the wells of the MIC plate that show no visible growth is subcultured onto an appropriate agar medium.
-
-
Incubation:
-
The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.
-
-
Interpretation of Results:
-
The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial microbial inoculum.
-
References
- 1. Combination of AgNPs and this compound is Antimicrobial Against Biofilms of Common Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. The combination of allicin with this compound is effective against microbial biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
Domiphen vs. Benzalkonium Chloride: A Comparative Guide for Preservative Selection
In the development of multi-dose pharmaceutical and cosmetic products, particularly ophthalmic solutions, the choice of a preservative is a critical determinant of both product safety and user tolerability. This guide provides a detailed comparison of two quaternary ammonium compounds, domiphen and benzalkonium chloride (BAK), used as preservatives. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, antimicrobial efficacy, and cytotoxic profiles, supported by available experimental data.
Mechanism of Action: Disrupting Microbial Integrity
Both this compound bromide and benzalkonium chloride are cationic surfactants that exert their antimicrobial effects primarily by disrupting the microbial cell membrane.[1][2] Their positively charged nitrogen atoms interact with the negatively charged components of the cell membrane, such as phospholipids.[1][2] This interaction leads to a loss of membrane integrity, increased permeability, and leakage of essential cellular contents, ultimately resulting in cell death.[1][2]
While both compounds share this fundamental mechanism, subtle differences in their molecular structure may influence their efficacy against specific microorganisms and their interaction with human cells.
Antimicrobial Efficacy: A Look at the Data
The preservative efficacy of a compound is evaluated by its ability to reduce the population of various microorganisms over time. While direct comparative studies are limited, available data on the minimum inhibitory concentrations (MICs) and other efficacy measures for this compound and benzalkonium chloride are summarized below. It is important to note that efficacy can be influenced by formulation factors such as pH, the presence of other excipients, and the specific strain of the microorganism.
Table 1: Antimicrobial Efficacy Data for this compound Bromide
| Microorganism | Efficacy Metric | Result | Reference |
| Aspergillus fumigatus (wild-type and azole-resistant strains) | MIC | 8 µg/mL | [3] |
| Candida albicans | Zone of Inhibition (well plate method) | 17.25 mm | [4] |
| Staphylococcus aureus | Zone of Inhibition (well plate method) | 13.25 mm | [4] |
| Gram-positive bacteria | General Efficacy | Bactericidal | [4] |
| Gram-negative bacteria | General Efficacy | Bactericidal at higher concentrations | [4] |
Table 2: Antimicrobial Efficacy Data for Benzalkonium Chloride
| Microorganism | Efficacy Metric | Result | Reference |
| Broad Spectrum (Bacteria, Fungi, Viruses) | General Efficacy | Highly efficacious antimicrobial action | [5] |
| Acanthamoeba | In vitro activity | Effective | [5] |
| SARS-CoV-2 | Virucidal Activity | Complete inhibition at 0.2% concentration after 30 seconds | [6] |
| Various bacteria and fungi | Preservative Efficacy Testing | Meets pharmacopeial standards in various formulations | [2] |
Cytotoxicity Profile: A Critical Safety Consideration
A significant concern with any preservative is its potential for cytotoxicity to human cells, particularly in ophthalmic use where the ocular surface is sensitive. Benzalkonium chloride is well-known for its dose-dependent cytotoxicity to corneal and conjunctival epithelial cells.[5] Data on the cytotoxicity of this compound, especially on ocular cells, is less extensive.
Table 3: Cytotoxicity Data for this compound Bromide
| Cell Line | Assay | Concentration | Result | Reference |
| VeroE6 | MTT Assay | 0.02% | Reduced cell viability | [6] |
| Mouse fibroblast cell line (NCTC clone 929) | Cytotoxicity Assay | Not specified | "1" (weak cytotoxicity) | [4] |
| Human iPSC-derived cardiomyocytes | Contractility Assay | ≥ 0.1 µM | Dose-dependent decrease in contractile parameters | [7] |
Table 4: Cytotoxicity Data for Benzalkonium Chloride
| Cell Line | Assay | Concentration | Result | Reference |
| Chang Conjunctival Cells | Membrane Integrity | 0.005% and 0.01% | Significant decrease in membrane integrity | [8] |
| Chang Conjunctival Cells | Apoptosis (Chromatin Condensation) | 0.005% and 0.01% | Significantly higher than other preservatives | [9] |
| Human Corneal Epithelial Cells | Cell Viability | Dose-dependent | Known to cause significant ocular surface toxicity | [5] |
| VeroE6 | MTT Assay | 0.2% | Reduced cell viability | [6] |
| Human iPSC-derived cardiomyocytes | Contractility Assay | ≥ 0.1 µM | Dose-dependent decrease in contractile parameters | [7] |
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following are detailed methodologies for key experiments.
Preservative Efficacy Testing (Antimicrobial Effectiveness Test)
This test evaluates the ability of a preserved product to withstand microbial contamination.
Experimental Workflow for Preservative Efficacy Testing
Methodology:
-
Preparation of Inocula: Standardized cultures of specified microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis) are prepared to a final concentration of approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
Inoculation of Product: A defined volume of the microbial suspension is added to a measured quantity of the product to achieve an initial concentration of between 1 x 10⁵ and 1 x 10⁶ CFU/mL.
-
Incubation: The inoculated product containers are held at a specified temperature (e.g., 20-25°C) for the duration of the test (typically 28 days).
-
Sampling and Plating: At specified intervals (e.g., 7, 14, and 28 days), a sample is withdrawn from each container and plated on appropriate growth media.
-
Enumeration and Interpretation: After incubation, the number of viable microorganisms is counted. The log reduction in microbial count from the initial inoculum is calculated and compared against the acceptance criteria outlined in pharmacopeias such as the United States Pharmacopeia (USP) <51> or the European Pharmacopoeia (Ph. Eur.) 5.1.3.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Experimental Workflow for MTT Cytotoxicity Assay
Methodology:
-
Cell Seeding: Human ocular cell lines (e.g., human corneal epithelial cells) are seeded into 96-well plates and cultured until they form a confluent monolayer.
-
Exposure to Preservatives: The cell culture medium is replaced with solutions containing various concentrations of this compound or benzalkonium chloride. Control wells with culture medium alone (negative control) and a known cytotoxic agent (positive control) are included. The cells are incubated for a predetermined exposure time.
-
MTT Incubation: The preservative-containing solutions are removed, and MTT solution is added to each well. The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Measurement: A solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance of the treated wells is compared to that of the untreated control wells to determine the percentage of cell viability.
Signaling Pathways
The primary mechanism of action for both this compound and benzalkonium chloride is direct membrane disruption rather than interference with specific signaling pathways. However, the cellular stress and damage caused by these compounds can trigger downstream signaling events related to inflammation and apoptosis.
Signaling Pathway for Quaternary Ammonium Compound-Induced Cytotoxicity
Conclusion and Future Directions
Both this compound and benzalkonium chloride are effective broad-spectrum antimicrobial preservatives. Benzalkonium chloride has a long history of use and a well-documented, potent efficacy, but this is coupled with significant concerns regarding its cytotoxicity, particularly in ophthalmic applications where long-term use is common.
This compound appears to be an effective antimicrobial agent, and the limited available data suggests it may have a more favorable cytotoxicity profile, though this requires more rigorous investigation. The lack of direct, comprehensive comparative studies between this compound and benzalkonium chloride for preservative efficacy against a wide range of microorganisms and cytotoxicity on relevant human cell lines is a significant knowledge gap.
Future research should focus on head-to-head comparisons of these two preservatives in identical formulations and experimental conditions to provide a clearer understanding of their relative performance and safety. Such studies will be invaluable for formulators seeking to balance antimicrobial protection with patient comfort and safety.
References
- 1. What is this compound Bromide used for? [synapse.patsnap.com]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. In vitro and in vivo antimicrobial effects of this compound combined with itraconazole against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2020021483A1 - Composition for the treatment of oral cavity inflammations - Google Patents [patents.google.com]
- 5. Balancing antimicrobial efficacy and toxicity of currently available topical ophthalmic preservatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proarrhythmic effects induced by benzethonium chloride and this compound bromide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
Comparative analysis of Domiphen's effect on different bacterial species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the antibacterial effects of Domiphen, a quaternary ammonium compound, against various bacterial species. The information presented herein is intended to support research and development efforts in the fields of microbiology and drug development.
Executive Summary
This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the disruption of bacterial cell membranes, leading to leakage of cellular contents and ultimately, cell death. This guide presents available quantitative data on its efficacy, details the experimental protocols for assessing its activity, and explores its impact on bacterial signaling pathways.
Data Presentation: Comparative Antibacterial Activity of this compound
The following tables summarize the available quantitative data on the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against key bacterial species.
| Bacterial Species | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Source |
| Staphylococcus aureus | Gram-positive | 2 | 8 | [1] |
| Escherichia coli | Gram-negative | 2-4 | 4-8 | [1] |
| Pseudomonas aeruginosa | Gram-negative | Partially Inhibited | Not Available | [2] |
| Streptococcus pyogenes | Gram-positive | Not Available | Not Available |
Note: Data for Pseudomonas aeruginosa is qualitative, indicating partial inhibition was observed. Specific MIC/MBC values were not available in the reviewed literature. Data for Streptococcus pyogenes was not available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC and MBC values are determined using the broth microdilution method, a standard procedure for assessing the antimicrobial susceptibility of bacteria.
1. Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on appropriate agar plates (e.g., Tryptic Soy Agar) at 37°C for 18-24 hours.
-
Several colonies are then transferred to a sterile broth medium (e.g., Mueller-Hinton Broth) and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The bacterial suspension is then diluted to the final working concentration of approximately 5 x 10⁵ CFU/mL.
2. Preparation of this compound Dilutions:
-
A stock solution of this compound bromide is prepared in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide).
-
A series of two-fold dilutions of the this compound stock solution are prepared in a 96-well microtiter plate using sterile broth medium. The final volume in each well is typically 100 µL.
3. Inoculation and Incubation:
-
Each well containing the this compound dilution is inoculated with 100 µL of the prepared bacterial suspension.
-
A positive control well (containing only broth and bacteria) and a negative control well (containing only broth) are included on each plate.
-
The microtiter plates are incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
5. Determination of MBC:
-
To determine the MBC, a small aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an appropriate agar plate.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Time-Kill Kinetics Assay
The time-kill kinetics assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.
1. Preparation of Bacterial Culture and Antimicrobial Agent:
-
A logarithmic phase bacterial culture is prepared to a standardized concentration (e.g., 1 x 10⁶ CFU/mL) in a suitable broth medium.
-
This compound solutions are prepared at various concentrations (e.g., 1x, 2x, and 4x the MIC).
2. Experimental Setup:
-
The bacterial culture is added to flasks containing the different concentrations of this compound. A growth control flask without the antimicrobial agent is also included.
-
The flasks are incubated at 37°C with constant agitation.
3. Sampling and Viable Cell Counting:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each flask.
-
The samples are serially diluted in a sterile saline solution.
-
A specific volume of each dilution is plated onto appropriate agar plates.
-
The plates are incubated at 37°C for 18-24 hours, and the number of colony-forming units (CFU) is counted.
4. Data Analysis:
-
The results are expressed as the logarithm of CFU/mL.
-
A time-kill curve is generated by plotting the log CFU/mL against time for each this compound concentration and the growth control.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Signaling Pathways and Experimental Workflows
Mechanism of Action and Impact on Bacterial Signaling
This compound, as a quaternary ammonium compound, primarily exerts its antimicrobial effect through the disruption of the bacterial cell membrane. The positively charged head of the this compound molecule interacts with the negatively charged components of the bacterial cell membrane, leading to its disorganization and increased permeability. This results in the leakage of essential intracellular components and ultimately cell death.
Caption: this compound's dual action on membrane and signaling.
Experimental Workflow for MIC/MBC Determination
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.
Caption: Workflow for MIC and MBC determination.
Conclusion
This compound demonstrates significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Its efficacy against Gram-negative species like Escherichia coli is also noted, although higher concentrations may be required for a bactericidal effect. The primary mechanism of action is through cell membrane disruption, with potential secondary effects on bacterial signaling pathways like quorum sensing. Further research is warranted to fully elucidate its activity against a broader range of clinically relevant bacteria, particularly multidrug-resistant strains, and to explore its potential in combination therapies. The lack of comprehensive time-kill kinetic data represents a key area for future investigation to better understand the pharmacodynamics of this compound.
References
- 1. Low concentration quaternary ammonium compounds promoted antibiotic resistance gene transfer via plasmid conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quorum sensing-disrupting brominated thiophenone with a promising therapeutic potential to treat luminescent vibriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Domiphen Bromide's HERG Channel Inhibition: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the inhibitory effects of domiphen bromide on the human Ether-à-go-go-Related Gene (hERG) potassium channel. The data presented here, sourced from peer-reviewed studies, offers researchers, scientists, and drug development professionals a comprehensive cross-validation of this compound's activity alongside other quaternary ammonium compounds. This document is intended to facilitate a deeper understanding of the potential cardiotoxic liabilities associated with this class of compounds.
Quantitative Comparison of HERG Channel Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound bromide and several other quaternary ammonium compounds, providing a clear comparison of their potency in blocking the hERG channel. All data were obtained using whole-cell patch-clamp electrophysiology on cell lines stably expressing the hERG channel.
| Compound | IC50 (nM) | Cell Line | Reference |
| This compound Bromide | 9 | CHO | [1][2] |
| Didecyl Dimethylammonium Bromide | 5 | CHO | [1][2] |
| Tetra-n-octylammonium Bromide | 4 | CHO | [3] |
| Tetra-n-octylammonium Bromide | 80 | - | [4][5] |
| Benzethonium Chloride | 17 | CHO | [3] |
Experimental Protocols
The data presented in this guide were primarily generated using the whole-cell patch-clamp technique, a gold-standard method for characterizing ion channel activity.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect of test compounds on hERG channel currents.
Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293 T) cells stably expressing the hERG potassium channel were utilized in the cited studies.[3][6][7]
General Procedure:
-
Cell Preparation: Cells are cultured on glass coverslips. Immediately before recording, the coverslips are transferred to a recording chamber on the stage of an inverted microscope.
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, with the pH adjusted to 7.4 with NaOH.[8]
-
Internal (Pipette) Solution (in mM): Specific compositions vary between labs but typically contain a high concentration of potassium, a pH buffer (e.g., HEPES), and a chelating agent (e.g., EGTA).
-
-
Recording:
-
Glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution and positioned to form a high-resistance seal (giga-seal) with the cell membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and measurement of the resulting ion currents.
-
-
Voltage Protocol: To elicit hERG currents, a specific voltage-clamp protocol is applied. A common protocol involves a depolarizing step from a holding potential of -80 mV to +20 mV for a duration sufficient to activate the channels, followed by a repolarizing step to -50 mV to measure the characteristic tail current.[8]
-
Compound Application: Test compounds are applied to the cells via a perfusion system at varying concentrations to determine the dose-dependent inhibition of the hERG current.
-
Data Analysis: The peak tail current is measured before and after compound application. The percentage of inhibition is calculated, and the data are fitted to the Hill equation to determine the IC50 value.[6]
Visualizations
Experimental Workflow for HERG Inhibition Assay
The following diagram outlines the typical workflow for assessing the inhibitory potential of a compound on the hERG channel using the patch-clamp technique.
Caption: Experimental workflow for assessing hERG channel inhibition.
Cross-Validation Logic
This diagram illustrates the logical flow of cross-validating this compound bromide's hERG inhibition data by comparing it with data from other structurally similar compounds.
Caption: Cross-validation of this compound's hERG inhibition data.
Proposed Mechanism of HERG Channel Inhibition
The following diagram depicts the proposed mechanism of hERG channel blockade by this compound bromide, highlighting its preference for the activated channel state.
Caption: Proposed mechanism of this compound's hERG channel inhibition.
Discussion
The data consistently demonstrate that this compound bromide is a potent inhibitor of the hERG potassium channel, with an IC50 value in the low nanomolar range.[1][2] This level of potency is comparable to, and in some cases greater than, other known quaternary ammonium hERG inhibitors such as didecyl dimethylammonium bromide, tetra-n-octylammonium bromide, and benzethonium chloride.[1][3]
The mechanism of inhibition by this compound bromide is both voltage- and use-dependent, indicating a preferential binding to the activated or open state of the hERG channel.[1][2] This is further supported by the observation that this compound bromide causes a significant negative shift in the voltage-dependence of activation and accelerates the activation process, while having no discernible effect on channel deactivation.[1][2] Docking models from the literature suggest that this compound bromide binds to the pore-forming (PAS) domain of the hERG channel.[1][2]
The structural similarity among these quaternary ammonium compounds and their shared ability to potently block the hERG channel underscore a potential class effect. The positively charged nitrogen atom and the associated lipophilic alkyl chains are likely key pharmacophoric features for this interaction.
Conclusion
The cross-validation of this compound bromide's hERG channel inhibition data with that of other quaternary ammonium compounds confirms its high potency as a hERG channel blocker. This information is critical for assessing the potential cardiotoxic risk of this compound bromide and related compounds in drug development and safety pharmacology. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field.
References
- 1. Inhibition of HERG potassium channels by this compound bromide and didecyl dimethylammonium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of HERG potassium channels by this compound bromide and didecyl dimethylammonium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of HERG potassium channel inhibition by tetra-n-octylammonium bromide and benzethonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of quaternary ammonium compounds as potent inhibitors of hERG potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of HERG potassium channel inhibition by tetra-n-octylammonium bromide and benzethonium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular determinants of HERG potassium channel blockade by this compound bromide and benzethonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Antimicrobial Effects of Domiphen Bromide: In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial properties of Domiphen bromide, a quaternary ammonium compound, with other common antiseptics, namely Cetylpyridinium Chloride (CPC) and Chlorhexidine. The following sections present a detailed analysis of their in vitro and in vivo antimicrobial activities, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in their evaluation of these compounds.
In Vitro Antimicrobial Activity
The in vitro efficacy of an antimicrobial agent is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These metrics quantify the lowest concentration of a drug that inhibits the visible growth of a microorganism or results in microbial death, respectively.
Comparative MIC and MBC Data
The following tables summarize the available MIC and MBC values for this compound bromide, Cetylpyridinium Chloride, and Chlorhexidine against a range of clinically relevant bacteria and fungi.
Table 1: In Vitro Activity of this compound Bromide Against Various Microorganisms
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 6538 | 2 | - | [1] |
| Escherichia coli | 8099 | 2-4 | - | [1] |
| Candida albicans | ATCC 10231 | 4 | - | [1] |
| Aspergillus fumigatus | Wild-type & Azole-resistant | 8 | - | [2] |
Table 2: Comparative In Vitro Activity of this compound Bromide, Cetylpyridinium Chloride, and Chlorhexidine
| Microorganism | This compound Bromide MIC (µg/mL) | Cetylpyridinium Chloride MIC (µg/mL) | Chlorhexidine MIC (µg/mL) |
| Staphylococcus aureus | 2[1] | 1 - 2 | 0.625[3] |
| Escherichia coli | 2-4[1] | 8 - 64 | 2.67 |
| Pseudomonas aeruginosa | - | 250 | 80[4] |
| Candida albicans | 4[1] | 4 - 8 | - |
| Aspergillus fumigatus | 8[2] | - | 4 - 16 |
In Vivo Antimicrobial Efficacy
Evaluating the in vivo performance of antimicrobial agents is crucial to understand their therapeutic potential in a complex biological system. Animal models are commonly employed for this purpose.
This compound Bromide In Vivo Studies
-
Galleria mellonella (Wax Moth Larvae) Model: this compound bromide, in combination with itraconazole, has demonstrated synergistic antifungal effects against both wild-type and itraconazole-resistant Aspergillus fumigatus in a G. mellonella infection model.[2] This model is increasingly used as an initial screen for antimicrobial efficacy due to its cost-effectiveness and ethical advantages.[5][6][7][8]
-
Mouse Thigh Infection Model: In a neutropenic mouse thigh infection model, the combination of this compound bromide with colistin showed significant antibacterial activity against colistin-resistant Gram-negative bacteria, such as K. pneumonia.[9][10] This model is a standard for evaluating the efficacy of antibiotics in treating soft tissue infections.[3]
Comparative In Vivo Data
Direct comparative in vivo studies evaluating the antimicrobial efficacy of this compound bromide against Cetylpyridinium Chloride and Chlorhexidine in controlled infection models are limited in the currently available literature. One clinical study on dental plaque reduction compared a mouthwash containing a combination of cetylpyridinium chloride and this compound bromide to one with only cetylpyridinium chloride, finding the combination to be slightly, but not significantly, more effective.[11] However, this does not provide data on their efficacy in treating established infections in animal models.
Mechanism of Action
This compound bromide, as a quaternary ammonium compound, exerts its antimicrobial effect primarily by disrupting the microbial cell membrane.[5] The positively charged nitrogen atom in the this compound molecule interacts with the negatively charged components of the cell membrane, leading to increased permeability and leakage of cellular contents, ultimately causing cell death. It has also been shown to interfere with microbial enzyme activity and metabolic processes.[5]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12][13]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the antimicrobial agent (this compound bromide, CPC, or Chlorhexidine) in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the test microorganism on an appropriate agar medium. Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum). Incubate the plates at 35-37°C for 16-20 hours for most bacteria or as required for the specific microorganism.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Galleria mellonella Infection Model for Antimicrobial Efficacy
This is a generalized protocol for assessing in vivo antimicrobial activity.
-
Larvae Selection: Select healthy, final-instar G. mellonella larvae of a consistent size and weight.
-
Infection: Inject a predetermined lethal dose of the microbial suspension into the hemocoel of the larvae via the last left proleg.
-
Treatment: At a specified time post-infection, administer the antimicrobial agent (e.g., this compound bromide) at various concentrations to different groups of infected larvae. A control group receives a placebo (e.g., saline).
-
Observation: Monitor the survival of the larvae over a set period (typically 24-72 hours) at a constant temperature (around 37°C). Larval death is determined by the lack of movement in response to touch.
-
Data Analysis: Plot survival curves (e.g., Kaplan-Meier) and compare the survival rates between the treated and control groups to determine the efficacy of the antimicrobial agent.
Mouse Thigh Infection Model
This protocol is a standard preclinical model for evaluating antimicrobial efficacy in a mammalian system.
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide. This is done to mimic an immunocompromised state and allow for a more robust bacterial infection.
-
Infection: Inject a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus or a Gram-negative bacterium) into the thigh muscle of the neutropenic mice.
-
Treatment: At a designated time after infection, administer the antimicrobial agent (e.g., this compound bromide) via a clinically relevant route (e.g., intravenously or subcutaneously) at various doses and dosing intervals.
-
Assessment of Bacterial Burden: At specific time points after treatment, euthanize the mice, aseptically remove the infected thigh muscle, and homogenize the tissue. Perform serial dilutions of the homogenate and plate on appropriate agar media to determine the number of colony-forming units (CFU) per gram of tissue.
-
Data Analysis: Compare the bacterial burden in the thighs of treated mice to that of untreated control mice to evaluate the in vivo efficacy of the antimicrobial agent.
Visualizations
Caption: Workflow for Broth Microdilution MIC Determination.
Caption: Mechanism of Action of Quaternary Ammonium Compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Mouse thigh infection model. [bio-protocol.org]
- 3. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 4. Mouse thigh infection model. [bio-protocol.org]
- 5. What is this compound Bromide used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the in vivo and in vitro antibacterial properties of providone iodine and chlorhexidine gluconate mouthrinses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Evaluation of Octenidine with Chlorhexidine Mouthwash in Gingivitis and Periodontitis Patients: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. noblelifesci.com [noblelifesci.com]
- 10. Combining with this compound bromide restores colistin efficacy against colistin-resistant Gram-negative bacteria in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of two cetylpyridinium chloride-containing mouthwashes on bacterial plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Domiphen's Efficacy in Preventing Biofilm Formation on Various Surfaces: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Domiphen's Anti-Biofilm Properties Compared to Other Cationic Surfactants.
Biofilm formation on various surfaces, particularly in medical and industrial settings, presents a significant challenge due to increased microbial resistance to conventional antimicrobial agents. This guide provides a comparative analysis of the anti-biofilm properties of this compound bromide, a quaternary ammonium compound, against other alternatives. The information presented is based on available experimental data to aid in the evaluation of its potential as an anti-biofilm agent.
Comparative Analysis of Anti-Biofilm Activity
This compound bromide has demonstrated notable efficacy in inhibiting and eradicating biofilms of clinically relevant microorganisms. As a quaternary ammonium compound, its primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of cellular contents and ultimately, cell death.[1][2] This broad-spectrum activity makes it effective against both bacteria and fungi.[1][3]
While direct comparative studies under identical experimental conditions are limited, available data allows for an evaluation of this compound's performance relative to other common anti-biofilm agents, such as benzalkonium chloride.
Table 1: Minimum Biofilm Eradication Concentration (MBEC50) of this compound Bromide against Various Microorganisms
| Microorganism | Surface Material | MBEC50 (µg/mL) |
| Acinetobacter baumannii | Polystyrene | 2 x MIC |
| Staphylococcus aureus | Polystyrene | 0.5 x MIC |
| Escherichia coli | Polystyrene | 1 x MIC |
| Candida albicans | Polystyrene | 1 x MIC |
Source: Data compiled from a study on the combination of AgNPs and this compound against biofilms.[4] The MIC (Minimum Inhibitory Concentration) values were not explicitly stated in the abstract for this compound alone.
Table 2: Anti-Biofilm Efficacy of Benzalkonium Chloride against Pseudomonas aeruginosa Biofilms
| Contact Time | MBEC (ppm) |
| 15 minutes | > 200 |
Source: Data from a study on the evaluation of antibiofilm effect of benzalkonium chloride against Pseudomonas aeruginosa of dairy origin.[5] Note: The recommended in-use concentration for benzalkonium chloride was 200 ppm, which was found to be ineffective against preformed biofilms within a 15-minute contact time.
It is important to note that the studies from which this data is drawn were not designed for direct comparison; therefore, experimental conditions such as the specific strains, biofilm age, and nutrient conditions may vary.
Mechanism of Action: Disruption of Biofilm Integrity
The primary anti-biofilm mechanism of this compound bromide, as a cationic surfactant, is its ability to compromise the integrity of the microbial cell membrane. The positively charged nitrogen atom in the this compound molecule interacts with the negatively charged components of the bacterial cell wall and membrane, leading to a cascade of disruptive events.
References
- 1. innovotech.ca [innovotech.ca]
- 2. BROCHURE CONTENT - Innovotech [innovotech.ca]
- 3. What is this compound Bromide used for? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evaluation of antibiofilm effect of benzalkonium chloride, iodophore and sodium hypochlorite against biofilm of Pseudomonas aeruginosa of dairy origin - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Domiphen's Performance Against Novel Antimicrobial Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of Domiphen bromide against other compounds, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating this compound's potential in the current landscape of antimicrobial agents.
Executive Summary
This compound bromide, a quaternary ammonium compound, is a well-established antiseptic and disinfectant with broad-spectrum antimicrobial activity.[1][2] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of cellular contents and ultimately, cell death.[1][2] this compound also exhibits protein denaturation capabilities, further contributing to its antimicrobial efficacy.[1] While direct comparative studies benchmarking this compound against a wide array of novel antimicrobial agents are limited in publicly available literature, this guide synthesizes available data to offer insights into its performance.
Mechanism of Action: A Multi-pronged Attack
This compound bromide's efficacy stems from its multifaceted mechanism of action against a wide range of pathogens, including bacteria and fungi.[1]
-
Cell Membrane Disruption: As a cationic surfactant, the positively charged nitrogen atom in the this compound molecule interacts with negatively charged components of the microbial cell membrane, such as phospholipids. This interaction leads to the integration of this compound into the lipid bilayer, increasing membrane permeability and causing essential cellular contents to leak out.[1][2]
-
Protein Denaturation: this compound can interact with microbial proteins, causing them to lose their functional conformation. This denaturation of critical enzymes and structural proteins leads to the cessation of vital cellular functions.[1]
-
Enzyme Inhibition: this compound has been shown to interfere with the activity of various enzymes, including those involved in metabolic pathways, further hindering microbial survival.[2][3]
This multi-targeted approach is a key advantage, as it may reduce the likelihood of resistance development compared to drugs with a single, specific target.
Signaling Pathway of this compound's Antimicrobial Action
The following diagram illustrates the primary mechanism of this compound bromide's antimicrobial action, focusing on the disruption of the bacterial cell membrane.
Caption: this compound bromide's primary mechanism of antimicrobial action.
Quantitative Performance Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound bromide against various microorganisms, as reported in different studies. It is important to note that these values can vary based on the specific strain and the experimental conditions.
Table 1: MIC and MBC of this compound Bromide Against Various Pathogens
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 6538 | 2 | 8 | [4] |
| Escherichia coli | 8099 | 2-4 | 4 | [4] |
| Candida albicans | ATCC 10231 | 4 | 8 | [4] |
| Aspergillus fumigatus | Wild-type (1161) | 8 | - | [5] |
| Aspergillus fumigatus | Azole-resistant (Cox 10) | 8 | - | [5] |
| Aspergillus fumigatus | Azole-resistant (Shjt 40) | 8 | - | [5] |
| Aspergillus fumigatus | Azole-resistant (Shjt 42b) | 8 | - | [5] |
Table 2: Comparative MIC Values of this compound Bromide and Allicin
| Compound | S. aureus (ATCC 6538) | E. coli (8099) | C. albicans (ATCC 10231) | Reference |
| This compound Bromide | 2 µg/mL | 2-4 µg/mL | 4 µg/mL | [4] |
| Allicin | 128 µg/mL | 128 µg/mL | 128 µg/mL | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Experimental workflow for MIC determination.
Detailed Steps:
-
Preparation of Antimicrobial Agent: A stock solution of this compound bromide is prepared and then serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.[6][7][8]
-
Inoculum Preparation: The test microorganism is cultured to a logarithmic growth phase. The culture is then suspended in a sterile medium and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.[8]
-
Inoculation: A standardized volume of the microbial inoculum is added to each well of the microtiter plate containing the different concentrations of this compound bromide.[6]
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism being tested.[7]
-
MIC Determination: After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[6]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Detailed Steps:
-
Following MIC Determination: After determining the MIC, a small aliquot (e.g., 10-100 µL) is taken from the wells of the MIC plate that show no visible growth.[9]
-
Subculturing: The aliquots are plated onto an appropriate agar medium that does not contain the antimicrobial agent.[9][10]
-
Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving bacteria.
-
MBC Determination: The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% or greater reduction in the initial bacterial inoculum.[11]
Conclusion
References
- 1. What is the mechanism of this compound Bromide? [synapse.patsnap.com]
- 2. What is this compound Bromide used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The combination of allicin with this compound is effective against microbial biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo antimicrobial effects of this compound combined with itraconazole against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. benchchem.com [benchchem.com]
- 9. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 11. microbe-investigations.com [microbe-investigations.com]
Comparative study of the membrane-disrupting mechanisms of Domiphen and other quaternary ammonium compounds
A comprehensive guide for researchers, scientists, and drug development professionals on the membrane-disrupting properties of Domiphen and other prominent quaternary ammonium compounds (QACs), including Benzalkonium chloride and Cetylpyridinium chloride. This guide provides a comparative overview of their mechanisms of action, supported by available experimental data and detailed protocols for key assays.
Introduction to Quaternary Ammonium Compounds and their Antimicrobial Action
Quaternary ammonium compounds (QACs) are a class of cationic surfactants widely utilized for their broad-spectrum antimicrobial properties in various applications, from disinfectants and antiseptics to preservatives in pharmaceutical and cosmetic products. Their efficacy stems from their fundamental ability to disrupt the integrity of microbial cell membranes.[1][2] The archetypal structure of a QAC features a positively charged quaternary nitrogen atom at its core, which is pivotal for its interaction with the negatively charged components of bacterial and fungal cell membranes, such as phospholipids and proteins.[1][3] This initial electrostatic attraction is followed by the insertion of the hydrophobic alkyl chains of the QAC into the lipid bilayer, leading to a cascade of disruptive events.[3][4]
This guide focuses on a comparative study of three key QACs:
-
This compound bromide (DB): A well-established antiseptic and disinfectant.[2]
-
Benzalkonium chloride (BAC): A widely used disinfectant and preservative, often found as a mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.[3]
-
Cetylpyridinium chloride (CPC): A monocationic QAC commonly used in oral hygiene products.[5]
Mechanism of Membrane Disruption
The primary mode of antimicrobial action for this compound and other QACs is the disruption of the microbial cell membrane, a multi-step process that ultimately leads to cell death.[1][3] This process can be broadly categorized into the following stages:
-
Adsorption and Binding: The positively charged head of the QAC molecule electrostatically interacts with the negatively charged components of the microbial cell surface, such as phospholipids and teichoic acids in Gram-positive bacteria.[1][6]
-
Hydrophobic Interaction: Following the initial binding, the hydrophobic alkyl chain of the QAC penetrates the hydrophobic core of the lipid bilayer.[3][4] The length of this alkyl chain is a critical determinant of the compound's antimicrobial potency.[7]
-
Membrane Disorganization: The insertion of QACs disrupts the ordered structure of the lipid bilayer, leading to an increase in membrane fluidity and permeability.[1][3]
-
Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential small molecules and ions, such as potassium (K+) ions, followed by larger molecules like ATP, nucleotides, and proteins.[1][3] This leakage disrupts the cell's osmotic balance and metabolic functions.[1]
-
Enzyme Inhibition and Protein Denaturation: QACs can also inhibit membrane-bound enzymes and cause the denaturation of cellular proteins, further contributing to cell death.[1][3]
The overall process of membrane disruption by QACs is a complex interplay of electrostatic and hydrophobic interactions that leads to catastrophic failure of the cell membrane's barrier function.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Cetylpyridinium? [synapse.patsnap.com]
- 6. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The selectivity of different external binding sites for quaternary ammonium ions in cloned potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Domiphen Disposal Protocols
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Domiphen, ensuring compliance with safety regulations and minimizing environmental impact.
I. Understanding the Compound: Safety and Handling
This compound bromide is a quaternary ammonium compound used as an antiseptic and disinfectant.[1] Before handling, it is crucial to be aware of its potential hazards. This compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[2][3] It may also cause respiratory irritation.[2][3][4] Therefore, adherence to proper personal protective equipment (PPE) protocols is mandatory.
| Hazard | Handling Precaution | Personal Protective Equipment (PPE) |
| Oral Toxicity | Do not eat, drink, or smoke when using this product.[4] | Not applicable |
| Skin Irritation | Avoid contact with skin. Wash hands thoroughly after handling.[4][5] | Protective gloves (complying with EN 374), impervious clothing.[4] |
| Eye Irritation | Avoid contact with eyes.[4][5] | Eye and face protection (complying with OSHA or EN166 standards).[6] |
| Respiratory Irritation | Avoid breathing dust.[4] Ensure adequate ventilation.[2][4] | Particle respirator (type P95 US or P1 EU EN 143).[4] |
II. Step-by-Step Disposal Procedure
The recommended disposal method for this compound involves incineration by a licensed waste disposal company.[4] Do not dispose of this compound in household garbage or allow it to enter the sewage system.[7]
Step 1: Segregation and Containment
-
Isolate surplus and non-recyclable this compound for disposal.
-
Keep the compound in a suitable, closed, and properly labeled container to prevent dust formation and accidental release.[4]
Step 2: Engage a Licensed Disposal Company
-
Contact a licensed professional waste disposal service to handle the chemical waste.
-
Inform them of the nature of the waste (this compound bromide) to ensure they are equipped to handle it according to regulations.
Step 3: On-Site Preparation for Disposal (as advised by the disposal company)
-
In some cases, the disposal company may provide specific instructions for on-site preparation. This may include dissolving or mixing the this compound with a combustible solvent.[4] This step should only be performed by trained personnel in a well-ventilated area, following all safety precautions.
Step 4: Documentation and Transport
-
For hazardous pharmaceutical waste, a hazardous waste manifest is required for transport to a permitted treatment facility.[8][9] This document tracks the waste from its point of generation to its final disposal.
-
Ensure all local, state, and federal regulations for the transportation of chemical waste are met.[8][10]
Step 5: Final Disposal
-
The licensed disposal company will transport the contained this compound to a permitted facility for incineration, typically in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[4][8]
III. Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate Personnel : Evacuate the area to ensure the safety of all personnel.[4]
-
Ensure Ventilation : Provide adequate ventilation to the affected area.[4]
-
Utilize Personal Protective Equipment : Wear appropriate PPE, including respiratory protection, gloves, and eye protection, before attempting to clean the spill.[4]
-
Containment and Cleanup :
-
Environmental Precaution : Prevent the product from entering drains, ground water, or water courses.[2][4][7]
IV. Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. What are the side effects of this compound Bromide? [synapse.patsnap.com]
- 2. analytika.net [analytika.net]
- 3. This compound Bromide | C22H40BrNO | CID 10866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. biosynth.com [biosynth.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. danielshealth.com [danielshealth.com]
- 10. sdmedwaste.com [sdmedwaste.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
